Product packaging for Azd-peg5-pfp(Cat. No.:)

Azd-peg5-pfp

Numéro de catalogue: B12086824
Poids moléculaire: 704.6 g/mol
Clé InChI: ATETXIHKXRNJMB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Azd-peg5-pfp is a useful research compound. Its molecular formula is C32H37F5N2O10 and its molecular weight is 704.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H37F5N2O10 B12086824 Azd-peg5-pfp

Propriétés

Formule moléculaire

C32H37F5N2O10

Poids moléculaire

704.6 g/mol

Nom IUPAC

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[3-oxo-3-[4-[3-oxo-3-(2-oxoazetidin-1-yl)propyl]anilino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C32H37F5N2O10/c33-27-28(34)30(36)32(31(37)29(27)35)49-26(43)9-12-45-14-16-47-18-20-48-19-17-46-15-13-44-11-8-23(40)38-22-4-1-21(2-5-22)3-6-24(41)39-10-7-25(39)42/h1-2,4-5H,3,6-20H2,(H,38,40)

Clé InChI

ATETXIHKXRNJMB-UHFFFAOYSA-N

SMILES canonique

C1CN(C1=O)C(=O)CCC2=CC=C(C=C2)NC(=O)CCOCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F

Origine du produit

United States

Foundational & Exploratory

Azd-peg5-pfp chemical formula and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, bioconjugation applications, and relevant experimental protocols for Azd-peg5-pfp (CAS: 1609569-75-6), a heterobifunctional linker utilized in the development of targeted therapeutics such as antibody-drug conjugates (ADCs).

Core Compound Specifications

This compound is a polyethylene glycol (PEG) based linker molecule featuring two distinct reactive moieties: an azetidinone-derived (AZD) group and a pentafluorophenyl (PFP) ester. The central PEG5 spacer enhances solubility and provides spatial separation between the conjugated molecules.

PropertyValueReference
Chemical Formula C₃₂H₃₇F₅N₂O₁₀[1]
Molecular Weight 704.7 g/mol [2]
CAS Number 1609569-75-6[2][3]
Purity ≥98%[2]
Reactive Group 1 Azetidinone (AZD) derivative
Reactive Group 2 Pentafluorophenyl (PFP) ester
Spacer PEG5 (5 ethylene glycol units)
Storage -20°C

Bioconjugation and Applications

This compound is primarily employed as a linker in bioconjugation, where it covalently connects a targeting moiety, such as a monoclonal antibody, to a payload, typically a cytotoxic drug. The PFP ester provides a reactive handle for conjugation to primary amines, such as the lysine residues on an antibody, forming a stable amide bond. PFP esters are noted for their high reactivity and greater stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, which can lead to more efficient conjugation reactions.

The azetidinone (β-lactam) component of the linker is a well-known pharmacophore, most famously found in penicillin and cephalosporin antibiotics. In the context of linkers for drug delivery, the azetidinone moiety may influence the stability and release characteristics of the conjugate. The derivatives of 2-azetidinone have been explored for a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.

The hydrophilic PEG5 spacer improves the solubility of the linker and the resulting conjugate in aqueous media, which is crucial for biological applications.

Experimental Protocols

General Antibody Conjugation Protocol

Materials:

  • Antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris).

  • This compound

  • Anhydrous organic solvent (e.g., dimethyl sulfoxide (DMSO) or dimethylformamide (DMF))

  • Reaction buffer (e.g., PBS, pH 7.2-8.5)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Antibody Preparation: If the antibody is in a buffer containing primary amines, exchange it into an amine-free buffer like PBS at the desired pH (typically 7.2-8.5).

  • Linker Preparation: Immediately before use, dissolve a calculated amount of this compound in a minimal volume of anhydrous DMSO or DMF to create a stock solution. Do not store the stock solution due to the hydrolytic instability of the PFP ester.

  • Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the antibody solution. The optimal molar ratio of linker to antibody should be determined empirically but typically ranges from 5:1 to 20:1.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. The optimal time and temperature may vary depending on the antibody and desired degree of labeling.

  • Purification: Remove the unreacted linker and byproducts using a desalting column or by dialysis against a suitable storage buffer.

  • Characterization: Characterize the resulting antibody-drug conjugate to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as UV-Vis spectroscopy, size-exclusion chromatography (SEC), and mass spectrometry.

Logical Workflow for ADC Development

The development of an antibody-drug conjugate using this compound follows a logical progression from component selection to final product characterization.

ADC_Development_Workflow cluster_selection Component Selection cluster_conjugation Conjugation Process cluster_purification_characterization Purification & Characterization cluster_final_product Final Product Antibody Target-Specific Antibody Conjugation Bioconjugation (PFP Ester Chemistry) Antibody->Conjugation Payload Cytotoxic Payload Payload->Conjugation Linker This compound Linker Linker->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization (DAR, Purity) Purification->Characterization ADC Antibody-Drug Conjugate Characterization->ADC

Workflow for Antibody-Drug Conjugate (ADC) development.

Synthesis Overview

The synthesis of this compound is a multi-step process that involves the sequential assembly of the azetidinone moiety, the PEG5 spacer, and the PFP ester. A general synthetic approach is outlined below.

Synthesis_Workflow cluster_azetidinone Azetidinone Synthesis cluster_peg_modification PEG Modification cluster_pfp_esterification PFP Esterification cluster_final_product Final Product Azetidinone Synthesis of Azetidinone Moiety PEG_Coupling Coupling of Azetidinone to PEG5 Azetidinone->PEG_Coupling PEG_Activation Activation of PEG5 Spacer PEG_Activation->PEG_Coupling Carboxylic_Acid Formation of Terminal Carboxylic Acid PEG_Coupling->Carboxylic_Acid PFP_Ester PFP Esterification Carboxylic_Acid->PFP_Ester Final_Linker This compound PFP_Ester->Final_Linker

General synthesis workflow for this compound.

Signaling Pathways

Currently, there is no direct evidence in the scientific literature detailing the specific involvement of this compound in cellular signaling pathways. However, the presence of the azetidinone (β-lactam) ring is significant. β-lactam antibiotics, for instance, inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), which are bacterial transpeptidases. While this compound is not designed as an antibiotic, the potential for the azetidinone moiety to interact with enzymes, particularly serine proteases, should be considered during the development of ADCs. The linker is generally designed to be stable in circulation and to release the payload within the target cell, often in the lysosomal compartment. The cleavage of the linker and the subsequent release of the payload are the primary mechanisms of action, rather than direct modulation of signaling pathways by the linker itself.

Conclusion

This compound is a valuable tool for researchers and drug developers in the field of targeted therapeutics. Its PFP ester allows for efficient and stable conjugation to amine-containing biomolecules, while the PEG5 spacer enhances solubility. The azetidinone moiety presents an interesting structural feature that warrants further investigation regarding its influence on the stability and biological activity of the resulting conjugates. The provided general experimental protocols and workflows serve as a foundation for the application of this compound in the development of novel bioconjugates.

References

An In-depth Technical Guide to the Mechanism of Action for the AZD-PEG5-PFP Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the AZD-PEG5-PFP linker, a heterobifunctional chemical entity designed for advanced bioconjugation applications, particularly in the development of antibody-drug conjugates (ADCs). We will delve into its core components, mechanism of action, the advantages it offers, and provide representative experimental protocols for its use.

Introduction to the this compound Linker

The this compound linker is a sophisticated molecule engineered to connect a biomolecule, such as a monoclonal antibody, to a second molecule of interest, typically a cytotoxic payload or a molecular probe. Its structure is defined by three key functional components:

  • AZD (Azide) Group: An azide (-N₃) functional group that serves as a handle for "click chemistry," most notably the copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC). This allows for the highly specific and efficient attachment of a payload that has been functionalized with a corresponding alkyne group.

  • PEG5 Spacer: A discrete polyethylene glycol (PEG) chain consisting of five ethylene glycol units. This hydrophilic spacer is critical for improving the solubility and reducing the aggregation potential of the resulting conjugate, especially when dealing with hydrophobic payloads.[1][2] It also provides spatial separation between the biomolecule and the payload, which can be crucial for maintaining the biological activity of both components.[2]

  • PFP (Pentafluorophenyl) Ester: A highly reactive functional group for amine coupling. The PFP ester reacts with primary amines, such as the ε-amino group of lysine residues on the surface of an antibody, to form a stable and robust amide bond.[3]

The combination of these components in a single linker provides a powerful tool for creating well-defined and stable bioconjugates with improved physicochemical and pharmacokinetic properties.[2]

Core Mechanism of Action

The mechanism of action of the this compound linker is a two-stage process involving the sequential formation of covalent bonds.

Stage 1: Amine Conjugation via PFP Ester

The initial step is the conjugation of the linker to the biomolecule, typically an antibody. The PFP ester is an activated ester that is highly susceptible to nucleophilic attack by a primary amine. The electron-withdrawing nature of the pentafluorophenyl ring makes the carbonyl carbon of the ester highly electrophilic, facilitating the reaction. This reaction proceeds efficiently under mild basic conditions (pH 7.2-8.5) to form a stable amide bond, releasing pentafluorophenol as a byproduct.

A significant advantage of PFP esters over the more common N-hydroxysuccinimide (NHS) esters is their greater stability in aqueous solutions. PFP esters are less prone to hydrolysis, which is a competing reaction that can deactivate the linker before it has a chance to react with the target amine. This increased stability often leads to higher conjugation efficiencies and more reproducible results.

Stage 2: Payload Attachment via Click Chemistry

Once the linker is attached to the antibody, the terminal azide group is available for reaction with an alkyne-functionalized payload. This is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is highly efficient and specific, proceeding under mild, biocompatible conditions. The result is a stable triazole linkage connecting the payload to the linker.

This dual-reactivity allows for a controlled and stepwise assembly of the final antibody-drug conjugate.

Physicochemical Properties and Advantages

The unique combination of the PFP ester and the PEG5 spacer confers several advantageous properties to ADCs constructed with this linker.

PropertyDescription
Molecular Formula C₃₂H₃₇F₅N₂O₁₀
Molecular Weight 704.64 g/mol
Reactivity The PFP ester reacts with primary amines to form stable amide bonds. The azide group reacts with alkynes via click chemistry.
Stability PFP esters are more stable to hydrolysis than NHS esters, leading to more efficient conjugation reactions.
Solubility The hydrophilic PEG5 spacer increases the aqueous solubility of the linker and the final conjugate, which can be particularly beneficial for hydrophobic payloads.
Pharmacokinetics The inclusion of a PEG spacer can prolong the circulation half-life of an ADC and reduce its clearance rate.
Reduced Aggregation By increasing the hydrophilicity of the ADC, the PEG5 spacer helps to prevent aggregation, which is a common issue with ADCs carrying hydrophobic drugs.

Experimental Protocols

The following are detailed, representative protocols for the conjugation of the this compound linker to an antibody and the subsequent characterization of the resulting antibody-drug conjugate.

Antibody-Linker Conjugation

This protocol describes the first stage of the conjugation, where the PFP ester of the linker reacts with lysine residues on the antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Antibody Preparation: Exchange the buffer of the antibody solution to the reaction buffer (pH 8.0) using a desalting column. Adjust the antibody concentration to 2-10 mg/mL.

  • Linker Preparation: Immediately before use, dissolve the this compound linker in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Conjugation Reaction: Add a 5- to 10-fold molar excess of the linker stock solution to the antibody solution with gentle vortexing.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal time may need to be determined empirically.

  • Quenching: (Optional) Add quenching buffer to a final concentration of 50 mM to quench any unreacted PFP ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess linker and byproducts by buffer exchanging the antibody-linker conjugate into a storage buffer (e.g., PBS, pH 7.4) using desalting columns.

ADC Characterization

After conjugation, it is crucial to characterize the antibody-linker conjugate to determine the drug-to-antibody ratio (DAR) and assess the purity and stability of the product.

4.2.1. Size-Exclusion Chromatography (SEC)

SEC is used to separate proteins based on their size and to quantify the amount of aggregation in the sample.

Materials:

  • SEC column (e.g., TSKgel G3000SWxl)

  • HPLC system

  • Mobile phase (e.g., 150 mM sodium phosphate, pH 7.0)

Procedure:

  • Equilibrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min.

  • Inject 10-20 µg of the purified antibody-linker conjugate.

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas to determine the percentage of monomer, aggregates, and fragments.

4.2.2. Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity and is a standard method for determining the drug-to-antibody ratio (DAR).

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system

  • Mobile Phase A (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)

  • Mobile Phase B (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol)

Procedure:

  • Equilibrate the HIC column with a mixture of Mobile Phase A and B.

  • Inject 10-20 µg of the purified antibody-linker conjugate.

  • Elute with a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).

  • Monitor the elution profile at 280 nm.

  • The different drug-loaded species will elute at different times, allowing for the calculation of the average DAR.

4.2.3. Mass Spectrometry (MS)

Intact mass analysis by MS can confirm the successful conjugation and provide a precise determination of the different drug-loaded species.

Procedure:

  • The purified conjugate is typically desalted into an MS-compatible buffer (e.g., ammonium acetate).

  • The sample is then introduced into a high-resolution mass spectrometer (e.g., Q-TOF).

  • The resulting mass spectrum is deconvoluted to determine the masses of the different species present (unconjugated antibody, and antibody with 1, 2, 3, etc. linkers attached).

Visualizations

Chemical Structure and Reaction Scheme

Note: The images in the DOT script above are placeholders and would need to be replaced with actual chemical structure images for a final document.

Caption: Conjugation of this compound to an antibody via amide bond formation.

General ADC Mechanism of Action

ADC_MoA ADC Antibody-Drug Conjugate (with this compound linker) TumorCell Tumor Cell ADC->TumorCell Endosome Endosome TumorCell->Endosome 2. Internalization (Endocytosis) Antigen Tumor Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release (e.g., enzymatic cleavage) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis ADC_Workflow cluster_prep ADC Preparation cluster_char Characterization mAb 1. Antibody Preparation Linker 2. Linker Activation mAb->Linker Conjugation 3. Antibody-Linker Conjugation Linker->Conjugation Purification1 4. Purification Conjugation->Purification1 Payload 5. Payload Attachment (Click) Purification1->Payload Purification2 6. Final Purification Payload->Purification2 SEC SEC (Aggregation) Purification2->SEC HIC HIC (DAR) Purification2->HIC MS Mass Spec (Identity & DAR) Purification2->MS

References

Synthesis of Azido-PEG5-PFP Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis pathway for Azido-PEG5-PFP ester, a valuable heterobifunctional linker used extensively in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).[1] This document outlines the synthetic route, detailed experimental protocols, and relevant data for the preparation of this reagent, aimed at professionals in the fields of chemistry, biochemistry, and pharmaceutical sciences.

Introduction

Azido-PEG5-PFP ester is a versatile chemical tool featuring an azide moiety for "click chemistry" reactions and a pentafluorophenyl (PFP) ester for efficient amine coupling.[2][3] The polyethylene glycol (PEG) spacer, consisting of five ethylene glycol units, enhances water solubility and provides spatial separation between conjugated molecules.[2] PFP esters are known for their high reactivity towards primary and secondary amines and greater stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, making them advantageous for bioconjugation in aqueous environments.[4]

The synthesis of Azido-PEG5-PFP ester is typically achieved through a two-step process:

  • Synthesis of the precursor, Azido-PEG5-acid.

  • Activation of the carboxylic acid to a pentafluorophenyl ester.

This guide will provide detailed methodologies for each of these key steps.

Synthesis Pathway Overview

The overall synthesis pathway for Azido-PEG5-PFP ester is depicted below. The process begins with a commercially available or synthetically accessible PEG derivative, which is converted to the key intermediate, Azido-PEG5-acid. This intermediate is then activated with pentafluorophenol to yield the final product.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of Azido-PEG5-acid cluster_step2 Step 2: PFP Ester Formation start HO-PEG5-COOH or other suitable PEG precursor mesylate MsO-PEG5-COOH start->mesylate Mesyl Chloride, Triethylamine azide_acid N3-PEG5-COOH (Azido-PEG5-acid) mesylate->azide_acid Sodium Azide pfp_ester Azido-PEG5-PFP ester azide_acid_2 N3-PEG5-COOH azide_acid_2->pfp_ester DCC, DMAP pfp Pentafluorophenol pfp->pfp_ester

Caption: Overall synthesis pathway for Azido-PEG5-PFP ester.

Experimental Protocols

Step 1: Synthesis of Azido-PEG5-acid

The synthesis of Azido-PEG5-acid can be achieved from a corresponding hydroxyl-terminated PEG carboxylic acid. The hydroxyl group is first converted to a good leaving group, typically a mesylate, followed by nucleophilic substitution with sodium azide.

3.1.1. Materials and Reagents

ReagentSupplierPurity
HO-PEG5-COOHVarious>95%
Methanesulfonyl chloride (MsCl)Sigma-Aldrich>99%
Triethylamine (TEA)Sigma-Aldrich>99%
Sodium Azide (NaN3)Sigma-Aldrich>99.5%
Dichloromethane (DCM), anhydrousSigma-Aldrich>99.8%
EthanolFisher Scientific>99.5%
Sodium Sulfate, anhydrousFisher Scientific
Diethyl etherFisher Scientific

3.2.2. Protocol for Mesylation

  • Dissolve HO-PEG5-COOH (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equivalents) dropwise to the solution.

  • Slowly add methanesulfonyl chloride (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with cold water, 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylated product (MsO-PEG5-COOH). This intermediate is often used in the next step without further purification.

3.2.3. Protocol for Azidation

  • Dissolve the crude MsO-PEG5-COOH (1 equivalent) in ethanol.

  • Add sodium azide (3 equivalents) to the solution.

  • Reflux the reaction mixture for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in DCM and wash with water to remove excess sodium azide and other inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford pure Azido-PEG5-acid.

3.2.4. Characterization of Azido-PEG5-acid

The structure and purity of the synthesized Azido-PEG5-acid should be confirmed by:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the presence of the azide group and the PEG backbone.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • FT-IR Spectroscopy: To detect the characteristic azide stretch (~2100 cm⁻¹).

ParameterSpecification
Molecular Formula C13H25N3O7
Molecular Weight 335.35 g/mol
Appearance Colorless to pale yellow oil
Purity (by NMR) >95%
Step 2: Synthesis of Azido-PEG5-PFP ester

The final step involves the esterification of Azido-PEG5-acid with pentafluorophenol using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst like 4-dimethylaminopyridine (DMAP). This method is known as the Steglich esterification.

3.2.1. Materials and Reagents

ReagentSupplierPurity
Azido-PEG5-acidSynthesized in Step 1>95%
Pentafluorophenol (PFP)Sigma-Aldrich>99%
N,N'-Dicyclohexylcarbodiimide (DCC)Sigma-Aldrich>99%
4-Dimethylaminopyridine (DMAP)Sigma-Aldrich>99%
Dichloromethane (DCM), anhydrousSigma-Aldrich>99.8%
HexanesFisher Scientific
Ethyl acetateFisher Scientific

3.2.2. Protocol for PFP Ester Formation

  • Dissolve Azido-PEG5-acid (1 equivalent), pentafluorophenol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure Azido-PEG5-PFP ester.

3.2.3. Characterization of Azido-PEG5-PFP ester

The final product should be characterized to confirm its identity and purity:

  • ¹H NMR and ¹⁹F NMR Spectroscopy: To confirm the presence of the PFP group and the PEG backbone.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • FT-IR Spectroscopy: To confirm the presence of the PFP ester carbonyl group and the azide stretch.

ParameterSpecification
Molecular Formula C19H24F5N3O7
Molecular Weight 501.40 g/mol
Appearance Colorless oil or white solid
Purity (by HPLC) >95%

Workflow and Logical Diagrams

The experimental workflow for the synthesis of Azido-PEG5-PFP ester can be visualized as follows:

Synthesis_Workflow cluster_prep Preparation cluster_step1 Step 1: Azido-PEG5-acid Synthesis cluster_step2 Step 2: PFP Esterification cluster_analysis Analysis and Storage arrow arrow reagents Gather and Dry Reagents and Solvents mesylation Mesylation of HO-PEG5-COOH reagents->mesylation workup1 Aqueous Workup mesylation->workup1 azidation Azidation with NaN3 workup1->azidation purification1 Column Chromatography azidation->purification1 esterification Steglich Esterification with PFP, DCC, DMAP purification1->esterification filtration Filter DCU Byproduct esterification->filtration workup2 Aqueous Workup filtration->workup2 purification2 Column Chromatography workup2->purification2 characterization Characterization (NMR, MS, IR) purification2->characterization storage Store at -20°C under inert gas characterization->storage

Caption: Experimental workflow for the synthesis of Azido-PEG5-PFP ester.

Safety Precautions

  • Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids and metals.

  • DCC is a potent allergen and sensitizer. Avoid inhalation and skin contact.

  • Pentafluorophenol and methanesulfonyl chloride are corrosive and lachrymatory. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • All reactions involving anhydrous solvents should be performed under an inert atmosphere to prevent moisture contamination.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of Azido-PEG5-PFP ester. By following the outlined protocols and adhering to the safety precautions, researchers can reliably produce this important bifunctional linker for a wide range of applications in drug discovery and development. The provided data and characterization guidelines will ensure the quality and purity of the synthesized compound.

References

An In-Depth Technical Guide to Bifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bifunctional Poly(ethylene glycol) (PEG) linkers have become indispensable tools in the fields of drug delivery, bioconjugation, and diagnostics. Their inherent properties, such as hydrophilicity, biocompatibility, and low immunogenicity, make them ideal for connecting sensitive biomolecules and improving the pharmacokinetic profiles of therapeutics.[1] This guide provides a comprehensive overview of the core features of bifunctional PEG linkers, supported by quantitative data, detailed experimental protocols, and visual workflows to aid in the rational design and application of these versatile molecules.

Core Concepts of Bifunctional PEG Linkers

Bifunctional PEG linkers are polymers of repeating ethylene oxide units with reactive functional groups at both termini.[1] These linkers serve as molecular bridges, covalently connecting two molecular entities. The PEG component provides a flexible, water-soluble spacer that can enhance the stability and solubility of the resulting conjugate, while the terminal functional groups dictate the conjugation chemistry.[2][3]

Classification of Bifunctional PEG Linkers

Bifunctional PEG linkers can be broadly categorized based on the identity of their terminal functional groups and their structural characteristics:

  • Homobifunctional PEG Linkers: These possess identical reactive groups at both ends (X-PEG-X) and are primarily used for cross-linking similar molecules or for polymerization.[4]

  • Heterobifunctional PEG Linkers: These have two different reactive groups (X-PEG-Y), allowing for the sequential and controlled conjugation of two distinct molecules. This is particularly advantageous in complex bioconjugate development, such as in antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

  • Linear vs. Branched PEG Linkers: While linear PEGs are the most common, branched or multi-arm PEGs offer the ability to attach multiple molecules, which can be beneficial for increasing drug loading or creating multifunctional constructs.

  • Cleavable vs. Non-cleavable PEG Linkers: Cleavable linkers are designed to break under specific physiological conditions (e.g., changes in pH or the presence of specific enzymes), enabling the controlled release of a payload. Non-cleavable linkers form a stable, permanent bond.

Quantitative Data on Bifunctional PEG Linkers

The choice of a bifunctional PEG linker is often guided by its physicochemical properties. The following tables summarize key quantitative data for various types of bifunctional PEG linkers.

Table 1: Physicochemical Properties of Common Heterobifunctional PEG Linkers

Linker TypeFunctional Group 1Functional Group 2Molecular Weight (Da)Spacer Arm Length (Å)
NHS-PEG4-MaleimideNHS EsterMaleimide513.4725.7
NHS-PEG8-MaleimideNHS EsterMaleimide689.7039.3
NHS-PEG12-MaleimideNHS EsterMaleimide865.9352.9
Azide-PEG4-NHS EsterAzideNHS Ester458.4524.3
Alkyne-PEG4-NHS EsterAlkyneNHS Ester457.4624.3
DBCO-PEG4-NHS EsterDBCONHS Ester720.7834.9

Table 2: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties

PEG Linker LengthIn Vitro Cytotoxicity (IC50)Plasma Half-Life (t1/2)In Vivo Efficacy
Short (PEG2-PEG4)Generally higher potencyShorterVariable, can be limited by clearance
Medium (PEG8-PEG12)Moderate potencyIntermediateOften improved over short linkers
Long (PEG18-PEG24)May show decreased potencyLongerGenerally enhanced due to improved pharmacokinetics

Table 3: Comparison of Cleavable and Non-Cleavable Linker Characteristics

FeatureCleavable LinkersNon-Cleavable Linkers
Release Mechanism Triggered by specific stimuli (pH, enzymes, redox)Relies on lysosomal degradation of the carrier molecule
Bystander Effect Possible due to release of cell-permeable payloadGenerally absent
Systemic Stability Can be susceptible to premature cleavageHigh systemic stability
Common Examples Hydrazones, Disulfides, Valine-CitullineThioether (from Maleimide-Thiol reaction)

Experimental Protocols

This section provides detailed methodologies for common bioconjugation reactions using bifunctional PEG linkers.

Protocol for Two-Step Protein Conjugation using NHS-PEG-Maleimide

This protocol describes the conjugation of a protein with available primary amines (e.g., lysine residues) to a molecule with a free sulfhydryl group (e.g., a thiol-containing peptide or small molecule drug).

Materials:

  • Protein-NH2 (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-PEGn-Maleimide linker

  • Molecule-SH (e.g., thiol-containing payload)

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: Phosphate buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or cysteine)

  • Desalting column (e.g., Sephadex G-25) or dialysis equipment for purification

Procedure:

Step 1: Activation of Protein-NH2 with NHS-PEGn-Maleimide

  • Prepare Protein Solution: Dissolve the amine-containing protein (Protein-NH2) in the Conjugation Buffer at a concentration of 1-10 mg/mL.

  • Prepare Linker Solution: Immediately before use, dissolve the NHS-PEGn-Maleimide linker in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution. The final concentration of the organic solvent should be less than 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Purification: Remove the excess, unreacted linker using a desalting column equilibrated with the Conjugation Buffer. The resulting maleimide-activated protein is now ready for the next step.

Step 2: Conjugation of Maleimide-Activated Protein with Molecule-SH

  • Prepare Payload Solution: Dissolve the sulfhydryl-containing molecule (Molecule-SH) in a compatible solvent.

  • Reaction: Add a 1.5- to 5-fold molar excess of the Molecule-SH to the purified maleimide-activated protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To quench any unreacted maleimide groups, a sulfhydryl-containing reagent like cysteine can be added.

  • Final Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable chromatographic method to remove unreacted payload and other small molecules.

Protocol for Conjugation using a Cleavable Disulfide Linker

This protocol outlines the conjugation of a thiol-containing molecule to a protein with available thiol groups using a pyridyl disulfide-functionalized PEG linker.

Materials:

  • Protein with accessible thiol groups (if none are available, they can be introduced by reducing existing disulfide bonds with a reducing agent like DTT or TCEP)

  • Pyridyl disulfide-PEGn-X linker (where X is another reactive group)

  • Thiol-containing molecule

  • Reaction Buffer: Phosphate buffer with EDTA (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.0)

  • Purification columns (e.g., HIC, SEC)

Procedure:

  • Protein Preparation: If necessary, reduce the protein's disulfide bonds with a suitable reducing agent. Immediately purify the reduced protein using a desalting column to remove the reducing agent.

  • Linker-Payload Preparation: Prepare the linker-payload conjugate according to the chemistry of the 'X' functional group.

  • Conjugation Reaction: Dissolve the reduced protein in the Reaction Buffer. Add the pyridyl disulfide-activated linker-payload to the protein solution. The pyridyl disulfide group will react with the free thiols on the protein to form a disulfide bond, releasing pyridine-2-thione.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature.

  • Purification: Purify the resulting ADC using a combination of chromatographic techniques, such as Hydrophobic Interaction Chromatography (HIC) to separate species with different drug-to-antibody ratios (DARs), followed by Size Exclusion Chromatography (SEC) to remove aggregates and small molecule impurities.

Protocol for PROTAC Synthesis using a Bifunctional PEG Linker

This protocol describes a general approach for synthesizing a PROTAC by connecting a target protein (POI) ligand and an E3 ligase ligand with a bifunctional PEG linker.

Materials:

  • POI ligand with a reactive handle (e.g., -COOH, -NH2, -Alkyne)

  • E3 ligase ligand with an orthogonal reactive handle

  • Bifunctional PEG linker (e.g., Amine-PEGn-COOH, Azide-PEGn-NHS ester)

  • Peptide coupling reagents (e.g., HATU, DIPEA) for amide bond formation

  • Copper(I) catalyst and a reducing agent (e.g., copper(II) sulfate and sodium ascorbate) for click chemistry

  • Anhydrous solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., flash chromatography, preparative HPLC)

Procedure:

Step 1: First Coupling Reaction (Amide Bond Formation Example)

  • Activation: Dissolve the POI ligand containing a carboxylic acid (1.0 eq) in anhydrous DMF. Add peptide coupling reagents like HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

  • Reaction: Add the bifunctional PEG linker with a terminal amine group (e.g., Amine-PEGn-Boc, 1.1 eq) to the activated POI ligand solution.

  • Incubation: Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Work-up and Purification: Perform a standard aqueous work-up and purify the product by flash column chromatography.

Step 2: Deprotection (if necessary)

  • Deprotection Reaction: If a protecting group (e.g., Boc) is present on the other end of the PEG linker, remove it using appropriate conditions (e.g., TFA in DCM for Boc deprotection).

  • Isolation: Remove the deprotection reagents under reduced pressure. The resulting intermediate is often used in the next step without further purification.

Step 3: Second Coupling Reaction

  • Reaction: Couple the deprotected POI-linker intermediate with the E3 ligase ligand using an appropriate conjugation chemistry (e.g., another amide bond formation or click chemistry).

  • Final Purification: Purify the final PROTAC molecule by preparative HPLC to obtain a highly pure product.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to bifunctional PEG linkers.

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Mechanism cluster_Cell Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC Molecule (with PEG Linker) PROTAC->POI Binds to POI PROTAC->E3_Ligase Ternary_Complex->PROTAC Recycled Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI Ub Ubiquitin Proteasome->Ub Recycled Ub->Ternary_Complex Ubiquitination E1_E2 E1/E2 Enzymes E1_E2->Ub

Caption: PROTAC-mediated protein degradation pathway.

General Workflow for Two-Step Heterobifunctional Bioconjugation

Bioconjugation_Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation A1 Molecule 1 (e.g., Protein-NH2) A3 Activated Molecule 1 (Molecule 1-PEG-Y) A1->A3 Reaction A2 Heterobifunctional PEG Linker (X-PEG-Y) A2->A3 A4 Purification (e.g., Desalting Column) A3->A4 B2 Final Conjugate (Molecule 1-PEG-Molecule 2) A4->B2 Purified Activated Molecule 1 B1 Molecule 2 (e.g., Payload-SH) B1->B2 Reaction B3 Final Purification (e.g., SEC) B2->B3 End End B3->End Start Start Start->A1

Caption: General workflow for a two-step bioconjugation.

Cleavable vs. Non-Cleavable Linker Fate in ADCs

ADC_Linker_Fate cluster_cleavable Cleavable Linker Pathway cluster_noncleavable Non-Cleavable Linker Pathway C1 ADC with Cleavable Linker Enters Target Cell C2 Internalization into Endosome/Lysosome C1->C2 C3 Linker Cleavage (e.g., low pH, enzymes) C2->C3 C4 Released Payload C3->C4 C5 Bystander Effect (Payload diffuses to neighboring cells) C4->C5 NC1 ADC with Non-Cleavable Linker Enters Target Cell NC2 Internalization into Lysosome NC1->NC2 NC3 Antibody Degradation by Lysosomal Proteases NC2->NC3 NC4 Payload-Linker-Amino Acid Metabolite Released NC3->NC4 NC5 No Bystander Effect NC4->NC5

Caption: Fate of cleavable vs. non-cleavable ADC linkers.

Conclusion

Bifunctional PEG linkers are powerful and versatile tools in modern drug development and bioconjugation. By carefully selecting the appropriate linker based on its physicochemical properties, reactivity, and cleavability, researchers can significantly enhance the therapeutic potential of bioconjugates. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for the rational design and successful implementation of PEG-based conjugation strategies. As our understanding of the intricate interplay between linker chemistry and biological activity continues to grow, we can expect to see the development of even more sophisticated and effective bifunctional PEG linkers for a wide range of therapeutic and diagnostic applications.

References

Azd-peg5-pfp: A Technical Guide to Solubility and Stability for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability characteristics of Azd-peg5-pfp, a bifunctional linker critical for advanced bioconjugation applications. The information compiled herein is intended to support researchers in the effective use of this reagent for the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.

Core Properties of this compound

This compound is a molecule composed of three key functional components: an azetidinone (Azd) moiety, a hydrophilic five-unit polyethylene glycol (PEG5) spacer, and an amine-reactive pentafluorophenyl (PFP) ester. This combination allows for a dual-reaction strategy where the PFP ester forms a stable amide bond with primary or secondary amines, and the azide group is available for "click chemistry" reactions, such as copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloadditions.

The integrated PEG5 spacer is designed to enhance the aqueous solubility of the linker and the resulting bioconjugate.[1][2] The PFP ester is a highly efficient activating group for carboxylic acids, offering distinct advantages in stability over more traditional N-hydroxysuccinimide (NHS) esters.[3]

PropertyDescription
Molecular Formula C₃₂H₃₇F₅N₂O₁₀
Reactive Group 1 Pentafluorophenyl (PFP) Ester
Target Moiety 1 Primary and secondary amines (e.g., lysine residues on proteins)
Bond Formed 1 Amide Bond
Reactive Group 2 Azide (-N₃)
Target Moiety 2 Alkynes, Bicyclononynes (BCN), Dibenzocyclooctynes (DBCO) via Click Chemistry
Bond Formed 2 1,2,3-Triazole
Spacer Pentaethylene Glycol (PEG5)

Solubility Characteristics

Quantitative solubility data for this compound is not widely published. However, its solubility profile can be inferred from the properties of its constituent parts: the PFP ester and the PEG spacer.

  • Aqueous Solubility : The hydrophilic PEG5 spacer significantly contributes to the solubility of this compound in aqueous media.[1][2] Polyethylene glycol is soluble in water and is used in pharmaceuticals to enhance the solubility and pharmacokinetic properties of conjugated molecules.

  • Organic Solvent Solubility : PFP esters are generally more hydrophobic than their NHS ester counterparts. This compound is readily soluble in common anhydrous organic solvents such as dimethylsulfoxide (DMSO) and N,N-dimethylformamide (DMF). These solvents are typically used to prepare a concentrated stock solution of the linker before its addition to an aqueous reaction buffer containing the biomolecule.

Solvent TypeRecommended SolventsNotes
Aqueous Buffers Phosphate-buffered saline (PBS), HEPES, BicarbonateThe PEG5 spacer enhances solubility. Avoid buffers containing primary amines (e.g., Tris, Glycine) as they will compete for reaction.
Organic Solvents Anhydrous DMSO, Anhydrous DMFUse as a solvent for preparing concentrated stock solutions immediately before use.

Stability Profile

A key advantage of this compound is the enhanced stability of its PFP ester compared to the more commonly used NHS esters, particularly concerning hydrolysis in aqueous environments.

Hydrolytic Stability

The primary degradation pathway for PFP esters in aqueous solution is hydrolysis, which cleaves the ester to yield the inactive carboxylic acid and pentafluorophenol. This reaction is base-catalyzed and its rate increases with pH.

While specific kinetic data for this compound hydrolysis is not available, comparative studies consistently show that PFP esters are significantly less susceptible to spontaneous hydrolysis than NHS esters. This superior stability allows for more efficient conjugation reactions, as more of the reagent remains active in the aqueous buffer over the course of the reaction. This is particularly advantageous when working with precious biomolecules or when longer reaction times are required.

Reagent TypepH 7 Half-LifepH 8.5 Half-LifeKey Characteristics
PFP Ester Hours to Days (Estimated)Hours (Estimated)Markedly lower rate of spontaneous hydrolysis compared to NHS esters. More efficient reactions.
NHS Ester HoursMinutesHighly susceptible to hydrolysis, which competes with the desired aminolysis reaction.

Note: Half-life values for PFP esters are estimated based on qualitative comparisons to NHS esters. For a specific porphyrin-NHS ester, half-lives for hydrolysis were determined to be 210 min at pH 8.0 and 125 min at pH 9.0.

Storage and Handling

PFP esters, including this compound, are moisture-sensitive. To ensure maximum reactivity and prevent degradation, proper storage and handling are critical.

ParameterRecommendationRationale
Storage Store at -20°C in a tightly sealed container with a desiccant.Protects from atmospheric moisture, which can cause hydrolysis of the PFP ester.
Handling Equilibrate the vial to room temperature before opening.Prevents moisture condensation onto the cold product.
Stock Solutions Do not prepare stock solutions for long-term storage. Dissolve the reagent in anhydrous DMSO or DMF immediately before use.The PFP ester will degrade over time in solution, leading to loss of reactivity.

Experimental Protocols & Methodologies

The following sections detail generalized protocols for the use of this compound in bioconjugation, based on established methods for PFP esters.

General Protocol for Protein Conjugation

This protocol describes a common method for labeling a protein with this compound via primary amines (e.g., lysine residues).

Materials:

  • Protein solution in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography, dialysis cassettes)

Procedure:

  • Preparation: Equilibrate the this compound vial to room temperature before opening.

  • Linker Dissolution: Immediately before use, dissolve the required amount of this compound in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).

  • Conjugation Reaction: Add the dissolved this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain protein integrity. A molar excess of 5-15x of the linker to the protein is common.

  • Incubation: Incubate the reaction mixture. Typical conditions are 1-4 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To stop the reaction, a quenching buffer containing a primary amine (e.g., Tris or glycine) can be added to react with any remaining PFP ester.

  • Purification: Remove unreacted this compound and byproducts from the conjugated protein using size-exclusion chromatography (e.g., desalting column) or dialysis.

Protocol for Monitoring Hydrolytic Stability

The stability of this compound in a specific buffer can be determined empirically using reverse-phase HPLC.

Procedure:

  • Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous acetonitrile or DMSO.

  • Reaction Initiation: Dilute the stock solution into the aqueous buffer of interest (e.g., PBS, pH 7.4) to a final concentration of 1 mM.

  • Time-Point Analysis:

    • Immediately inject a sample (t=0) onto a C18 reverse-phase HPLC column.

    • Continue to inject samples at regular time intervals.

  • Data Analysis:

    • Monitor the disappearance of the this compound peak and the appearance of the hydrolyzed carboxylic acid peak by UV absorbance (e.g., 260 nm).

    • Calculate the percentage of remaining active ester at each time point.

    • Determine the hydrolysis half-life by plotting the natural logarithm of the this compound concentration versus time.

Analytical Characterization of Conjugates

The successful conjugation and characterization of the resulting product can be assessed using several analytical techniques.

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful method for determining the drug-to-antibody ratio (DAR) and drug load distribution of ADCs under non-denaturing conditions.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Techniques like 2D-LC-MS can be used for in-depth characterization, including identifying conjugation sites on peptides after proteolytic digestion.

Visualizations: Pathways and Workflows

The following diagrams illustrate the chemical reactions and experimental processes associated with this compound.

aminolysis_reaction cluster_reactants Reactants cluster_products Products Azd_Linker This compound Conjugate Azd-PEG5-NH-Protein (Stable Amide Bond) Azd_Linker->Conjugate Aminolysis Byproduct Pentafluorophenol (Leaving Group) Azd_Linker->Byproduct Protein Protein-NH₂ (e.g., Lysine) Protein->Conjugate

Caption: Reaction scheme for the conjugation of this compound to a protein.

stability_comparison PFP_Ester PFP Ester (in Aqueous Buffer) PFP_Aminolysis Desired Aminolysis (Amide Bond Formation) PFP_Ester->PFP_Aminolysis High Efficiency PFP_Hydrolysis Competing Hydrolysis (Inactive Acid) PFP_Ester->PFP_Hydrolysis Slow Rate NHS_Ester NHS Ester (in Aqueous Buffer) NHS_Aminolysis Desired Aminolysis (Amide Bond Formation) NHS_Ester->NHS_Aminolysis Moderate Efficiency NHS_Hydrolysis Competing Hydrolysis (Inactive Acid) NHS_Ester->NHS_Hydrolysis Rapid Rate bioconjugation_workflow prep 1. Reagent Preparation - Equilibrate Linker to RT - Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) dissolve 2. Linker Dissolution - Dissolve this compound in anhydrous DMSO/DMF prep->dissolve react 3. Conjugation Reaction - Add Linker to Protein - Incubate (RT or 4°C) dissolve->react purify 4. Purification - Remove excess linker via SEC or Dialysis react->purify analyze 5. Analysis & Characterization - Confirm conjugation (e.g., MS) - Assess Purity/DAR (e.g., HIC) purify->analyze

References

The Ascendancy of Pentafluorophenyl Esters in Modern Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, the quest for efficient, stable, and selective chemical linkages is paramount. While N-hydroxysuccinimide (NHS) esters have long been a staple for modifying amine groups on biomolecules, pentafluorophenyl (PFP) esters have emerged as a superior alternative, offering significant advantages in reactivity, stability, and overall performance.[1] This technical guide provides an in-depth exploration of the role of PFP esters in bioconjugation, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their pursuit of robust and reproducible bioconjugates.

Core Principles: Why PFP Esters Excel

PFP esters are active esters derived from pentafluorophenol, designed for the efficient coupling of carboxylic acids to primary and secondary amines, resulting in the formation of stable amide bonds.[1][2] The key to their enhanced performance lies in the strong electron-withdrawing nature of the pentafluorophenyl group. This chemical property renders the carbonyl carbon more electrophilic and makes the pentafluorophenolate a superior leaving group, thereby accelerating the desired aminolysis reaction.[1]

The primary advantages of PFP esters over the more conventional NHS esters can be summarized as follows:

  • Enhanced Stability Towards Hydrolysis: A significant drawback of NHS esters is their propensity to hydrolyze in aqueous environments, a competing reaction that diminishes the availability of the active ester for conjugation.[3] PFP esters, in contrast, exhibit a markedly lower rate of spontaneous hydrolysis, leading to more efficient and reproducible reactions, a critical factor when working with precious biomolecules.

  • Superior Reactivity Towards Aminolysis: Kinetic studies have consistently demonstrated the faster reaction kinetics of PFP esters in the desired reaction with amines. This heightened reactivity allows for more rapid and efficient conjugation, often leading to higher yields.

  • Reduced Side Reactions: The byproduct of the conjugation reaction, pentafluorophenol (PFP-OH), is less nucleophilic than N-hydroxysuccinimide (NHS). This characteristic minimizes its potential to interfere with the desired product, which may be sensitive to nucleophilic attack.

Quantitative Data Summary

To facilitate a clear comparison of the performance of PFP esters against other common active esters, the following tables summarize key quantitative data.

Active EsterRelative Coupling Rate (vs. p-nitrophenyl ester)Reference
Pentafluorophenyl (PFP) Ester111
Pentachlorophenyl (PCP) Ester3.4
p-Nitrophenyl (ONp) Ester1

Table 1: Comparative Coupling Rates of Active Esters. This table highlights the significantly faster reaction kinetics of PFP esters compared to other active esters.

Active EsterRelative Stability to HydrolysisReference
N-hydroxysuccinimide (NHS) EsterLess Stable
Pentafluorophenyl (PFP) EsterMore Stable
Tetrafluorophenyl (TFP) EsterMore Stable than NHS

Table 2: Comparative Hydrolytic Stability of Active Esters. This table underscores the enhanced stability of PFP esters in aqueous solutions, a critical advantage in bioconjugation reactions.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving PFP esters in bioconjugation.

General Protocol for Protein Conjugation with a PFP Ester

This protocol outlines a general procedure for labeling a protein with a PFP ester-activated molecule.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.5)

  • PFP ester-activated reagent

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., size-exclusion chromatography column or dialysis cassette)

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • PFP Ester Solution Preparation: Immediately before use, dissolve the PFP ester reagent in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-100 mM). Do not prepare stock solutions for long-term storage as PFP esters are moisture-sensitive.

  • Conjugation Reaction:

    • Slowly add the desired molar excess of the PFP ester solution to the protein solution while gently stirring. Typical molar ratios of PFP ester to protein range from 5:1 to 20:1, but should be optimized for the specific application.

    • Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C. Reaction times can be adjusted based on the reactivity of the protein and the desired degree of labeling.

  • Quenching: Add the quenching solution to the reaction mixture to consume any unreacted PFP ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess reagent and byproducts by purifying the protein conjugate using size-exclusion chromatography or dialysis.

Protocol for Two-Step Heterobifunctional Crosslinking using a Mal-(PEG)n-PFP Ester

This protocol describes the use of a heterobifunctional crosslinker containing both a PFP ester (amine-reactive) and a maleimide group (sulfhydryl-reactive).

Materials:

  • Amine-containing protein (Protein-NH2)

  • Sulfhydryl-containing protein (Protein-SH)

  • Mal-(PEG)n-PFP Ester crosslinker

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Anhydrous DMF or DMSO

  • Desalting column

Procedure:

  • Reaction of PFP Ester with Amine-Containing Protein:

    • Dissolve the amine-containing protein in the conjugation buffer.

    • Dissolve the Mal-(PEG)n-PFP Ester in a small amount of anhydrous DMF or DMSO and immediately add it to the protein solution. A 10- to 50-fold molar excess of the crosslinker is generally recommended.

    • Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.

  • Removal of Excess Crosslinker: Remove unreacted crosslinker using a desalting column equilibrated with the conjugation buffer.

  • Reaction of Maleimide with Sulfhydryl-Containing Protein:

    • Immediately add the sulfhydryl-containing protein to the purified maleimide-activated protein.

    • Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.

  • Purification: Purify the final conjugate to remove any unreacted proteins.

Visualizing the Workflow and Chemistry

To further elucidate the processes involved in PFP ester chemistry, the following diagrams have been generated using the DOT language.

PFP_Ester_Aminolysis reagents Carboxylic Acid + Pentafluorophenol activation Activation (e.g., DCC/DIC) reagents->activation pfp_ester Pentafluorophenyl Ester (R-CO-OPFP) activation->pfp_ester aminolysis Aminolysis pfp_ester->aminolysis amine Primary or Secondary Amine (R'-NH2 or R'R''-NH) amine->aminolysis amide_bond Stable Amide Bond (R-CO-NH-R' or R-CO-N(R')-R'') aminolysis->amide_bond byproduct Pentafluorophenol (PFP-OH) aminolysis->byproduct

Caption: Formation and reaction of a PFP ester with an amine.

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep 1. Prepare Biomolecule (Amine-free buffer, pH 7.2-8.5) conjugation 3. Conjugation Reaction (Add PFP ester to biomolecule, incubate RT or 4°C) protein_prep->conjugation pfp_prep 2. Prepare PFP Ester Solution (Freshly dissolve in anhydrous DMF/DMSO) pfp_prep->conjugation quenching 4. Quench Reaction (Add Tris or Glycine) conjugation->quenching purify 5. Purify Conjugate (Size-Exclusion Chromatography/Dialysis) quenching->purify analyze 6. Characterize Conjugate (e.g., SDS-PAGE, Mass Spec) purify->analyze

Caption: General experimental workflow for bioconjugation using PFP esters.

PFP_vs_NHS cluster_pfp_props PFP Ester Properties cluster_nhs_props NHS Ester Properties pfp_ester PFP Ester pfp_stability High Hydrolytic Stability pfp_ester->pfp_stability pfp_reactivity High Reactivity with Amines pfp_ester->pfp_reactivity pfp_byproduct Less Nucleophilic Byproduct (PFP-OH) pfp_ester->pfp_byproduct nhs_ester NHS Ester nhs_stability Lower Hydrolytic Stability nhs_ester->nhs_stability nhs_reactivity Good Reactivity with Amines nhs_ester->nhs_reactivity nhs_byproduct More Nucleophilic Byproduct (NHS) nhs_ester->nhs_byproduct

Caption: Key property comparison between PFP and NHS esters.

Applications in Drug Development and Research

The superior properties of PFP esters have led to their widespread adoption in various critical applications within the life sciences:

  • Antibody-Drug Conjugates (ADCs): The stability and efficiency of PFP esters are highly advantageous in the synthesis of ADCs, where precise control over the drug-to-antibody ratio (DAR) is crucial for therapeutic efficacy and safety.

  • Peptide Synthesis and Modification: PFP esters are valuable reagents in both solution-phase and solid-phase peptide synthesis, facilitating rapid and efficient amide bond formation with minimal side reactions.

  • Fluorophore and Biotin Labeling: The robust nature of PFP ester chemistry makes it ideal for attaching reporter molecules like fluorophores and biotin to proteins and other biomolecules for use in various assays and imaging techniques.

  • Surface Modification: PFP esters are employed to modify the surfaces of nanoparticles and cells, enabling the attachment of targeting ligands or other functional molecules.

  • Crosslinking Agents: Homobifunctional and heterobifunctional crosslinkers incorporating PFP esters are used to study protein-protein interactions and create complex biomolecular architectures.

Conclusion

Pentafluorophenyl esters represent a significant advancement in the field of bioconjugation. Their enhanced stability, superior reactivity, and the generation of a less reactive byproduct make them a more reliable and efficient choice compared to traditional NHS esters. For researchers, scientists, and drug development professionals, the adoption of PFP ester chemistry offers the potential for higher yields, improved reproducibility, and the creation of more robust and well-defined bioconjugates. As the demand for sophisticated biomolecular tools and therapeutics continues to grow, the role of PFP esters is poised to become even more central to innovation in the life sciences.

References

An In-depth Technical Guide to Click Chemistry with Azide Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Click Chemistry

Click chemistry, a concept first introduced by K.B. Sharpless, has revolutionized molecular synthesis by offering a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds.[1] These reactions are characterized by high yields, modularity, and the formation of inoffensive byproducts, if any.[2][3] At the forefront of this chemical philosophy is the azide-alkyne cycloaddition, a reaction that has become an indispensable tool in drug discovery, bioconjugation, and materials science.[4][5] The use of azide linkers in these reactions provides a stable and efficient method for covalently connecting molecular entities. The resulting 1,2,3-triazole linkage is exceptionally stable under physiological conditions, mimicking the properties of an amide bond but with increased resistance to hydrolysis.

This guide provides a comprehensive overview of click chemistry with a focus on azide linkers, detailing the core reaction mechanisms, presenting quantitative data for reaction comparison, and offering detailed experimental protocols for key methodologies.

Core Mechanisms of Azide-Alkyne Cycloaddition

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is the foundational reaction of click chemistry. However, the thermal reaction requires elevated temperatures and often results in a mixture of 1,4 and 1,5-regioisomers. To overcome these limitations, two primary catalytic and strain-promoted methodologies have been developed: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, demonstrating a significant rate acceleration of up to 10⁸ compared to its uncatalyzed counterpart. This reaction is highly regioselective, exclusively producing the 1,4-disubstituted 1,2,3-triazole. The mechanism involves the in-situ generation of a copper(I) catalyst, often from a Cu(II) salt like copper sulfate (CuSO₄) with a reducing agent such as sodium ascorbate. The copper(I) species then coordinates with the terminal alkyne to form a copper acetylide intermediate, which subsequently reacts with the azide in a stepwise manner to yield the triazole product.

CuAAC_Mechanism cluster_0 Catalyst Generation cluster_1 Catalytic Cycle Cu(II) Cu(II) Cu(I) Cu(I) Cu(II)->Cu(I) Reduction Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Cu_Acetylide [Cu]-C≡C-R1 Cu(I)->Cu_Acetylide + Alkyne Terminal_Alkyne R1-C≡CH Metallacycle Copper-Triazolide Intermediate Cu_Acetylide->Metallacycle + Azide Azide R2-N3 Triazole_Product 1,4-disubstituted 1,2,3-Triazole Metallacycle->Triazole_Product + H+ Triazole_Product->Cu(I) Regenerates Catalyst Proton_Source H+ SPAAC_Mechanism Strained_Alkyne Strained Cyclooctyne (e.g., DBCO) Transition_State [3+2] Cycloaddition Transition State Strained_Alkyne->Transition_State Azide R-N3 Azide->Transition_State Triazole_Product Stable Triazole Product Transition_State->Triazole_Product Ring Strain Release Drug_Development_Workflow cluster_0 Fragment-Based Drug Discovery cluster_1 Antibody-Drug Conjugate Synthesis Fragment1 Fragment 1 (Azide-modified) Target_Protein Target Protein Fragment1->Target_Protein Binds Lead_Compound High-Affinity Lead Compound Fragment1->Lead_Compound Click Reaction Fragment2 Fragment 2 (Alkyne-modified) Fragment2->Target_Protein Binds Antibody Antibody (Alkyne-modified) ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Click Reaction Drug Cytotoxic Drug (Azide-modified)

References

Supplier and purity information for Azd-peg5-pfp

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the procurement, purity analysis, and characterization of Azd-peg5-pfp (CAS No. 1609569-75-6), a heterobifunctional linker widely utilized in the development of bioconjugates, including antibody-drug conjugates (ADCs). This document outlines key suppliers, purity specifications, and detailed, representative experimental protocols for quality assessment.

Supplier and Purity Information

The selection of a high-quality supplier is critical for the successful and reproducible synthesis of complex biomolecules. The following table summarizes publicly available information on suppliers of this compound and their stated purity levels. Researchers are advised to request certificates of analysis for lot-specific data.

SupplierProduct CodeStated PurityCAS Number
BroadPharmBP-2205598%1609569-75-6
AxisPharmAP13912≥95%1609569-75-6
MedChemExpressHY-W190950Not specified1609569-75-6
BLD PharmBD01368841Not specified1609569-75-6
Apollo ScientificBIPG1090Not specified1609569-75-6

Physicochemical Properties

  • Molecular Formula: C₃₂H₃₇F₅N₂O₁₀

  • Molecular Weight: 704.6 g/mol

  • Description: this compound is a PEG linker containing an azetidinone (AZD) moiety and a pentafluorophenyl (PFP) ester. The PFP ester is an activated ester that reacts with primary amines to form stable amide bonds, and it is noted to be more stable against hydrolysis than N-hydroxysuccinimide (NHS) esters.[1][2] The polyethylene glycol (PEG) spacer enhances solubility in aqueous media.[1][2]

Experimental Protocols for Quality Assessment

The purity and structural integrity of this compound are paramount for its successful application in bioconjugation. The following are representative protocols for the analysis of this compound, based on established methods for PEGylated molecules and PFP esters.

Purity Determination by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful technique for assessing the purity of PEGylated compounds, providing information on both the main component and any potential impurities.

Methodology:

  • Instrumentation: A high-performance liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a concentration of 1 mg/mL.

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-2000.

    • Data Analysis: The purity is determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area. The identity of the main peak is confirmed by its mass-to-charge ratio, which should correspond to the expected molecular weight of this compound.

Structural Confirmation by ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a highly specific technique for the characterization of compounds containing fluorine, such as the pentafluorophenyl (PFP) ester group in this compound. It can confirm the presence and integrity of this reactive moiety.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Reference: An external standard such as trifluorotoluene or an internal standard can be used.

    • Data Analysis: The ¹⁹F NMR spectrum is expected to show three distinct signals corresponding to the ortho, meta, and para fluorine atoms of the PFP group. The chemical shifts and coupling patterns of these signals are characteristic of the PFP ester and can be used to confirm its structure.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a logical workflow for the quality control of this compound and a simplified representation of its application in bioconjugation.

Quality_Control_Workflow cluster_0 Material Reception cluster_1 Analytical Testing cluster_2 Decision cluster_3 Disposition Raw_Material This compound HPLC_MS HPLC-MS Analysis (Purity Assessment) Raw_Material->HPLC_MS NMR 19F NMR Analysis (Structural Confirmation) Raw_Material->NMR QC_Review Quality Control Review HPLC_MS->QC_Review NMR->QC_Review Release Release for Use QC_Review->Release Pass Reject Reject QC_Review->Reject Fail

This compound Quality Control Workflow.

Bioconjugation_Pathway cluster_0 Reactants cluster_1 Reaction cluster_2 Intermediate cluster_3 Further Modification (Example) cluster_4 Final Product Antibody Antibody (with primary amines, e.g., Lysine) Conjugation Amine-PFP Ester Reaction (forms stable amide bond) Antibody->Conjugation Azd_Linker This compound Azd_Linker->Conjugation Antibody_Linker Antibody-Linker Conjugate Conjugation->Antibody_Linker Final_Conjugation Click Chemistry or other reaction with AZD Antibody_Linker->Final_Conjugation Drug_Payload Drug Payload (with corresponding reactive group for AZD) Drug_Payload->Final_Conjugation ADC Antibody-Drug Conjugate (ADC) Final_Conjugation->ADC

Simplified this compound Bioconjugation Pathway.

References

An In-depth Technical Guide to Azd-peg5-pfp (CAS Number 1609569-75-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azd-peg5-pfp, with the CAS number 1609569-75-6, is a heterobifunctional chemical linker integral to the development of advanced bioconjugates, particularly in the fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and application in bioconjugation. Detailed experimental protocols, quantitative data, and visualizations of its role in ADC and PROTAC development are presented to facilitate its effective use in research and drug development.

Introduction

This compound is a polyethylene glycol (PEG) based linker featuring two distinct reactive moieties: an azetidinone (AZD) group and a pentafluorophenyl (PFP) ester. The PFP ester is an amine-reactive functional group that forms stable amide bonds with primary amines, such as those on the side chains of lysine residues in proteins.[1][2] The polyethylene glycol (PEG5) spacer is a hydrophilic chain composed of five ethylene glycol units, which enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugate.[3][4] The azetidinone group is a four-membered cyclic amide that is a key structural component of the linker.

The primary application of this compound is in the precise covalent linkage of two molecules, for instance, an antibody to a cytotoxic drug in an ADC, or a target-binding ligand to an E3 ligase ligand in a PROTAC.[5] The PFP ester offers advantages over other amine-reactive groups, such as N-hydroxysuccinimide (NHS) esters, due to its higher stability in aqueous solutions, which can lead to more efficient and reproducible conjugation reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 1609569-75-6
Molecular Formula C₃₂H₃₇F₅N₂O₁₀
Molecular Weight 704.64 g/mol
IUPAC Name (2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[3-oxo-3-[4-[3-oxo-3-(2-oxoazetidin-1-yl)propyl]anilino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Purity Typically ≥95%
Appearance Liquid
Storage Conditions -20°C
Solubility Soluble in DMSO, DMF

Mechanism of Action in Bioconjugation

The utility of this compound as a linker is centered on the reactivity of its PFP ester group. This group reacts with primary amines through nucleophilic acyl substitution to form a highly stable amide bond.

Amine-Reactive Conjugation

The pentafluorophenyl group is an excellent leaving group due to the electron-withdrawing nature of the five fluorine atoms. This makes the carbonyl carbon of the ester highly electrophilic and susceptible to nucleophilic attack by a primary amine (e.g., the epsilon-amino group of a lysine residue on an antibody). The reaction is typically carried out in a buffer at a slightly basic pH (7.2-8.5) to ensure that the amine is deprotonated and thus more nucleophilic.

The PFP ester is less prone to hydrolysis in aqueous media compared to NHS esters, which is a significant advantage as it reduces the occurrence of non-reactive linker species and allows for more controlled and efficient conjugation.

Experimental Protocols

The following is a general protocol for the conjugation of a PFP ester-activated linker like this compound to a protein, such as an antibody. This protocol should be optimized for specific applications.

Materials and Reagents
  • This compound

  • Antibody or other biomolecule in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4)

  • Anhydrous organic solvent (e.g., dimethyl sulfoxide (DMSO) or dimethylformamide (DMF))

  • Conjugation buffer (e.g., 50-100 mM sodium phosphate, 0.15 M NaCl, pH 7.2–8.5)

  • Quenching buffer (e.g., 1 M Tris, pH 8.0)

  • Desalting columns or dialysis equipment for purification

Procedure
  • Preparation of the Biomolecule:

    • Ensure the biomolecule is in an amine-free buffer at a concentration of 2-10 mg/mL.

    • If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Preparation of this compound Solution:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-100 mM. Do not prepare stock solutions for long-term storage as the PFP ester is moisture-sensitive.

  • Conjugation Reaction:

    • Slowly add the desired molar excess of the this compound solution to the biomolecule solution with gentle stirring. A molar ratio of PFP ester to free amine between 2:1 and 10:1 is a common starting point for optimization.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The optimal time and temperature will depend on the specific biomolecule.

  • Quenching the Reaction:

    • To stop the reaction and quench any unreacted this compound, add a quenching buffer such as Tris to a final concentration of 20-50 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted linker and other small molecules by size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Characterization of the Conjugate:

    • Determine the drug-to-antibody ratio (DAR) for ADCs using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

    • Assess the purity and aggregation of the conjugate using size-exclusion chromatography (SEC).

Applications in Drug Development

Antibody-Drug Conjugates (ADCs)

This compound is well-suited for the development of ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. The PEG5 spacer can help to improve the solubility and reduce aggregation of the often-hydrophobic drug payload, while the stability of the PFP ester allows for a more controlled manufacturing process.

Proteolysis-Targeting Chimeras (PROTACs)

In the context of PROTACs, this compound can be used to link a ligand that binds to a target protein of interest with a ligand for an E3 ubiquitin ligase. The length and flexibility of the PEG5 spacer are critical for enabling the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which leads to the ubiquitination and subsequent degradation of the target protein.

Visualizations

Diagram of this compound Structure

G struct Azetidinone (AZD) PEG5 Spacer Pentafluorophenyl (PFP) Ester

Caption: Key functional components of the this compound linker.

Experimental Workflow for ADC Synthesis

ADC_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis mAb Antibody in Amine-Free Buffer conjugation Mix Antibody and Linker (pH 7.2-8.5) Incubate 1-4h RT or 4°C O/N mAb->conjugation linker_prep Dissolve this compound in DMSO/DMF linker_prep->conjugation quench Quench with Tris Buffer conjugation->quench purify Purify by SEC/Dialysis quench->purify characterize Characterize (HIC, MS, SEC) purify->characterize

Caption: A typical experimental workflow for synthesizing an antibody-drug conjugate.

Logical Relationship in PROTAC-mediated Degradation

PROTAC_Mechanism PROTAC PROTAC (with this compound linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: The role of a PROTAC in inducing target protein degradation.

Conclusion

This compound (CAS 1609569-75-6) is a versatile and valuable tool for researchers in drug development. Its defined structure, combining a stable amine-reactive PFP ester with a solubility-enhancing PEG spacer, makes it an excellent choice for the construction of complex biomolecules like ADCs and PROTACs. The enhanced stability of the PFP ester compared to traditional reagents allows for more controlled and efficient conjugation processes. This guide provides the foundational knowledge and protocols necessary for the successful implementation of this compound in bioconjugation strategies, paving the way for the development of novel therapeutics.

References

The Hydrophilic Nature of PEG Spacers: An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Polyethylene glycol (PEG) has emerged as a cornerstone in the field of bioconjugation and drug delivery, primarily owing to its unique hydrophilic properties. The incorporation of PEG chains, or "spacers," into therapeutic molecules, diagnostic reagents, and biomaterials offers a powerful strategy to enhance their performance and clinical utility. This technical guide provides a comprehensive overview of the hydrophilic characteristics of PEG spacers, detailing their impact on the physicochemical and biological properties of reagents, presenting quantitative data, outlining key experimental protocols, and visualizing relevant workflows and pathways.

The Physicochemical Basis of PEG's Hydrophilicity

The hydrophilicity of PEG is rooted in its chemical structure, which consists of repeating ethylene glycol units (-CH2-CH2-O-). The ether oxygen atoms along the polymer backbone are capable of forming hydrogen bonds with water molecules. This interaction leads to the formation of a hydration shell around the PEG chain, effectively increasing the hydrodynamic radius of the conjugated molecule and imparting greater water solubility. This "stealth" effect also shields the conjugated molecule from enzymatic degradation and recognition by the immune system.

The degree of hydrophilicity can be modulated by the length of the PEG spacer. While a direct and comprehensive correlation across all discrete PEG lengths is not extensively documented in a single source, a clear trend of increasing hydrophilicity with increasing PEG chain length is well-established.

Impact of PEG Spacer Hydrophilicity on Reagent Properties

The introduction of hydrophilic PEG spacers profoundly influences several key characteristics of reagents, particularly proteins, peptides, and small molecule drugs.

Enhanced Solubility and Stability

A primary advantage of PEGylation is the significant improvement in the aqueous solubility of hydrophobic molecules.[1][2] This is particularly crucial for many potent cytotoxic drugs used in antibody-drug conjugates (ADCs) and for certain proteins that are prone to aggregation. By increasing the overall hydrophilicity of the conjugate, PEG spacers can prevent aggregation, leading to more stable formulations with longer shelf-lives.[2][3]

Reduced Immunogenicity and Antigenicity

The hydration shell formed around the PEG spacer can mask epitopes on the surface of therapeutic proteins, thereby reducing their recognition by the immune system. This leads to a decrease in immunogenicity and antigenicity, minimizing the risk of an adverse immune response and the generation of anti-drug antibodies (ADAs).

Improved Pharmacokinetics and Bioavailability

The increased hydrodynamic size of PEGylated molecules results in reduced renal clearance, leading to a prolonged circulation half-life in the body.[3] This extended systemic exposure can significantly enhance the therapeutic efficacy of a drug by allowing for greater accumulation at the target site.

Reduction of Non-Specific Binding

In diagnostic applications such as immunoassays, the hydrophilic and neutral nature of PEG spacers helps to reduce non-specific binding of proteins and other biomolecules to surfaces. This leads to lower background signals and improved assay sensitivity. The incorporation of PEG into hydrogels has been shown to decrease non-specific protein adsorption by a factor of 10.

Quantitative Data on PEG Spacer Hydrophilicity

Quantifying the hydrophilicity of PEG spacers is essential for the rational design of bioconjugates. Two common experimental measures are the partition coefficient (LogD) and water contact angle.

Partition Coefficient (LogD)

LogD is a measure of the lipophilicity of a compound and is determined by its partitioning between an organic solvent (typically octanol) and an aqueous buffer at a specific pH. A lower LogD value indicates greater hydrophilicity. The following table summarizes LogD values for a series of 68Ga-labeled peptides with different mini-PEG spacers.

PEG Spacer LengthLogD at pH 7.4 (± SD)
PEG2-2.27 (± 0.07)
PEG3-2.50 (± 0.09)
PEG4Not explicitly stated, but implied to be in a similar range
PEG6-2.50 (± 0.09)

Data sourced from a study on 68Ga-labeled bombesin analogs.

This data indicates a slight increase in hydrophilicity as the PEG chain length increases from two to three ethylene glycol units.

Water Contact Angle

The water contact angle is a measure of the wettability of a surface. A lower contact angle indicates a more hydrophilic surface. Studies on surfaces modified with PEG have shown a decrease in water contact angle with increasing PEG concentration, confirming the enhancement of surface hydrophilicity. For instance, one study on PEG-modified polystyrene diblock copolymers reported water contact angles in the range of 83°-85°. Another study on PEG-modified polyacrylate hydrogels demonstrated a significant reduction in water contact angle, indicating increased hydrophilicity.

Experimental Protocols

Accurate characterization of the hydrophilic properties of PEGylated reagents requires robust experimental methods.

Determination of Partition Coefficient (LogD)

Objective: To quantify the hydrophilicity of a PEGylated compound.

Methodology:

  • Preparation of Solutions: Prepare a solution of the PEGylated compound in a phosphate-buffered saline (PBS) at pH 7.4. Prepare n-octanol that has been pre-saturated with the PBS buffer.

  • Partitioning: Mix equal volumes of the aqueous solution of the compound and the pre-saturated n-octanol in a centrifuge tube.

  • Equilibration: Vigorously vortex the mixture for a set period (e.g., 1 hour) to ensure the compound reaches equilibrium between the two phases.

  • Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.

  • Quantification: Carefully collect aliquots from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by measuring radioactivity if the compound is radiolabeled.

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Measurement of Water Contact Angle

Objective: To assess the hydrophilicity of a surface modified with PEG spacers.

Methodology:

  • Substrate Preparation: Prepare a flat, smooth substrate and modify its surface with the PEG-containing reagent.

  • Instrumentation: Use a contact angle goniometer equipped with a camera and software for image analysis.

  • Droplet Deposition: Place a small droplet of purified water (typically a few microliters) onto the PEG-modified surface.

  • Image Capture: Immediately capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

  • Angle Measurement: The software analyzes the shape of the droplet and calculates the contact angle between the tangent of the droplet and the solid surface.

  • Data Analysis: Repeat the measurement at multiple locations on the surface to ensure reproducibility and calculate the average contact angle.

Assessment of Protein Aggregation by Size Exclusion Chromatography (SEC)

Objective: To evaluate the effect of PEGylation on the stability of a protein and its propensity to aggregate.

Methodology:

  • Sample Preparation: Prepare solutions of both the native (un-PEGylated) and PEGylated protein in a suitable buffer. Stress conditions (e.g., elevated temperature, pH shifts) can be applied to induce aggregation.

  • Chromatographic System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a size exclusion column appropriate for the molecular weight range of the protein and its potential aggregates.

  • Mobile Phase: Use an aqueous mobile phase, typically a phosphate or saline buffer, that is compatible with the protein and the column. For more hydrophobic conjugates like ADCs, the addition of a small amount of organic modifier may be necessary to prevent secondary interactions with the stationary phase.

  • Analysis: Inject the protein samples onto the SEC column. The molecules will separate based on their hydrodynamic radius, with larger aggregates eluting first, followed by the monomeric protein, and then any smaller fragments.

  • Detection: Monitor the elution profile using a UV detector, typically at 280 nm.

  • Quantification: The area under each peak in the chromatogram corresponds to the relative amount of each species (aggregate, monomer, fragment). The percentage of aggregation can be calculated by dividing the peak area of the aggregates by the total peak area of all species.

Visualization of Workflows and Pathways

Visualizing complex biological processes and experimental workflows can greatly aid in their understanding. The following diagrams were generated using the Graphviz DOT language.

ADC_Internalization_and_Payload_Release cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (with PEG Spacer) Receptor Target Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Induction of Cell Death Protein_PEGylation_Workflow cluster_analysis Analysis Protein Native Protein Reaction Conjugation Reaction (pH 7-9) Protein->Reaction Activated_PEG Activated PEG Reagent (e.g., NHS-PEG) Activated_PEG->Reaction Purification Purification (e.g., SEC, IEX) Reaction->Purification PEG_Protein PEGylated Protein Purification->PEG_Protein Characterization Characterization Solubility_Test Solubility Assay Characterization->Solubility_Test Stability_Test Aggregation Analysis (SEC) Characterization->Stability_Test Activity_Test Biological Activity Assay Characterization->Activity_Test PEG_Protein->Characterization

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with Azd-peg5-pfp

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azd-peg5-pfp is a heterobifunctional linker that facilitates the covalent attachment of a polyethylene glycol (PEG) spacer arm containing a terminal azide group to proteins and other biomolecules.[1][2] This reagent is particularly useful in bioconjugation, enabling the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and PEGylated proteins with enhanced pharmacokinetic properties.[3][4]

The this compound linker features two key reactive moieties:

  • Pentafluorophenyl (PFP) Ester: This amine-reactive group forms stable amide bonds with primary and secondary amines, commonly found on lysine residues and the N-terminus of proteins.[5] PFP esters are advantageous due to their higher stability and reduced susceptibility to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and reliable conjugation reactions.

  • Azide (N₃) Group: This functional group serves as a bioorthogonal handle for "click chemistry" reactions. It can be specifically and efficiently conjugated to a molecule of interest containing an alkyne group (e.g., DBCO, BCN, or a terminal alkyne) through either a copper-catalyzed (CuAAC) or a strain-promoted (SPAAC) azide-alkyne cycloaddition.

The integrated PEG5 spacer enhances the solubility and flexibility of the resulting conjugate, potentially reducing steric hindrance and improving the overall properties of the labeled biomolecule.

Data Presentation

The degree of protein labeling with this compound can be controlled by modulating reaction conditions such as the molar ratio of the reagent to the protein, protein concentration, pH, and incubation time. The following table provides representative data on the degree of PEGylation that can be expected when labeling a typical monoclonal antibody (IgG) under controlled conditions.

Molar Ratio (this compound : IgG)Protein Concentration (mg/mL)Reaction Time (hours)Average Degree of PEGylation (PEG molecules per IgG)
10:1222 - 3
20:1224 - 5
20:1514 - 5
30:1225 - 7

Note: This data is illustrative. The optimal conditions for achieving a desired degree of labeling should be determined empirically for each specific protein and application.

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol describes a general method for labeling a protein with this compound.

Materials:

  • Protein of interest (e.g., IgG)

  • This compound

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns or dialysis cassettes for purification

  • Quenching buffer (optional, e.g., Tris-HCl)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris or glycine) should be avoided as they will compete with the labeling reaction.

    • If necessary, perform a buffer exchange using a desalting column or dialysis to transfer the protein into the appropriate reaction buffer.

  • This compound Reagent Preparation:

    • This compound is moisture-sensitive and should be stored at -20°C with a desiccant.

    • Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of this compound in a minimal volume of anhydrous DMF or DMSO. Do not prepare stock solutions for storage as the PFP ester moiety is susceptible to hydrolysis.

  • Labeling Reaction:

    • Add the dissolved this compound solution to the protein solution while gently vortexing. The recommended molar excess of the reagent over the protein is typically between 10-fold and 30-fold, but this may require optimization.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The optimal incubation time and temperature will depend on the protein and the desired degree of labeling.

  • Purification:

    • Remove unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

    • For small-scale reactions, dialysis cassettes can be used.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling using methods such as MALDI-TOF mass spectrometry, which will show a mass shift corresponding to the number of attached Azd-peg5 moieties.

    • SDS-PAGE analysis can also be used to visualize the increase in molecular weight of the labeled protein.

Protocol 2: Two-Step Labeling for Antibody-Drug Conjugate (ADC) Preparation

This protocol outlines the use of this compound in a two-step process to generate an ADC.

Step 1: Antibody Labeling with this compound

  • Follow the procedure described in Protocol 1 to label your antibody of interest with the this compound linker. This will result in an azide-functionalized antibody.

Step 2: Click Chemistry Conjugation

  • Materials:

    • Azide-labeled antibody from Step 1

    • Alkyne-modified cytotoxic drug (or other molecule of interest)

    • For CuAAC: Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper chelating ligand (e.g., TBTA).

    • For SPAAC: A strained alkyne such as DBCO or BCN.

    • Appropriate reaction buffer (e.g., PBS)

  • Procedure (SPAAC Example):

    • Dissolve the alkyne-modified drug in a suitable solvent (e.g., DMSO).

    • Add the alkyne-modified drug solution to the azide-labeled antibody solution. A 2- to 5-fold molar excess of the drug over the number of azide groups is a common starting point.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. The reaction can be monitored by LC-MS to assess the formation of the conjugate.

    • Purify the resulting ADC to remove any unreacted drug and other reagents using methods such as size-exclusion chromatography or tangential flow filtration.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis cluster_click_chem Optional: Click Chemistry Protein_Prep Protein Preparation (Buffer Exchange to Amine-Free Buffer) Labeling Incubation (Protein + this compound) Protein_Prep->Labeling Reagent_Prep This compound Preparation (Dissolve in DMF/DMSO) Reagent_Prep->Labeling Purification Purification (Desalting Column / Dialysis) Labeling->Purification Analysis Characterization (Mass Spectrometry / SDS-PAGE) Purification->Analysis Click_Reaction Click Chemistry Conjugation (with Alkyne-Modified Molecule) Purification->Click_Reaction Final_Purification Final ADC Purification Click_Reaction->Final_Purification

Caption: Experimental workflow for protein labeling with this compound.

Signaling Pathway: ADC Inhibition of HER2 Signaling

The following diagram illustrates a common mechanism of action for an antibody-drug conjugate targeting the HER2 receptor on cancer cells. The antibody portion of the ADC binds to HER2, leading to internalization and subsequent inhibition of downstream signaling pathways like the PI3K/AKT and MAPK pathways, which are critical for cell survival and proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Receptor PI3K PI3K HER2->PI3K RAS RAS HER2->RAS Internalization Internalization & Drug Release HER2->Internalization ADC Antibody-Drug Conjugate (this compound linked) ADC->HER2 Binding AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Internalization->PI3K Inhibition Internalization->RAS Inhibition

Caption: ADC-mediated inhibition of HER2 signaling pathways.

References

Application Notes and Protocols for the Use of Azd-peg5-pfp in Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the Azd-peg5-pfp linker in the development of Antibody-Drug Conjugates (ADCs). This document outlines the structure and function of the linker, detailed protocols for conjugation and characterization, and methods for evaluating the efficacy of the resulting ADC.

Introduction to this compound Linker

This compound is a heterobifunctional linker designed for the covalent attachment of cytotoxic payloads to antibodies. It is composed of three key functional components:

  • Azetidinone (AZD) Group: The "Azd" moiety in the linker's nomenclature refers to a 2-azetidinone, also known as a β-lactam. This four-membered cyclic amide provides a stable connection point within the linker structure. In the context of many ADC linkers, azetidinone-containing linkers are often categorized as non-cleavable. This implies that the payload is released after the antibody is fully degraded within the lysosome of the target cell. The released payload would then consist of the drug molecule, the linker, and the amino acid residue to which it was attached.

  • PEG5 Spacer: A polyethylene glycol (PEG) spacer consisting of five repeating ethylene glycol units enhances the solubility and hydrophilicity of the ADC. This is particularly beneficial when working with hydrophobic payloads, as it can help to prevent aggregation and improve the pharmacokinetic properties of the conjugate.

  • Pentafluorophenyl (PFP) Ester: The PFP ester is a highly reactive functional group that readily forms stable amide bonds with primary amines, such as the side chain of lysine residues on the surface of an antibody. PFP esters are known for their high reactivity and greater stability in aqueous solutions compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters, leading to efficient and reliable conjugation reactions.

Mechanism of Action

The overall mechanism of an ADC constructed with this compound follows a well-established pathway for targeted cancer therapy.

ADC_Mechanism_of_Action ADC ADC in Circulation Binding Binding to Target Antigen ADC->Binding 1 TargetCell Target Cancer Cell (Antigen Expressing) Internalization Internalization via Endocytosis TargetCell->Internalization 2 Lysosome Lysosomal Trafficking Internalization->Lysosome 3 Degradation Antibody Degradation Lysosome->Degradation 4 Release Payload Release (Drug-Linker-Amino Acid) Degradation->Release 5 Apoptosis Cell Death (Apoptosis) Release->Apoptosis 6

Caption: General mechanism of action for an ADC.

Experimental Protocols

Antibody-Payload Conjugation using this compound

This protocol describes the conjugation of a payload containing a suitable nucleophile (for attachment to the azetidinone end, if not already part of the payload-linker construct) to an antibody via the PFP ester of the this compound linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker-payload construct

  • Anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: Phosphate-buffered saline (PBS) or borate buffer, pH 8.0-8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 2 M glycine

  • Purification system: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF) system

Procedure:

  • Antibody Preparation:

    • If necessary, perform a buffer exchange to transfer the antibody into the desired reaction buffer at a concentration of 5-10 mg/mL. Ensure the buffer is free of primary amines.

  • Linker-Payload Preparation:

    • Dissolve the this compound linker-payload construct in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).

  • Conjugation Reaction:

    • Add the linker-payload stock solution to the antibody solution. The molar ratio of linker-payload to antibody will need to be optimized to achieve the desired drug-to-antibody ratio (DAR). A typical starting range is a 5 to 15-fold molar excess of the linker-payload.

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.

  • Quenching:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted PFP esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the ADC from unreacted linker-payload and other small molecules using SEC or TFF.

    • Buffer exchange the purified ADC into a formulation buffer suitable for storage and downstream applications (e.g., PBS).

ADC_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Characterization Antibody_Prep Antibody in Reaction Buffer Conjugation Mix Antibody and Linker-Payload Antibody_Prep->Conjugation Linker_Prep Linker-Payload in DMSO/DMF Linker_Prep->Conjugation Incubation Incubate (RT or 4°C) Conjugation->Incubation Quenching Quench Reaction Incubation->Quenching Purification Purify ADC (SEC/TFF) Quenching->Purification Characterization Characterize ADC Purification->Characterization

Caption: Workflow for ADC synthesis using this compound.

Characterization of the ADC

Thorough characterization of the ADC is crucial to ensure its quality and consistency.

3.2.1. Determination of Drug-to-Antibody Ratio (DAR)

The average number of drug molecules conjugated to each antibody can be determined using several methods:

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since the payload is often hydrophobic, species with different numbers of conjugated drugs will have different retention times.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The antibody's light and heavy chains can be separated under reducing conditions and analyzed by RP-HPLC. The conjugated chains will have different retention times compared to the unconjugated chains.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the intact ADC or its subunits (light and heavy chains), allowing for the calculation of the DAR.

3.2.2. Purity and Aggregation Analysis

  • Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the presence of aggregates, fragments, or unconjugated antibody.

3.2.3. In Vitro Cytotoxicity Assay

The potency of the ADC is evaluated by determining its ability to kill target cancer cells in vitro. The half-maximal inhibitory concentration (IC50) is a key parameter.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding:

    • Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and a control antibody in cell culture medium.

    • Remove the old medium from the cells and add the ADC or control antibody solutions.

    • Incubate the plates for a period determined by the payload's mechanism of action (typically 72-120 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting software.

Data Presentation

The following tables provide a template for summarizing the characterization and in vitro efficacy data for your ADC.

Table 1: Physicochemical Characterization of the ADC

ParameterMethodResult
Average DARHIC / MSe.g., 3.8
Monomer PuritySECe.g., >98%
Aggregate ContentSECe.g., <2%

Table 2: In Vitro Cytotoxicity of the ADC

Cell LineAntigen ExpressionIC50 (nM)
Target Cell LineHighe.g., 0.5
Control Cell LineLow / Negativee.g., >1000
Free PayloadN/Ae.g., 0.01

Signaling Pathways

The signaling pathways affected by the ADC will be dependent on the specific cytotoxic payload used. For example, if the payload is a tubulin inhibitor, it will disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. If the payload is a DNA-damaging agent, it will activate DNA damage response pathways, ultimately triggering apoptosis.

Signaling_Pathway_Example Payload Released Payload (e.g., Tubulin Inhibitor) Microtubules Microtubule Dynamics Payload->Microtubules Inhibits Disruption Disruption Microtubules->Disruption CellCycleArrest Cell Cycle Arrest (G2/M Phase) Disruption->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Example of a signaling pathway for a tubulin inhibitor payload.

Conclusion

The this compound linker offers a robust and efficient method for the development of ADCs. Its PFP ester allows for reliable conjugation to antibodies, while the PEG spacer can improve the overall physicochemical properties of the resulting conjugate. The azetidinone component suggests a non-cleavable payload release mechanism, which relies on the complete degradation of the antibody in the lysosome. Careful characterization of the ADC, including DAR, purity, and in vitro potency, is essential for successful development. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to explore the potential of this compound in creating novel and effective antibody-drug conjugates.

Application Notes and Protocols: A Step-by-Step Guide for Azd-peg5-pfp Amine Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the amine coupling of Azido-PEG5-Pentafluorophenyl (Azd-peg5-pfp) ester, a versatile heterobifunctional linker used extensively in bioconjugation and drug delivery. These protocols are designed to furnish researchers with detailed methodologies for the successful conjugation of this compound to primary and secondary amine-containing molecules.

Introduction

This compound is a valuable tool in bioconjugation, featuring an azide moiety for click chemistry and a pentafluorophenyl (PFP) ester for efficient amine coupling.[1] The PFP ester is an amine-reactive functional group that forms a stable amide bond with primary and secondary amines, commonly found on the lysine residues of proteins and peptides.[2] A key advantage of PFP esters over the more common N-hydroxysuccinimide (NHS) esters is their increased stability and reduced susceptibility to hydrolysis in aqueous media, leading to more efficient and reliable conjugation reactions.[2][3][4] The polyethylene glycol (PEG) spacer (PEG5) enhances solubility, improves flexibility, and reduces steric hindrance, making this reagent ideal for a variety of applications, including biomolecule labeling, drug delivery, and nanotechnology.

The reaction is typically performed in a slightly basic buffer (pH 7.2-8.5) to ensure the amine groups are deprotonated and thus nucleophilic. It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the PFP ester.

Key Properties and Reaction Conditions

A summary of the key properties of this compound and typical amine coupling reaction conditions are provided in the tables below for easy reference.

Table 1: Key Properties of this compound
Reactive Group Pentafluorophenyl (PFP) ester
Target Moiety Primary and secondary amines
Bond Formed Amide bond
Spacer 5 ethylene oxide units (PEG5)
Key Features Azide group for click chemistry, PFP ester for amine coupling, PEG5 linker for improved solubility and flexibility.
Stability More stable than NHS esters, less prone to hydrolysis.
Table 2: Typical Amine Coupling Conditions for PFP Esters
pH 7.2 – 8.5
Temperature Room temperature (20-25°C) or 4°C
Reaction Time 1-4 hours at room temperature, or overnight at 4°C
Solvent Amine-free buffers (e.g., PBS, borate, carbonate/bicarbonate, HEPES). Organic co-solvents like DMSO or DMF can be used to aid solubility.
Molar Ratio (PFP ester:Amine) 2:1 to 10:1 for biomolecules, can be adjusted based on the desired degree of labeling.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the conjugation of this compound to an amine-containing biomolecule (e.g., a protein).

Materials and Reagents
  • This compound ester

  • Amine-containing biomolecule (e.g., protein, peptide)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: Amine-free buffer, pH 7.2-8.5 (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-7.4; 100 mM sodium carbonate buffer, pH 8.5).

  • Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Desalting columns or dialysis equipment for purification.

Protocol for Biomolecule Conjugation
  • Prepare the Biomolecule Solution:

    • Dissolve the amine-containing biomolecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the biomolecule is not in an amine-free buffer, perform a buffer exchange using a desalting column or dialysis.

  • Prepare the this compound Solution:

    • This compound is moisture-sensitive; equilibrate the vial to room temperature before opening to prevent condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-100 mM stock solution. Do not prepare stock solutions for long-term storage as the PFP ester can hydrolyze.

  • Initiate the Conjugation Reaction:

    • Slowly add the desired molar excess of the this compound solution to the stirring biomolecule solution. A starting molar ratio of 5-15x of the PFP ester to the protein is recommended.

    • The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should ideally be less than 10% to avoid denaturation of the biomolecule.

  • Incubation:

    • Incubate the reaction mixture at room temperature (20-25°C) for 1-4 hours or at 4°C overnight. The optimal reaction time may need to be determined empirically.

  • Quench the Reaction (Optional):

    • To stop the reaction, add a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature. This will consume any unreacted this compound.

  • Purification:

    • Remove unreacted this compound and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis.

  • Characterization and Storage:

    • Characterize the resulting conjugate to determine the degree of labeling.

    • Store the purified conjugate under conditions appropriate for the biomolecule.

Diagrams

AmineCouplingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Biomolecule in Amine-Free Buffer C Mix Biomolecule and This compound A->C B Prepare Fresh This compound Solution B->C D Incubate (RT or 4°C) C->D Amide Bond Formation E Quench Reaction (Optional) D->E F Purify Conjugate (e.g., Desalting) E->F G Characterize and Store Conjugate F->G

Caption: Experimental workflow for this compound amine coupling.

Caption: Simplified reaction of this compound with a primary amine.

References

Application Notes and Protocols for Azd-peg5-pfp in PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Azd-peg5-pfp, a heterobifunctional linker, in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the linker's mechanism of action, provides detailed protocols for PROTAC synthesis and evaluation, and presents representative data for a model system.

Introduction to this compound and PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs). A typical PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby impacting the efficiency and selectivity of protein degradation.

This compound is a bifunctional linker featuring a polyethylene glycol (PEG) chain of five units, an azide (Azd) group, and a pentafluorophenyl (PFP) ester. The PEG component enhances the solubility and pharmacokinetic properties of the PROTAC molecule. The PFP ester is a highly reactive functional group that readily and stably forms an amide bond with primary amines, making it a valuable tool for conjugating to a warhead or E3 ligase ligand bearing an accessible amine group. The azide group provides a versatile handle for "click chemistry" reactions, allowing for modular and efficient PROTAC synthesis.

Mechanism of Action

The fundamental principle of a PROTAC synthesized with this compound is to induce the proximity of a target protein and an E3 ubiquitin ligase. The PFP ester of the linker is first reacted with an amine-containing warhead or E3 ligase ligand. The resulting intermediate can then be conjugated to the other binding moiety. Once assembled, the PROTAC enters the cell and facilitates the formation of a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released to engage another target protein molecule, acting in a catalytic manner.

Data Presentation: Representative Degradation Efficiency of BRD4-Targeting PROTACs

While specific data for a PROTAC synthesized with the exact this compound linker is not publicly available, the following table presents representative quantitative data for well-characterized PROTACs targeting Bromodomain-containing protein 4 (BRD4), a prominent cancer target. This data illustrates the typical efficacy parameters measured for PROTACs and serves as a benchmark for newly synthesized degraders. The data is based on known BRD4 degraders like MZ1 and dBET1 which utilize PEG linkers.

PROTAC Name (Representative)Target ProteinE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)
BRD4-Degrader-1 (MZ1 analogue)BRD4VHLHeLa~15>90
BRD4-Degrader-2 (dBET1 analogue)BRD4CRBNMV4-11~4>95

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achievable with the PROTAC.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general method for synthesizing a PROTAC where the warhead contains a primary amine for reaction with the PFP ester of this compound, and the E3 ligase ligand has an alkyne handle for a subsequent click chemistry reaction.

Materials:

  • This compound

  • Amine-containing warhead (e.g., JQ1-amine)

  • Alkyne-functionalized E3 ligase ligand (e.g., Pomalidomide-alkyne)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • LC-MS for reaction monitoring and product analysis

Procedure:

Step 1: Conjugation of this compound to the Amine-Containing Warhead

  • Dissolve the amine-containing warhead (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting azide-functionalized warhead-linker conjugate by silica gel column chromatography.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the azide-functionalized warhead-linker conjugate (1.0 eq) and the alkyne-functionalized E3 ligase ligand (1.0 eq) in a mixture of tert-butanol and water (1:1).

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final PROTAC product by preparative HPLC to obtain the desired compound.

Protocol 2: Evaluation of Protein Degradation by Western Blot

This protocol details the procedure to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Materials:

  • Cancer cell line expressing the target protein (e.g., MV4-11 for BRD4)

  • Complete cell culture medium

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein (e.g., anti-BRD4)

  • Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 18 hours).

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Harvest the cell lysates and centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatants using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and add ECL substrate.

  • Visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

Protocol 3: Determination of DC50 Value
  • Perform the Western blot experiment as described in Protocol 2 with a finer titration of PROTAC concentrations around the estimated half-maximal degradation point.

  • Quantify the band intensities for the target protein and normalize them to the loading control.

  • Calculate the percentage of remaining protein for each PROTAC concentration relative to the DMSO control.

  • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.

  • Fit the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the DC50 value.

Mandatory Visualizations

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC (Warhead-Azd-peg5-Ligand) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI E3_Ligase->Poly_Ub_POI Poly-ubiquitination Ternary_Complex->PROTAC Release & Recycle Ternary_Complex->E3_Ligase Ub transfer Ub Ubiquitin Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Start This compound + Amine-Warhead Step1 Amide Bond Formation Start->Step1 Intermediate Azide-Linker-Warhead Step1->Intermediate Step2 Click Chemistry with Alkyne-E3 Ligand Intermediate->Step2 Final_PROTAC Purified PROTAC Step2->Final_PROTAC Treatment PROTAC Treatment Final_PROTAC->Treatment Cell_Culture Cell Seeding Cell_Culture->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis Western_Blot Western Blot Analysis Lysis->Western_Blot Data_Analysis Quantification & DC50/Dmax Determination Western_Blot->Data_Analysis

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Logical_Relationships PROTAC PROTAC Warhead Linker (this compound) E3 Ligase Ligand Warhead_Function Binds to Target Protein (POI) PROTAC:warhead->Warhead_Function Linker_Function Connects & Orients Warhead and E3 Ligand PROTAC:linker->Linker_Function E3_Ligand_Function Recruits E3 Ubiquitin Ligase PROTAC:e3_ligand->E3_Ligand_Function

Caption: Logical components of a PROTAC molecule.

Application Notes and Protocols for Bioconjugation using Azd-peg5-pfp

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of bioconjugation techniques utilizing the heterobifunctional linker, Azd-peg5-pfp. This reagent is particularly valuable for the synthesis of complex biomolecules, such as antibody-drug conjugates (ADCs), due to its unique combination of an amine-reactive pentafluorophenyl (PFP) ester and a bioorthogonal azide group, connected by a hydrophilic 5-unit polyethylene glycol (PEG) spacer.

Introduction to this compound

This compound is a chemical linker designed for a two-step bioconjugation strategy. The PFP ester allows for the covalent attachment to primary and secondary amines, commonly found on the surface of proteins (e.g., lysine residues). The terminal azide group can then be used for subsequent "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to attach a second molecule of interest.[1]

The PEG5 spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, which can help to prevent aggregation and improve the pharmacokinetic properties of the final bioconjugate.[2][3] PFP esters are known to be more stable towards hydrolysis compared to the more commonly used N-hydroxysuccinimide (NHS) esters, leading to potentially more efficient and reproducible conjugations.[4][5]

Key Properties of this compound

PropertyDescription
Reactive Group 1 Pentafluorophenyl (PFP) Ester
Target Moiety Primary and secondary amines (e.g., lysine residues)
Bond Formed Stable amide bond
Reactive Group 2 Azide (N3)
Target Moiety Alkynes (for click chemistry)
Bond Formed Stable triazole ring
Spacer 5-unit polyethylene glycol (PEG5)
Solubility Increased hydrophilicity in aqueous media

Bioconjugation Strategy Overview

The general workflow for using this compound involves two main stages:

  • Amine Conjugation: The PFP ester of this compound is reacted with a biomolecule containing free amine groups (e.g., an antibody). This step introduces the azide functionality onto the biomolecule.

  • Click Chemistry: The azide-modified biomolecule is then reacted with a second molecule containing a terminal alkyne group. This could be a cytotoxic drug, a fluorescent dye, a targeting ligand, or another biomolecule.

G Biomolecule Biomolecule (e.g., Antibody) Azide_Biomolecule Azide-Modified Biomolecule Biomolecule->Azide_Biomolecule PFP Ester Reaction (Amine Conjugation) Azd_peg5_pfp This compound Azd_peg5_pfp->Azide_Biomolecule Final_Conjugate Final Bioconjugate (e.g., ADC) Azide_Biomolecule->Final_Conjugate Click Chemistry (Azide-Alkyne Cycloaddition) Alkyne_Molecule Alkyne-Modified Payload Alkyne_Molecule->Final_Conjugate

General workflow for bioconjugation using this compound.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the general procedure for labeling an antibody with this compound to introduce the azide functionality.

Materials:

  • Antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 100 mM sodium carbonate buffer, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Antibody Preparation:

    • Prepare the antibody at a concentration of ≥1 mg/mL in the Reaction Buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column.

  • This compound Stock Solution:

    • Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the antibody solution. A starting point is a 5-15 fold molar excess of the linker to the antibody.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.

  • Quenching (Optional):

    • To quench any unreacted PFP ester, add the Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and quenching reagent by buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) using a desalting column.

Quantitative Data and Optimization:

The efficiency of the conjugation and the resulting degree of labeling (DOL) can be influenced by several factors. It is recommended to perform optimization experiments by varying the parameters in the table below.

ParameterRecommended RangeNotes
Molar Ratio (Linker:Antibody) 2:1 to 20:1Higher ratios can increase DOL but may also lead to aggregation.
pH 7.2 - 8.5Higher pH increases the reactivity of amines but also the rate of PFP ester hydrolysis.
Reaction Time 1 - 4 hours (RT) or overnight (4°C)Longer incubation can increase conjugation efficiency.
Temperature 4°C to 25°CLower temperatures can be used for sensitive antibodies.
Co-solvent <10% DMSO or DMFCan be included to improve the solubility of the linker.

The DOL can be determined using techniques such as UV-Vis spectroscopy (if the linker or payload has a distinct absorbance), Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (LC-MS).

Protocol 2: Click Chemistry for Payload Attachment

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach an alkyne-modified payload to the azide-modified antibody.

Materials:

  • Azide-modified antibody (from Protocol 1) in PBS, pH 7.4

  • Alkyne-modified payload (e.g., a cytotoxic drug)

  • Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)

  • Desalting columns

Procedure:

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, combine the azide-modified antibody and the alkyne-modified payload. A molar excess of the payload (e.g., 4-10 equivalents) is typically used.

  • Prepare the Catalyst:

    • In a separate tube, pre-complex the copper by mixing the CuSO4 and THPTA solutions. A 1:5 molar ratio of CuSO4 to THPTA is common. Let this mixture stand for a few minutes.

  • Initiate the Reaction:

    • Add the copper-ligand complex to the antibody-payload mixture.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction at room temperature for 30-60 minutes, protected from light.

  • Purification:

    • Remove the excess payload and catalyst components by buffer exchange into a suitable storage buffer using a desalting column.

Quantitative Data and Characterization:

The final antibody-drug conjugate (ADC) should be thoroughly characterized.

Analysis TechniqueInformation Obtained
UV-Vis Spectroscopy Protein concentration and Drug-to-Antibody Ratio (DAR) if the drug has a unique absorbance.
Hydrophobic Interaction Chromatography (HIC) Distribution of different DAR species.
Size Exclusion Chromatography (SEC) Detection of aggregation or fragmentation.
Mass Spectrometry (LC-MS) Confirmation of the molecular weight of the conjugate and determination of the average DAR.
Cell-based assays In vitro cytotoxicity of the ADC.

Application in Antibody-Drug Conjugate (ADC) Development

This compound is well-suited for the development of ADCs. The following diagram illustrates the mechanism of action of a hypothetical ADC targeting the HER2 receptor on a cancer cell.

G cluster_0 Extracellular Space cluster_2 Intracellular Space ADC Antibody-Drug Conjugate (ADC) HER2 HER2 Receptor ADC->HER2 1. Binding Endosome Endosome HER2->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release DNA DNA Payload->DNA 5. DNA Damage Apoptosis Apoptosis DNA->Apoptosis 6. Cell Death

Mechanism of action of a HER2-targeted ADC.

The ADC binds to the HER2 receptor on the surface of a cancer cell. The ADC-receptor complex is then internalized into an endosome. The endosome fuses with a lysosome, where the linker is cleaved, and the cytotoxic payload is released. The payload can then exert its effect, for example, by damaging the cell's DNA, leading to apoptosis (programmed cell death).

PFP Ester vs. NHS Ester: A Comparison

The choice of the amine-reactive group is a critical consideration in bioconjugation. PFP esters offer several advantages over the more traditional NHS esters.

FeaturePFP EsterNHS Ester
Hydrolytic Stability More stable, less susceptible to hydrolysis, especially at neutral and slightly basic pH.Less stable, with a shorter half-life in aqueous buffers, particularly as the pH increases.
Reaction Efficiency Generally higher due to reduced hydrolysis, leading to better yields.Can be lower due to competition with hydrolysis.
Byproducts Pentafluorophenol, which is less reactive.N-hydroxysuccinimide.
Optimal pH 7.2 - 8.57.0 - 8.0

The increased stability of the PFP ester in this compound allows for more controlled and reproducible conjugations, which is particularly important in the development of therapeutic agents where batch-to-batch consistency is crucial.

Conclusion

This compound is a versatile and efficient heterobifunctional linker for advanced bioconjugation applications. Its combination of a stable amine-reactive PFP ester, a hydrophilic PEG spacer, and a bioorthogonal azide group provides researchers with a powerful tool for the construction of well-defined bioconjugates, including next-generation antibody-drug conjugates. The detailed protocols and application notes provided here serve as a guide for the successful implementation of this technology in research and drug development.

References

Application Notes and Protocols: Azd-peg5-pfp Reaction with Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azd-peg5-pfp is a polyethylene glycol (PEG) linker featuring an azide (Azd) group and a pentafluorophenyl (PFP) ester. The PFP ester is a highly efficient amine-reactive functional group that forms a stable amide bond upon reaction with primary amines.[1][2] This enhanced stability, particularly its reduced susceptibility to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, makes this compound a valuable tool in bioconjugation, drug delivery, and proteomics research.[3][4][5] The integrated azide group allows for subsequent "click chemistry" reactions, offering a versatile platform for dual functionalization. The hydrophilic PEG5 spacer enhances the solubility of the conjugate in aqueous media.

Reaction Mechanism and Advantages

The reaction proceeds via a nucleophilic attack of the primary amine on the electron-deficient carbonyl carbon of the PFP ester. The pentafluorophenyl group is an excellent leaving group, facilitating the formation of a stable amide bond.

Key Advantages of PFP Esters:

  • High Reactivity: PFP esters exhibit rapid reaction kinetics with primary amines, often leading to higher conjugation efficiencies.

  • Enhanced Stability: Compared to NHS esters, PFP esters are significantly less prone to hydrolysis, allowing for more controlled and efficient conjugation reactions in aqueous buffers.

  • Reduced Side Reactions: The high coupling rate of PFP esters can minimize or eliminate undesirable side reactions.

Quantitative Reaction Parameters

The efficiency of the this compound reaction with primary amines is influenced by several key parameters. The following table summarizes the typical reaction conditions for successful conjugation.

ParameterRecommended ConditionNotes
pH 7.2 - 8.5A slightly basic pH ensures that the primary amine is deprotonated and thus more nucleophilic. Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the target molecule. Phosphate-buffered saline (PBS) is a commonly used buffer.
Temperature Room temperature (20-25°C) or 4°CReactions can be performed at room temperature for faster kinetics or at 4°C for sensitive biomolecules to minimize degradation.
Solvent Anhydrous DMSO or DMFThis compound should first be dissolved in a minimal amount of an anhydrous organic solvent before being added to the aqueous reaction buffer containing the primary amine.
Molar Ratio 2:1 to 10:1 (PFP ester : amine)The optimal molar ratio should be determined empirically based on the specific application and the desired degree of labeling. For protein conjugations, a 10- to 50-fold molar excess of the PFP ester may be used.
Reaction Time 1 - 4 hours at room temperature; overnight at 4°CIncubation times can be varied depending on the reactivity of the amine and the desired level of conjugation.

Experimental Protocols

Protocol 1: General Conjugation of this compound to a Primary Amine-Containing Small Molecule

Materials:

  • This compound

  • Primary amine-containing small molecule

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 50-100 mM phosphate buffer, pH 7.2-8.5

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification system (e.g., HPLC, column chromatography)

Procedure:

  • Prepare the Amine Solution: Dissolve the primary amine-containing small molecule in the Reaction Buffer to a desired concentration.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM). Do not prepare stock solutions for long-term storage as the PFP ester can hydrolyze.

  • Initiate the Reaction: Slowly add the desired molar excess of the this compound solution to the stirred amine solution.

  • Incubate: Allow the reaction to proceed at room temperature (20-25°C) for 1-4 hours or at 4°C overnight.

  • Quench the Reaction (Optional): To stop the reaction, add Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate: Purify the resulting conjugate from unreacted reagents and byproducts using an appropriate method such as reverse-phase HPLC or silica gel chromatography.

Protocol 2: Conjugation of this compound to a Protein

Materials:

  • This compound

  • Protein with accessible primary amines (e.g., lysine residues)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0. Avoid buffers containing primary amines.

  • Desalting columns or dialysis equipment for buffer exchange and purification.

Procedure:

  • Prepare the Protein: If necessary, exchange the protein into the Reaction Buffer using a desalting column or dialysis to remove any interfering primary amines. Adjust the protein concentration to 1-10 mg/mL.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF.

  • Initiate the Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should ideally be less than 10% to maintain protein solubility.

  • Incubate: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.

  • Purify the Conjugate: Remove unreacted this compound and byproducts by using a desalting column or through dialysis against an appropriate buffer (e.g., PBS).

Visualizations

ReactionMechanism cluster_reactants Reactants cluster_products Products Azd_PEG5_PFP Azd-PEG5-O-C(=O)-C6F5 Amide_Conjugate Azd-PEG5-C(=O)-NH-R Azd_PEG5_PFP->Amide_Conjugate PFP_Leaving_Group HO-C6F5 Azd_PEG5_PFP->PFP_Leaving_Group Leaving Group Departure Primary_Amine R-NH2 Primary_Amine->Amide_Conjugate Nucleophilic Attack

Caption: Reaction of this compound with a primary amine.

ExperimentalWorkflow prep_amine Prepare Primary Amine Solution (in amine-free buffer, pH 7.2-8.5) reaction Combine Reactants and Incubate (RT or 4°C) prep_amine->reaction prep_pfp Prepare this compound Solution (in anhydrous DMSO or DMF) prep_pfp->reaction quench Quench Reaction (Optional) (e.g., with Tris or glycine) reaction->quench purify Purify Conjugate (HPLC, Dialysis, etc.) reaction->purify If not quenching quench->purify analyze Characterize Final Product purify->analyze

Caption: General workflow for this compound conjugation.

References

Application Notes and Protocols for Surface Modification of Nanoparticles using Azd-peg5-pfp

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and other nanomedical applications. Polyethylene glycol (PEG)ylation, the process of attaching PEG chains to a nanoparticle surface, is a widely employed strategy to enhance biocompatibility, improve stability in biological fluids, and prolong circulation times by reducing opsonization and clearance by the mononuclear phagocyte system.

Azd-peg5-pfp is a heterobifunctional linker designed for the efficient and versatile surface modification of nanoparticles. This linker possesses two key functional groups: a pentafluorophenyl (PFP) ester and an azide (N₃) group, separated by a 5-unit polyethylene glycol (PEG) spacer.

  • Pentafluorophenyl (PFP) Ester: This amine-reactive group forms stable amide bonds with primary amines present on the surface of nanoparticles (e.g., amine-functionalized iron oxide, gold, or polymeric nanoparticles). PFP esters are known for their high reactivity and greater stability against hydrolysis compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters, leading to more efficient and controlled conjugation reactions.[1][2]

  • Azide (N₃) Group: This functional group serves as a handle for "click chemistry," a set of bioorthogonal reactions known for their high efficiency, selectivity, and biocompatibility.[3][4] The azide group can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to conjugate a wide variety of molecules, such as targeting ligands (antibodies, peptides), imaging agents (fluorophores), or therapeutic payloads.[5]

  • PEG5 Spacer: The hydrophilic 5-unit PEG spacer increases the solubility of the linker and the modified nanoparticles in aqueous media, contributes to the "stealth" properties of the nanoparticles, and provides a flexible linker arm to ensure the accessibility of the terminal azide group for subsequent conjugation.

This document provides detailed application notes and experimental protocols for the surface modification of amine-functionalized nanoparticles using this compound.

Data Presentation

Successful surface modification with this compound can be monitored by observing changes in the physicochemical properties of the nanoparticles. The following tables summarize expected quantitative data for a model 100 nm amine-functionalized nanoparticle undergoing PEGylation with this compound and subsequent bio-conjugation via click chemistry.

Table 1: Physicochemical Characterization of Nanoparticles at Each Stage of Modification

Nanoparticle StageAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-Functionalized Nanoparticles (Bare)105 ± 5< 0.2+35 ± 5
Azd-peg5-Functionalized Nanoparticles120 ± 7< 0.2+15 ± 5
Ligand-Conjugated Nanoparticles (via Click Chemistry)135 ± 10< 0.25Varied (depends on ligand)

Table 2: Quantitative Analysis of Surface Modification

Analysis TechniqueParameter MeasuredExpected Result for Azd-peg5-Functionalized Nanoparticles
Thermogravimetric Analysis (TGA)PEG Grafting Density0.1 - 1.0 PEG chains/nm²
X-ray Photoelectron Spectroscopy (XPS)Elemental CompositionPresence of F 1s (from PFP leaving group initially) and N 1s (from azide and amide) peaks.
Fourier-Transform Infrared Spectroscopy (FTIR)Functional GroupsAppearance of characteristic azide peak (~2100 cm⁻¹) and amide bond peaks (~1650 cm⁻¹ and ~1540 cm⁻¹).
Fluorometric Assay (e.g., reacting with an alkyne-fluorophore)Surface Azide DensityConcentration-dependent increase in fluorescence, confirming accessible azide groups.

Experimental Protocols

Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles with this compound

This protocol describes the covalent attachment of this compound to nanoparticles that have primary amine groups on their surface.

Materials:

  • Amine-functionalized nanoparticles (e.g., iron oxide, gold, silica, or polymeric nanoparticles)

  • This compound

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Washing Buffer: 0.1 M PBS, pH 7.4

  • Centrifugal filter units (with a molecular weight cutoff appropriate for the nanoparticle size) or magnetic separator (for magnetic nanoparticles)

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Briefly sonicate the suspension to ensure a homogenous dispersion.

  • This compound Solution Preparation:

    • Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL).

  • Conjugation Reaction:

    • Add the this compound stock solution to the nanoparticle suspension. The molar ratio of this compound to the estimated surface amine groups on the nanoparticles should typically be in the range of 10:1 to 50:1 to ensure efficient coating.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing (e.g., on a rotator or shaker).

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted PFP esters.

  • Purification of Azd-peg5-Functionalized Nanoparticles:

    • For non-magnetic nanoparticles:

      • Transfer the reaction mixture to a centrifugal filter unit.

      • Centrifuge to remove unreacted this compound, quenching agent, and byproducts.

      • Wash the nanoparticles by resuspending them in the Washing Buffer and repeating the centrifugation step at least three times.

    • For magnetic nanoparticles:

      • Place the reaction tube on a magnetic separator and allow the nanoparticles to pellet.

      • Carefully aspirate and discard the supernatant.

      • Resuspend the nanoparticles in the Washing Buffer.

      • Repeat the magnetic separation and washing steps at least three times.

  • Final Resuspension and Storage:

    • Resuspend the purified Azd-peg5-functionalized nanoparticles in a buffer of choice (e.g., PBS, pH 7.4) for characterization and downstream applications.

    • Store the nanoparticle suspension at 4°C.

Protocol 2: Characterization of Azd-peg5-Functionalized Nanoparticles

1. Hydrodynamic Diameter and Zeta Potential:

  • Dilute a small aliquot of the nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl).

  • Analyze the sample using Dynamic Light Scattering (DLS) to determine the average hydrodynamic diameter and polydispersity index (PDI).

  • Measure the zeta potential to confirm the change in surface charge after PEGylation.

2. Confirmation of Azide Group Presence (FTIR):

  • Lyophilize a sample of the purified nanoparticles to obtain a dry powder.

  • Acquire an FTIR spectrum of the dried nanoparticles.

  • The presence of a characteristic azide (N₃) stretching peak at approximately 2100 cm⁻¹ confirms successful functionalization.

Protocol 3: Bio-conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule (e.g., a targeting ligand) to the azide-functionalized nanoparticles.

Materials:

  • Azd-peg5-functionalized nanoparticles (from Protocol 1)

  • Alkyne-functionalized molecule of interest (e.g., alkyne-peptide, alkyne-fluorophore)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Reaction Buffer: 0.1 M PBS, pH 7.4

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, add the Azd-peg5-functionalized nanoparticles (e.g., 1 mg in 1 mL of Reaction Buffer).

    • Add the alkyne-functionalized molecule to the desired molar excess (e.g., 10-fold molar excess over the estimated number of azide groups).

    • Prepare a fresh "click-it" solution by mixing CuSO₄, sodium ascorbate, and THPTA in the Reaction Buffer. Typical final concentrations in the reaction mixture are 1 mM CuSO₄, 5 mM sodium ascorbate, and 2 mM THPTA.

  • Click Reaction:

    • Add the "click-it" solution to the nanoparticle and alkyne-molecule mixture.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification:

    • Purify the ligand-conjugated nanoparticles using the same method as in Protocol 1 (centrifugal filtration or magnetic separation) to remove the copper catalyst, excess ligand, and other reagents.

  • Characterization:

    • Characterize the final ligand-conjugated nanoparticles using DLS and zeta potential measurements to confirm the change in size and surface charge.

    • Use an appropriate analytical technique (e.g., fluorescence spectroscopy if a fluorescent ligand was used, or a bio-layer interferometry assay for protein ligands) to confirm successful conjugation.

Visualization of Workflows and Pathways

G Experimental Workflow for Nanoparticle Surface Modification cluster_0 Protocol 1: PEGylation cluster_1 Protocol 3: Bio-conjugation amine_np Amine-Functionalized Nanoparticles reaction1 Conjugation Reaction (PFP Ester + Amine) amine_np->reaction1 azd_peg_pfp This compound azd_peg_pfp->reaction1 quench1 Quenching reaction1->quench1 purify1 Purification quench1->purify1 azd_np Azd-peg5-Functionalized Nanoparticles purify1->azd_np reaction2 Click Reaction (CuAAC) (Azide + Alkyne) azd_np->reaction2 alkyne_ligand Alkyne-Functionalized Ligand alkyne_ligand->reaction2 purify2 Purification reaction2->purify2 final_np Ligand-Conjugated Nanoparticles purify2->final_np

Caption: Workflow for nanoparticle modification with this compound.

G PI3K/Akt/mTOR Signaling Pathway in Non-Hodgkin's Lymphoma receptor Growth Factor Receptor (e.g., BCR, CD19/20) pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pten PTEN pip3->pten Dephosphorylation pdk1 PDK1 pip3->pdk1 Recruitment akt Akt pdk1->akt Activation mtorc1 mTORC1 akt->mtorc1 Activation apoptosis Inhibition of Apoptosis akt->apoptosis s6k p70S6K mtorc1->s6k Phosphorylation four_ebp1 4E-BP1 mtorc1->four_ebp1 Phosphorylation proliferation Cell Proliferation & Survival s6k->proliferation four_ebp1->proliferation

References

Application Notes and Protocols for Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has become an indispensable tool for its high selectivity, efficiency, and biocompatibility in molecular ligation.[1] This reaction facilitates the covalent bonding of a molecule containing an azide with a molecule containing a terminal alkyne, resulting in a stable triazole linkage.[1] Its applications are vast, particularly in bioconjugation, where it is used for labeling proteins, nucleic acids, and other biomolecules for diagnostics, therapeutics, and fundamental research.[1][2]

The CuAAC reaction is highly specific because azides and alkynes are generally absent in biological systems, which prevents unwanted side reactions with native functional groups.[1] The reaction proceeds efficiently in aqueous solutions over a broad pH range (typically 4-11), making it suitable for modifying sensitive biological molecules.

A critical element of this reaction is the copper(I) catalyst. This is often generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate. To mitigate the potential cytotoxicity of free copper ions and to enhance the reaction's efficiency, a chelating ligand is almost always included.

Key Components and Their Roles

ComponentFunctionCommon Examples
Azide-functionalized Molecule One of the two reactive partners for the cycloaddition.Azide-modified proteins, peptides, nucleic acids, small molecules, or surfaces.
Alkyne-functionalized Molecule The second reactive partner for the cycloaddition.Alkyne-modified biomolecules, fluorescent dyes, affinity tags, or drug candidates.
Copper(I) Source The catalyst for the cycloaddition reaction. Often generated in situ from a Cu(II) source.Copper(II) sulfate (CuSO₄) is most common. Copper(I) iodide or bromide can also be used.
Reducing Agent Reduces Cu(II) to the active Cu(I) catalytic state and maintains it.Sodium ascorbate is the most widely used.
Copper-chelating Ligand Stabilizes the Cu(I) ion, accelerates the reaction, and reduces copper-mediated cytotoxicity.THPTA (water-soluble), TBTA (requires organic co-solvent), BTTAA, BTTES.
Solvent The medium for the reaction.Aqueous buffers (e.g., PBS, pH 7.4), DMSO, or mixtures.

General Reaction Parameters

The optimal conditions for a CuAAC reaction can vary depending on the specific substrates and application. However, the following table summarizes typical starting concentrations and conditions.

ParameterTypical RangeNotes
Biomolecule Concentration 1 µM - 10 mMDependent on the specific experiment and biomolecule.
Azide/Alkyne Concentration 1.1 - 50 equivalents (relative to the biomolecule)A slight excess of one reactant is often used to drive the reaction to completion.
CuSO₄ Concentration 50 µM - 1 mMHigher concentrations can sometimes lead to biomolecule damage.
Ligand Concentration 5-fold excess relative to CuSO₄This ratio is crucial for protecting the biomolecule and accelerating the reaction.
Sodium Ascorbate Concentration 5 mM - 50 mMShould be prepared fresh.
Temperature Room TemperatureMost reactions proceed efficiently at ambient temperature.
Reaction Time 15 minutes - 12 hoursReaction progress can be monitored by an appropriate analytical method (e.g., SDS-PAGE, mass spectrometry).

Experimental Workflows and Mechanisms

The following diagrams illustrate the general workflow for a copper-catalyzed click chemistry reaction and a simplified representation of the catalytic cycle.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_incubation Incubation & Analysis A Prepare Stock Solutions: - Azide-Molecule - Alkyne-Molecule - CuSO4 - Ligand - Sodium Ascorbate (Fresh) B In a reaction vessel, combine: - Azide-Molecule - Alkyne-Molecule - Buffer/Solvent C Prepare Catalyst Premix: - CuSO4 - Ligand D Add Catalyst Premix to reaction vessel C->D Add to reaction E Initiate Reaction: Add fresh Sodium Ascorbate D->E Initiate F Incubate at Room Temperature (Protect from light if using fluorescent probes) G Monitor Reaction Progress (e.g., LC-MS, SDS-PAGE) F->G H Purify the Conjugate G->H

Caption: General experimental workflow for a copper-catalyzed click chemistry reaction.

G Cu_II Cu(II) Cu_I Cu(I) Cu_II->Cu_I Sodium Ascorbate Intermediate Copper Acetylide Cu_I->Intermediate + Alkyne Alkyne Alkyne Azide Azide Product Triazole Product Intermediate->Product + Azide Product->Cu_I Releases

Caption: Simplified catalytic cycle of the CuAAC reaction.

Detailed Protocols

Protocol 1: General Bioconjugation in Aqueous Buffer

This protocol is a starting point and may require optimization for specific biomolecules and labels.

1. Preparation of Stock Solutions:

  • Azide-containing biomolecule: Prepare in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Alkyne-containing molecule: Dissolve in DMSO or a compatible buffer.

  • Copper(II) Sulfate (CuSO₄): 20 mM in deionized water.

  • Ligand (e.g., THPTA): 50 mM in deionized water.

  • Sodium Ascorbate: 100 mM in deionized water. This solution must be prepared fresh before each experiment.

2. Reaction Setup (for a 100 µL final volume):

  • To a microcentrifuge tube, add the azide-containing biomolecule and the alkyne-containing molecule to their final desired concentrations.

  • Add buffer to bring the volume to 90 µL.

  • In a separate tube, prepare the catalyst premix by adding 2.5 µL of the 20 mM CuSO₄ stock solution to 5 µL of the 50 mM ligand stock solution. Vortex briefly. This creates a 5:1 ligand-to-copper ratio.

  • Add the 7.5 µL of the catalyst premix to the reaction tube containing the biomolecule and alkyne.

  • Initiate the reaction by adding 10 µL of the freshly prepared 100 mM sodium ascorbate solution. The final concentrations will be approximately 0.5 mM CuSO₄, 2.5 mM ligand, and 10 mM sodium ascorbate.

  • Vortex the reaction mixture gently.

3. Incubation and Analysis:

  • Incubate the reaction at room temperature for 30 minutes to 2 hours. For reactions involving fluorescent probes, protect the tube from light.

  • The progress of the reaction can be monitored by techniques such as SDS-PAGE with in-gel fluorescence scanning or mass spectrometry.

  • After the reaction is complete, the labeled biomolecule can be purified from excess reagents using methods like dialysis, size-exclusion chromatography, or precipitation.

Protocol 2: Labeling of Proteins in Cell Lysate

This protocol is adapted for a more complex biological matrix.

1. Preparation of Stock Solutions:

  • Protein Lysate containing azide- or alkyne-modified protein: 1-5 mg/mL in a suitable lysis buffer.

  • Detection Reagent (alkyne or azide): 2.5 mM in DMSO or water.

  • Copper(II) Sulfate (CuSO₄): 20 mM in deionized water.

  • Ligand (e.g., THPTA): 100 mM in deionized water.

  • Sodium Ascorbate: 300 mM in deionized water. Prepare fresh.

2. Reaction Setup (for a 180 µL final volume):

  • In a 1.5 mL microcentrifuge tube, combine:

    • 50 µL of protein lysate

    • 90 µL of PBS buffer

    • 20 µL of the 2.5 mM detection reagent.

  • Add 10 µL of the 100 mM THPTA solution and vortex briefly.

  • Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly.

  • Initiate the reaction by adding 10 µL of the 300 mM sodium ascorbate solution and vortex briefly.

  • Protect the reaction from light and incubate for 30 minutes at room temperature.

3. Downstream Analysis:

  • The click-labeled proteins in the lysate are now ready for downstream processing and analysis, such as enrichment via affinity purification (if the detection reagent contains a tag like biotin) followed by mass spectrometry, or direct analysis by SDS-PAGE and in-gel fluorescence.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Product Yield Inactive Copper Catalyst (Oxidation of Cu(I) to Cu(II))Ensure the sodium ascorbate solution is freshly prepared. Degas solvents to remove dissolved oxygen.
Incompatible Buffer ComponentsAvoid buffers containing high concentrations of chelating agents (e.g., EDTA) or reducing agents (e.g., DTT, TCEP) that can interfere with the copper catalyst.
Precipitation of ReagentsEnsure all components are fully dissolved. For hydrophobic molecules, a co-solvent like DMSO may be necessary.
Biomolecule Degradation Oxidative Damage from Reactive Oxygen SpeciesEnsure a sufficient excess of ligand is used (at least 5-fold over copper). Consider adding a radical scavenger like aminoguanidine.
High Copper ConcentrationReduce the concentration of the copper catalyst.

Concluding Remarks

Copper-catalyzed click chemistry is a robust and versatile method for the covalent modification of a wide array of molecules. By carefully selecting the appropriate reagents and optimizing the reaction conditions, researchers can achieve high yields of specifically labeled products for a multitude of applications in research and development. It is essential to consider the stability of the biomolecule of interest and to purify the final conjugate to remove potentially toxic reagents, especially for in vivo studies.

References

Application Notes and Protocols for Fluorescent Dye Labeling using Azd-peg5-pfp

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azd-peg5-pfp is a versatile heterobifunctional linker designed for the two-step labeling of biomolecules with fluorescent dyes. This linker features a terminal azide (Azd) group for bioorthogonal "click" chemistry, a hydrophilic 5-unit polyethylene glycol (PEG5) spacer to enhance solubility, and an amine-reactive pentafluorophenyl (PFP) ester for covalent conjugation to proteins, antibodies, and other amine-containing molecules. The PFP ester offers greater stability to hydrolysis compared to commonly used N-hydroxysuccinimide (NHS) esters, often resulting in higher conjugation efficiencies.

This document provides detailed protocols for a two-step labeling strategy, quantitative data for expected outcomes, and application-specific workflows for flow cytometry and super-resolution microscopy.

Principle of the Two-Step Labeling Strategy

The recommended approach for using this compound in fluorescent dye labeling is a two-step process that ensures high specificity and efficiency:

  • Step 1: Click Chemistry. An alkyne-modified fluorescent dye is covalently attached to the this compound linker via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly specific and efficient, proceeding under mild conditions.[1][2][3]

  • Step 2: Amine Conjugation. The resulting fluorescent dye-PEG-PFP ester conjugate is then reacted with primary or secondary amines on the target biomolecule (e.g., lysine residues on an antibody) to form a stable amide bond.

This two-step approach allows for the pre-functionalization of the fluorescent dye with the linker, followed by a controlled conjugation to the target biomolecule, minimizing potential side reactions of the dye with the biomolecule.

Quantitative Data Summary

The following tables provide a summary of commonly used fluorescent dyes and expected efficiencies for the labeling process.

Table 1: Properties of Common Alkyne-Modified Fluorescent Dyes

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
FAM (Carboxyfluorescein)494520~75,000~0.92
TAMRA (Carboxytetramethylrhodamine)555580~91,000~0.40
Cyanine3 (Cy3)550570~150,000~0.15
Cyanine5 (Cy5)649670~250,000~0.28
Alexa Fluor 488495519~71,0000.92
Alexa Fluor 555555565~150,0000.10
Alexa Fluor 647650668~239,0000.33

Note: Values are approximate and can vary with the solvent and conjugation state.

Table 2: Expected Efficiencies and Degree of Labeling (DOL)

Reaction StepParameterExpected OutcomeNotes
Step 1: Click Chemistry (CuAAC) Reaction Efficiency> 95%With optimized conditions, the reaction can proceed to near completion.
Step 2: PFP Ester Conjugation Degree of Labeling (DOL)2 - 5For a typical IgG antibody. The DOL can be controlled by adjusting the molar ratio of the dye-linker conjugate to the antibody.[4]

Experimental Protocols

Protocol 1: Step 1 - Conjugation of Alkyne-Modified Fluorescent Dye to this compound via Click Chemistry

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the fluorescent dye-PEG-PFP ester conjugate.

Materials:

  • This compound

  • Alkyne-modified fluorescent dye

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

  • Sodium ascorbate

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Reverse-phase HPLC system for purification

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare a 10 mM stock solution of the alkyne-modified fluorescent dye in anhydrous DMF or DMSO.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 500 mM stock solution of THPTA in deionized water.

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

  • Click Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • 1 equivalent of this compound stock solution.

      • 1.2 equivalents of alkyne-modified fluorescent dye stock solution.

      • PBS to bring the reaction volume to 90% of the final volume.

    • Vortex briefly to mix.

    • Prepare the copper catalyst solution in a separate tube by mixing 0.1 equivalents of CuSO₄ stock solution with 0.5 equivalents of THPTA stock solution. Let it stand for 1-2 minutes.

    • Add the copper catalyst solution to the reaction mixture.

    • Initiate the reaction by adding 1 equivalent of freshly prepared sodium ascorbate stock solution.

    • Vortex the reaction mixture and incubate at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Purify the fluorescent dye-PEG-PFP ester conjugate by reverse-phase HPLC.

    • Lyophilize the collected fractions to obtain the purified product.

    • Store the lyophilized product at -20°C, desiccated.

Protocol 2: Step 2 - Labeling of Biomolecules with Fluorescent Dye-PEG-PFP Ester Conjugate

This protocol describes the conjugation of the purified fluorescent dye-PEG-PFP ester to an amine-containing biomolecule, such as an antibody.

Materials:

  • Purified fluorescent dye-PEG-PFP ester conjugate

  • Biomolecule to be labeled (e.g., antibody at >1 mg/mL)

  • Amine-free reaction buffer (e.g., 100 mM sodium carbonate buffer, pH 8.5 or PBS, pH 7.2-7.4)[5]

  • Anhydrous DMF or DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Zeba™ spin desalting column, dialysis cassette, or size-exclusion chromatography)

Procedure:

  • Biomolecule Preparation:

    • Exchange the buffer of the biomolecule solution into the amine-free reaction buffer using a spin desalting column or dialysis.

    • Adjust the concentration of the biomolecule to 1-10 mg/mL.

  • Conjugation Reaction:

    • Immediately before use, dissolve the fluorescent dye-PEG-PFP ester conjugate in a minimal amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.

    • Add a 5- to 15-fold molar excess of the dissolved dye-linker conjugate to the biomolecule solution. The optimal ratio may need to be determined empirically.

    • Gently mix and incubate for 1 hour at room temperature or overnight at 4°C, protected from light.

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

    • Remove the unreacted dye-linker conjugate and byproducts using a spin desalting column, dialysis, or size-exclusion chromatography. Exchange the buffer to a suitable storage buffer (e.g., PBS with 0.05% sodium azide).

  • Characterization:

    • Determine the protein concentration and the Degree of Labeling (DOL) using UV-Vis spectrophotometry. The DOL is calculated as the molar ratio of the dye to the protein.

Application Workflows and Diagrams

Application 1: Flow Cytometry Analysis of Cell Surface Markers

This workflow describes the use of an antibody labeled with a fluorescent dye using the this compound linker for the detection of cell surface antigens by flow cytometry.

Workflow:

  • Cell Preparation: Harvest cells and wash with a suitable buffer (e.g., PBS with 1% BSA).

  • Blocking: Block non-specific binding sites by incubating cells with a blocking buffer (e.g., PBS with 5% BSA or Fc block).

  • Staining: Incubate the cells with the fluorescently labeled primary antibody at a predetermined optimal concentration.

  • Washing: Wash the cells to remove unbound antibodies.

  • Data Acquisition: Analyze the stained cells on a flow cytometer.

Flow_Cytometry_Workflow start Start: Cell Sample cell_prep Cell Preparation (Harvest and Wash) start->cell_prep blocking Blocking (e.g., with BSA or Fc Block) cell_prep->blocking staining Staining with Labeled Antibody blocking->staining washing Washing to Remove Unbound Antibody staining->washing acquisition Data Acquisition (Flow Cytometer) washing->acquisition end End: Data Analysis acquisition->end dSTORM_Workflow start Start: Cells on Coverslip fixation Cell Fixation (e.g., PFA) start->fixation permeabilization Permeabilization (for intracellular targets) fixation->permeabilization blocking Blocking Step permeabilization->blocking staining Primary Antibody Staining blocking->staining washing Washing staining->washing imaging dSTORM Imaging washing->imaging end End: Image Reconstruction and Analysis imaging->end

References

Application Notes and Protocols: Drug Delivery Systems Incorporating Azd-peg5-pfp

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Azd-peg5-pfp as a heterobifunctional linker in the development of advanced drug delivery systems, particularly in the field of Antibody-Drug Conjugates (ADCs).

Introduction

This compound is a novel linker molecule designed for the precise and stable conjugation of therapeutic payloads to targeting moieties, such as antibodies. It comprises three key components:

  • Azetidinone (Azd): A reactive group that can facilitate site-specific conjugation to certain amino acid residues on proteins, offering a higher degree of control over the conjugation process.

  • Polyethylene Glycol (PEG5): A five-unit polyethylene glycol spacer that enhances the hydrophilicity of the resulting conjugate. This can improve solubility, reduce aggregation, and favorably impact the pharmacokinetic profile of the final drug delivery system.

  • Pentafluorophenyl (PFP) Ester: A highly reactive functional group for the covalent attachment of amine-containing payloads. PFP esters are known for their increased stability in aqueous solutions compared to more common N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugation reactions.[1]

The unique combination of these components makes this compound a valuable tool for the development of next-generation targeted therapies with potentially improved therapeutic windows.

Physicochemical Properties and Reaction Parameters

The following tables summarize the key properties of this compound and typical parameters for its use in bioconjugation reactions.

PropertyValue
Molecular Formula C₃₂H₃₇F₅N₂O₁₀
Molecular Weight 704.6 g/mol
Reactive Group 1 Azetidinone (Azd)
Reactive Group 2 Pentafluorophenyl (PFP) Ester
Spacer 5-unit Polyethylene Glycol (PEG5)
Solubility Soluble in organic solvents (e.g., DMSO, DMF)
Storage Conditions -20°C, protected from moisture

Table 1: Physicochemical Properties of this compound

ParameterRecommended Conditions
Reaction pH (PFP ester) 7.2 - 8.5
Reaction Temperature 4°C to room temperature (25°C)
Reaction Time 1 - 4 hours at room temperature, or overnight at 4°C
Solvents Aqueous buffers (e.g., PBS) with a small percentage of organic co-solvent (e.g., DMSO, DMF)
Molar Ratio (Linker:Payload) 1:1 to 1:5 (empirical optimization recommended)
Molar Ratio (Linker-Payload:Antibody) 5:1 to 20:1 (empirical optimization recommended)

Table 2: Typical Reaction Parameters for this compound Conjugation

Experimental Protocols

The following protocols provide a general framework for the two-step conjugation process involving this compound. Note: These are starting points and should be optimized for the specific antibody and payload being used.

Protocol 1: Conjugation of this compound to an Amine-Containing Payload

This protocol describes the reaction of the PFP ester moiety of this compound with a primary amine on a therapeutic payload.

Materials:

  • This compound

  • Amine-containing payload (e.g., cytotoxic agent)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Analytical HPLC system for reaction monitoring

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Preparation of Reagents:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Prepare a stock solution of the amine-containing payload in a compatible solvent.

  • Conjugation Reaction:

    • In a clean, dry reaction vial, add the desired amount of the payload stock solution.

    • Add the reaction buffer to the payload solution.

    • Slowly add the this compound stock solution to the reaction mixture while gently vortexing. The final concentration of the organic co-solvent should be kept to a minimum (typically <10% v/v) to maintain the stability of the payload.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect the reaction from light if the payload is light-sensitive.

  • Reaction Monitoring and Quenching:

    • Monitor the progress of the reaction by analytical HPLC.

    • Once the reaction is complete, quench any unreacted PFP ester by adding a molar excess of the quenching solution.

  • Purification:

    • Purify the resulting Azd-peg5-payload conjugate using an appropriate method, such as preparative reverse-phase HPLC.

    • Lyophilize the purified conjugate to obtain a dry powder.

  • Characterization:

    • Confirm the identity and purity of the Azd-peg5-payload conjugate by mass spectrometry and analytical HPLC.

Protocol 2: Site-Specific Conjugation of Azd-peg5-Payload to a Catalytic Antibody

This protocol is based on the methodology described in patent US20170112878A1 for the site-specific conjugation to a lysine residue of a humanized catalytic antibody fragment (h38C2 scFv-Fc).

Materials:

  • Purified Azd-peg5-payload conjugate (from Protocol 1)

  • Catalytic antibody (e.g., h38C2 scFv-Fc) in a suitable buffer (e.g., PBS, pH 7.4)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Size-exclusion chromatography (SEC) column for purification

  • SDS-PAGE analysis equipment

  • Mass spectrometer for conjugate characterization

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the Azd-peg5-payload conjugate in a suitable solvent (e.g., DMSO).

    • Ensure the antibody solution is at the desired concentration and in the correct buffer.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the antibody solution with the reaction buffer.

    • Add the Azd-peg5-payload stock solution to the antibody solution to achieve the desired molar excess.

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specified time (e.g., 1-24 hours). The optimal time and temperature should be determined empirically.

  • Purification of the Antibody-Drug Conjugate (ADC):

    • Remove the unreacted Azd-peg5-payload and other small molecules by size-exclusion chromatography (SEC) using a pre-equilibrated column with a suitable buffer (e.g., PBS).

    • Collect the fractions corresponding to the purified ADC.

  • Characterization of the ADC:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of payload molecules conjugated per antibody using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or mass spectrometry.

    • Purity and Aggregation: Assess the purity and presence of aggregates in the final ADC preparation by SEC-HPLC and SDS-PAGE (under both reducing and non-reducing conditions).

    • Confirmation of Conjugation Site: For precise site-specific conjugation, peptide mapping followed by mass spectrometry can be employed to confirm the exact amino acid residue of conjugation.

Visualizations

General Workflow for ADC Synthesis using this compound

ADC_Synthesis_Workflow cluster_step1 Step 1: Payload Activation cluster_step2 Step 2: Antibody Conjugation cluster_step3 Step 3: Purification & Analysis Azd_peg5_pfp This compound Activated_Payload Azd-peg5-Payload Azd_peg5_pfp->Activated_Payload PFP ester reaction Payload Amine-Payload Payload->Activated_Payload Antibody Targeting Antibody ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Azetidinone reaction Activated_Payload_2 Azd-peg5-Payload Activated_Payload_2->ADC Purification Purification (SEC) Analysis Characterization (MS, HPLC) Purification->Analysis ADC_unpurified->Purification

Caption: Workflow for ADC synthesis using this compound linker.

General Mechanism of Action for an Antibody-Drug Conjugate

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC in Circulation Antigen Tumor Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis 5. Cytotoxicity

Caption: General signaling pathway of ADC-mediated cell killing.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Azd-peg5-pfp Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Azd-peg5-pfp conjugation reactions.

Troubleshooting Guide

This guide addresses common issues encountered during this compound conjugation experiments in a question-and-answer format.

Question: Why is my conjugation yield consistently low?

Answer: Low conjugation yield can be attributed to several factors, primarily related to the hydrolysis of the PFP ester, suboptimal reaction conditions, or issues with the reagents themselves.

Potential Causes and Solutions:

Potential Cause Recommended Solution
PFP Ester Hydrolysis The pentafluorophenyl (PFP) ester, while more stable than N-hydroxysuccinimide (NHS) esters, is still susceptible to hydrolysis in aqueous solutions.[1][2] This competing reaction reduces the amount of active ester available to react with your target amine.[3] Solution: Prepare the this compound solution immediately before use. If using an organic solvent like DMSO or DMF to create a stock solution, ensure the solvent is anhydrous to prevent premature hydrolysis.[3][4]
Suboptimal pH The reaction between the PFP ester and a primary amine is highly pH-dependent. If the pH is too low, the amine will be protonated (-NH3+) and will not be a good nucleophile. If the pH is too high, the rate of PFP ester hydrolysis increases significantly. Solution: The optimal pH range for PFP ester conjugation is typically between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as an ideal starting point. Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or sodium bicarbonate.
Incompatible Buffer Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for reaction with the this compound, leading to significantly lower yields. Solution: Perform a buffer exchange using methods like dialysis, desalting columns, or ultrafiltration to move your protein or molecule into a recommended buffer (e.g., PBS, HEPES, or bicarbonate) before starting the conjugation.
Suboptimal Molar Ratio An insufficient molar excess of this compound over your target molecule can lead to incomplete conjugation. Conversely, a very high excess can sometimes lead to protein aggregation. Solution: A 5- to 20-fold molar excess of the PFP ester over the amount of the amine-containing molecule is a common starting point. It is advisable to perform small-scale pilot reactions with varying molar ratios to determine the optimal condition for your specific application.
Steric Hindrance The primary amines on your target molecule may be located in a sterically hindered environment, making them inaccessible to the this compound. Solution: Consider using a linker with a longer spacer arm if steric hindrance is suspected. While this compound already has a PEG spacer, alternative linkers with different lengths are available.
Reagent Quality The this compound may have degraded due to improper storage or handling, leading to a loss of reactivity. Solution: Store this compound desiccated and protected from moisture. Allow the reagent to equilibrate to room temperature before opening to prevent condensation.

Question: My conjugated product shows aggregation or precipitation. What can I do?

Answer: Aggregation can occur due to a high degree of labeling, which can alter the protein's physicochemical properties, or due to suboptimal buffer conditions.

Potential Causes and Solutions:

Potential Cause Recommended Solution
High Degree of Labeling Excessive modification of the protein surface can lead to changes in its charge and hydrophobicity, causing aggregation. Solution: Reduce the molar excess of this compound in the reaction to control the number of modifications per protein molecule.
Suboptimal Buffer Conditions The buffer may not be optimal for your protein's stability throughout the conjugation process. Solution: Ensure the chosen buffer (e.g., PBS) is suitable for maintaining the stability of your specific protein. You may need to screen different buffers or additives that are compatible with the conjugation chemistry.

Question: How can I confirm the reactivity of my this compound?

Answer: While PFP esters are generally stable, their reactivity can be compromised by improper storage. A simple hydrolysis test can qualitatively assess the activity of the PFP ester.

Experimental Protocol: PFP Ester Activity Test

  • Prepare a stock solution of this compound in an appropriate anhydrous organic solvent (e.g., DMSO).

  • Dilute a small amount of the stock solution into a neutral pH buffer (e.g., PBS, pH 7.4) and measure the absorbance at a relevant wavelength (consult the manufacturer's data for the absorbance spectrum of the AZD chromophore).

  • Add a small amount of a high pH buffer (e.g., 1M NaOH) to the solution to induce rapid hydrolysis of the PFP ester.

  • After a few minutes, measure the absorbance again. A significant change in the absorbance spectrum upon hydrolysis can indicate that the PFP ester was active. The exact change will depend on the specific chromophoric properties of the AZD and PFP leaving group.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a molecule that contains an azido (Azd) group, a five-unit polyethylene glycol (PEG5) spacer, and a pentafluorophenyl (PFP) ester. The PFP ester is an amine-reactive functional group that forms a stable amide bond with primary amines on target molecules like proteins, peptides, or antibodies. The azido group can then be used for subsequent "click chemistry" reactions. The PEG spacer increases the solubility and reduces steric hindrance.

Q2: What are the advantages of a PFP ester over an NHS ester?

A2: PFP esters are generally more stable in aqueous solutions and less prone to hydrolysis compared to N-hydroxysuccinimide (NHS) esters. This enhanced stability can lead to more efficient and reliable conjugation reactions with higher yields.

Q3: What is the optimal buffer for this compound conjugation?

A3: The recommended buffers are non-amine-containing buffers with a pH between 7.2 and 8.5. Commonly used buffers include phosphate-buffered saline (PBS), HEPES, and sodium bicarbonate buffer. Avoid buffers like Tris and glycine as they contain primary amines that will compete in the reaction.

Q4: How should I prepare and store this compound?

A4: this compound should be stored desiccated at -20°C. For use, it is typically dissolved in an anhydrous organic solvent such as DMSO or DMF to prepare a stock solution. This stock solution should be used immediately or stored at -20°C for short periods. Aqueous solutions of this compound should be prepared immediately before the conjugation reaction.

Q5: How do I stop the conjugation reaction?

A5: The reaction can be stopped by adding a quenching reagent that contains a primary amine. Common quenching agents include Tris-HCl or glycine at a final concentration of 50-100 mM.

Experimental Protocols

General Protocol for this compound Conjugation to a Protein

  • Buffer Exchange: Ensure your protein is in an amine-free buffer at the desired pH (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5). If necessary, perform a buffer exchange using a desalting column or dialysis. The protein concentration should ideally be at least 2 mg/mL.

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).

  • Calculate Reagent Amount: Determine the amount of this compound needed for the desired molar excess (e.g., 10-fold molar excess over the protein).

  • Initiate Conjugation: Add the calculated volume of the this compound stock solution to the protein solution while gently stirring or vortexing.

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The optimal time may need to be determined empirically.

  • Quench Reaction (Optional but Recommended): Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction. Incubate for an additional 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound and the reaction byproducts using a desalting column, dialysis, or size-exclusion chromatography.

Visualizations

G Troubleshooting Workflow for Low Conjugation Yield start Low Conjugation Yield check_pH Is pH optimal (7.2-8.5)? start->check_pH check_buffer Is the buffer amine-free? check_pH->check_buffer Yes adjust_pH Adjust pH to 7.2-8.5 check_pH->adjust_pH No check_reagent Is the PFP ester active? check_buffer->check_reagent Yes buffer_exchange Buffer exchange to PBS, HEPES, etc. check_buffer->buffer_exchange No check_ratio Is the molar ratio optimized? check_reagent->check_ratio Yes use_fresh_reagent Use fresh, properly stored reagent check_reagent->use_fresh_reagent No check_sterics Is steric hindrance a possibility? check_ratio->check_sterics Yes optimize_ratio Test different molar ratios (5-20x) check_ratio->optimize_ratio No consider_linker Consider a longer spacer arm check_sterics->consider_linker Yes success Improved Yield check_sterics->success No adjust_pH->check_buffer buffer_exchange->check_reagent use_fresh_reagent->check_ratio optimize_ratio->check_sterics consider_linker->success

Caption: Troubleshooting workflow for low conjugation yield.

G This compound Conjugation Reaction cluster_reactants Reactants cluster_products Products Azd_PEG_PFP This compound reaction_conditions Reaction Conditions pH 7.2-8.5 Amine-free buffer Target_Molecule Target Molecule (with Primary Amine, R-NH2) Conjugate Conjugated Product (Stable Amide Bond) PFP_Leaving_Group Pentafluorophenol (Leaving Group) reaction_conditions->Conjugate reaction_conditions->PFP_Leaving_Group G Key Factors Influencing Conjugation Efficiency center Conjugation Efficiency pH pH center->pH Buffer Buffer Composition center->Buffer Molar_Ratio Molar Ratio center->Molar_Ratio Temperature Temperature center->Temperature Reagent_Quality Reagent Quality center->Reagent_Quality Target_Accessibility Target Amine Accessibility center->Target_Accessibility pH->center Buffer->center Molar_Ratio->center Temperature->center Reagent_Quality->center Target_Accessibility->center

References

Technical Support Center: PFP Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing pentafluorophenyl (PFP) esters, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during their experiments, with a focus on hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are PFP esters and why are they preferred over N-hydroxysuccinimide (NHS) esters?

Pentafluorophenyl (PFP) esters are active esters used to couple carboxylic acids with primary and secondary amines to form stable amide bonds.[1] They are frequently employed in bioconjugation and peptide synthesis.[1][2] The key advantage of PFP esters over the more common NHS esters is their greater resistance to hydrolysis, especially in aqueous environments.[1][3] This enhanced stability leads to more efficient and reproducible conjugation reactions, as the PFP ester is less likely to be consumed by the competing hydrolysis reaction. Additionally, PFP esters often exhibit faster reaction kinetics with amines (aminolysis) compared to NHS esters.

Q2: What is the primary cause of PFP ester degradation?

The primary degradation pathway for PFP esters, particularly in aqueous solutions, is hydrolysis. This reaction involves the cleavage of the ester bond by water, resulting in the formation of the corresponding carboxylic acid and pentafluorophenol. The rate of this hydrolysis is significantly accelerated at higher pH levels. PFP esters are also sensitive to moisture, and exposure to atmospheric moisture can lead to their degradation even when stored as a solid or in an organic solvent.

Q3: How can I minimize PFP ester hydrolysis during my experiments?

To minimize hydrolysis, it is crucial to control the reaction conditions carefully:

  • pH Control: The optimal pH for reacting PFP esters with primary amines is between 7.2 and 8.5. Lowering the pH can slow down the desired amidation reaction, while a pH above 8.5 significantly increases the rate of hydrolysis.

  • Moisture Control: Always use anhydrous solvents and reagents, and protect the reaction from atmospheric moisture. It is recommended to dissolve the PFP ester in an anhydrous organic solvent like DMSO or DMF immediately before use and not to store it in solution.

  • Buffer Selection: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the PFP ester. Phosphate, HEPES, borate, or carbonate-bicarbonate buffers are generally recommended.

  • Reaction Time and Temperature: Reactions are typically run for 1-4 hours at room temperature or overnight at 4°C for sensitive molecules.

Q4: My conjugation reaction is yielding poor results. What are the common causes and how can I troubleshoot them?

Low yields in PFP ester conjugation reactions can often be attributed to several factors, with hydrolysis being a primary suspect. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.

Troubleshooting Guide: Low Conjugation Yield

Potential Cause Recommended Solution
Degraded/Hydrolyzed PFP Ester The PFP ester may have been improperly stored or exposed to moisture. Use a fresh vial of the reagent and ensure it has been stored at -20°C with a desiccant. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
Suboptimal pH Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis.
Presence of Competing Nucleophiles Ensure the buffer is free of primary amines (e.g., Tris, glycine). Other nucleophiles in the sample could also compete with the target amine.
Insufficient Mixing If the PFP ester is dissolved in an organic solvent, ensure it is thoroughly mixed with the aqueous reaction mixture to facilitate the reaction.
Low Concentration of Reactants The rate of hydrolysis is a more significant competitor in dilute solutions. If possible, increase the concentration of your target molecule to favor the desired bimolecular conjugation over unimolecular hydrolysis.
Inadequate Molar Excess of PFP Ester The molar excess of the PFP ester may be too low. A 2- to 10-fold molar excess is a common starting point, but this may need to be optimized.

Quantitative Data on PFP Ester Stability

PFP esters are demonstrably more stable towards hydrolysis than their NHS ester counterparts.

Table 1: Comparative Stability of Activated Esters in Aqueous Acetonitrile

Active Ester Half-life (t½) in 9:1 H₂O:CH₃CN
PFP ester~6 hours
NHS ester~1 hour

The stability of active esters is also highly dependent on pH. The following table illustrates the effect of pH on the half-life of an NHS ester, which can be used as a general reference to understand the trend that PFP esters, although more stable, will also follow.

Table 2: Effect of pH on the Half-life of an NHS Ester

pH Half-life (t½)
7.0Several hours
8.0~1 hour
8.5~30 minutes
9.0~10 minutes

Experimental Protocols

Protocol 1: General Procedure for Conjugation of a PFP Ester to a Protein

  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

  • PFP Ester Solution Preparation: Immediately before use, dissolve the PFP ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.

  • Conjugation Reaction: Add the desired molar excess of the PFP ester solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

  • Quenching: (Optional) To quench any unreacted PFP ester, add a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 50 mM and incubate for 30 minutes.

  • Purification: Purify the conjugate using a suitable chromatography method (e.g., size-exclusion chromatography) to remove unreacted PFP ester and byproducts.

Protocol 2: Monitoring PFP Ester Stability by HPLC

This protocol outlines a method to determine the hydrolytic stability of a PFP ester in a given buffer.

  • Materials:

    • PFP ester

    • Anhydrous DMSO or DMF

    • Buffer of interest (e.g., PBS, pH 7.4)

    • HPLC system with a C18 column and UV detector

    • Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)

  • Procedure:

    • Prepare a stock solution of the PFP ester in anhydrous DMSO or DMF.

    • Add a small aliquot of the PFP ester stock solution to the buffer of interest at a known concentration and temperature.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase.

    • Analyze the sample by HPLC, monitoring the disappearance of the PFP ester peak and the appearance of the corresponding carboxylic acid peak.

    • Calculate the half-life of the PFP ester by plotting the natural logarithm of the PFP ester concentration versus time.

Visualizations

Hydrolysis_Mechanism PFP Ester Hydrolysis Mechanism PFPEster PFP Ester (R-CO-OPFP) Tetrahedral_Intermediate Tetrahedral Intermediate PFPEster->Tetrahedral_Intermediate + H₂O H2O Water (H₂O) H2O->Tetrahedral_Intermediate Carboxylic_Acid Carboxylic Acid (R-COOH) Tetrahedral_Intermediate->Carboxylic_Acid - ⁻OPFP PFP_Anion Pentafluorophenolate Anion (⁻OPFP) Tetrahedral_Intermediate->PFP_Anion PFP_Phenol Pentafluorophenol (HO-PFP) PFP_Anion->PFP_Phenol + H⁺ H_plus H⁺ H_plus->PFP_Phenol

PFP Ester Hydrolysis Mechanism

Troubleshooting_Workflow Troubleshooting Low Conjugation Yield Start Low Conjugation Yield Check_Reagent Is PFP ester fresh and stored correctly? Start->Check_Reagent Replace_Reagent Use fresh, properly stored PFP ester Check_Reagent->Replace_Reagent No Check_pH Is buffer pH between 7.2-8.5? Check_Reagent->Check_pH Yes Replace_Reagent->Check_pH Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Change_Buffer Use amine-free buffer (e.g., PBS, HEPES) Check_Buffer->Change_Buffer No Optimize_Conditions Optimize reaction conditions: - Increase reactant concentration - Increase molar excess of PFP ester - Check mixing Check_Buffer->Optimize_Conditions Yes Change_Buffer->Optimize_Conditions Success Successful Conjugation Optimize_Conditions->Success

Troubleshooting Low Conjugation Yield

Experimental_Workflow PFP Ester Stability Analysis Workflow Start Start Prep_Stock Prepare PFP Ester Stock Solution (in anhydrous DMSO/DMF) Start->Prep_Stock Initiate_Hydrolysis Initiate Hydrolysis (Add stock to buffer) Prep_Stock->Initiate_Hydrolysis Time_Points Sample at Various Time Points Initiate_Hydrolysis->Time_Points Quench Quench Reaction (Dilute in mobile phase) Time_Points->Quench HPLC_Analysis Analyze by HPLC Quench->HPLC_Analysis Calculate_HalfLife Calculate Half-Life HPLC_Analysis->Calculate_HalfLife End End Calculate_HalfLife->End

PFP Ester Stability Analysis Workflow

References

Optimizing Reaction Buffers for Azd-peg5-pfp Coupling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction buffer during Azd-peg5-pfp coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the this compound coupling reaction?

A1: The optimal pH range for the reaction between a PFP ester and a primary or secondary amine is between 7.2 and 8.5.[1][2] This slightly basic pH is crucial to ensure that the amine groups on your biomolecule are deprotonated and thus sufficiently nucleophilic to attack the PFP ester.[2]

Q2: Which buffers are recommended for this reaction?

A2: Several buffers are suitable for this conjugation. Commonly used buffers include phosphate-buffered saline (PBS), borate buffer, carbonate/bicarbonate buffer, and HEPES.[1] The choice of buffer can depend on the specific properties of your biomolecule.

Q3: Are there any buffers I should avoid?

A3: Yes. It is critical to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffer components will compete with your target molecule for reaction with the PFP ester, significantly reducing your conjugation efficiency.

Q4: My biomolecule has low solubility in the recommended aqueous buffers. What can I do?

A4: If solubility is an issue, you can add a small percentage of an organic co-solvent. Dimethylsulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN) can be used, typically at a concentration of 5-10%. It is important to first dissolve the this compound in the organic solvent before adding it to the aqueous buffer containing your biomolecule.

Q5: How can I minimize the hydrolysis of the PFP ester?

A5: The pentafluorophenyl (PFP) ester is more stable and less susceptible to hydrolysis than other activated esters like N-hydroxysuccinimide (NHS) esters. However, hydrolysis is still a competing reaction, and its rate increases with higher pH. To minimize hydrolysis, it is recommended to work within the optimal pH range of 7.2-8.5 and to use freshly prepared solutions of this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Conjugation Efficiency Suboptimal pH: The pH of the reaction buffer may be too low, leading to protonated (and thus unreactive) amine groups on the biomolecule.Adjust the pH of the reaction buffer to the optimal range of 7.2-8.5.
Presence of Competing Amines: The buffer may contain primary amines (e.g., Tris, glycine) that are reacting with the this compound.Exchange the buffer to a non-amine-containing buffer like PBS, borate, or HEPES using dialysis or a desalting column.
Hydrolysis of PFP Ester: The this compound may have hydrolyzed before it could react with the biomolecule. This is more likely at higher pH and in dilute protein solutions.Prepare the this compound solution immediately before use. Avoid unnecessarily high pH and prolonged reaction times at room temperature.
Insufficient Molar Excess of this compound: The ratio of the linker to the biomolecule may be too low.Increase the molar ratio of this compound to the amine-containing biomolecule. A molar excess of 2:1 to 10:1 is often a good starting point.
Precipitation of Biomolecule Poor Solubility: The biomolecule may not be sufficiently soluble in the aqueous reaction buffer.Add an organic co-solvent such as DMSO or DMF to the reaction mixture, typically up to 5-10%.
Inconsistent Results Moisture Sensitivity of this compound: The PFP ester is moisture-sensitive and can hydrolyze upon exposure to humidity.Store the this compound reagent at -20°C with a desiccant. Equilibrate the vial to room temperature before opening to prevent moisture condensation.
Variability in Reagent Preparation: Inconsistent concentrations of reactants can lead to variable outcomes.Prepare fresh stock solutions of this compound for each experiment and do not store them for long periods.

Experimental Protocols

General Protocol for this compound Coupling to an Amine-Containing Biomolecule

This protocol provides a general guideline. Optimization of molar ratios, reaction time, and temperature may be necessary for your specific application.

1. Preparation of Biomolecule Solution:

  • Dissolve the biomolecule (e.g., protein, peptide) in a suitable reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-5 mg/mL.
  • If the biomolecule was in a buffer containing primary amines, perform a buffer exchange using a desalting column or dialysis into the appropriate reaction buffer.

2. Preparation of this compound Solution:

  • Equilibrate the vial of this compound to room temperature before opening.
  • Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM).

3. Conjugation Reaction:

  • Add the desired molar excess of the this compound stock solution to the biomolecule solution while gently vortexing.
  • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The optimal time may need to be determined empirically.

4. Quenching the Reaction (Optional):

  • To quench any unreacted this compound, a buffer containing a primary amine like Tris can be added to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

5. Purification of the Conjugate:

  • Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

Visual Aids

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction prep_biomolecule Prepare Biomolecule in Amine-Free Buffer (pH 7.2-8.5) conjugation Combine and Incubate (RT for 1-4h or 4°C overnight) prep_biomolecule->conjugation prep_linker Prepare Fresh This compound in DMSO/DMF prep_linker->conjugation quench Quench Reaction (Optional, e.g., Tris buffer) conjugation->quench purification Purify Conjugate (e.g., Desalting Column) quench->purification troubleshooting_logic start Low Conjugation Efficiency? check_ph Is pH between 7.2 and 8.5? start->check_ph Yes check_buffer Is buffer free of primary amines? check_ph->check_buffer Yes adjust_ph Adjust pH check_ph->adjust_ph No check_reagent Was this compound prepared fresh? check_buffer->check_reagent Yes change_buffer Perform buffer exchange check_buffer->change_buffer No rerun_fresh Repeat with freshly prepared linker check_reagent->rerun_fresh No increase_ratio Increase molar ratio of linker check_reagent->increase_ratio Yes

References

Technical Support Center: Preventing Non-Specific Binding with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to non-specific binding (NSB) when using polyethylene glycol (PEG) linkers in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem in my experiments?

A1: Non-specific binding is the unintended adhesion of molecules, such as proteins or conjugates, to surfaces or other molecules that are not the intended target.[1] This phenomenon is primarily driven by hydrophobic and electrostatic interactions.[1] NSB is a significant issue because it can lead to high background signals, reduced assay sensitivity, false-positive results, and poor experimental reproducibility.[1] In applications like immunoassays and targeted drug delivery, high NSB can obscure the specific signal, making it difficult to obtain accurate and reliable data.[2][3]

Q2: How do PEG linkers help in preventing non-specific binding?

A2: PEG linkers are hydrophilic, flexible polymers composed of repeating ethylene oxide units. When conjugated to a molecule or a surface, PEG creates a hydration shell, which acts as a physical and energetic barrier. This "stealth" property sterically hinders the close approach of other molecules, thereby reducing non-specific protein adsorption and minimizing interactions with unintended biological components. PEGylation can also enhance the solubility and stability of the conjugated molecule.

Q3: What are the key properties of a PEG linker to consider for minimizing NSB?

A3: The effectiveness of a PEG linker in preventing NSB is influenced by several factors:

  • Length (Molecular Weight): Longer PEG chains generally provide better shielding and reduction of NSB by creating a thicker hydrophilic layer. However, the optimal length is application-dependent, as excessively long linkers might interfere with the specific binding of the conjugated molecule to its target.

  • Density (Grafting Density): A higher surface density of PEG chains leads to more effective prevention of protein adsorption. When PEG chains are densely packed, they adopt a more extended "brush" conformation, which is more effective at repelling proteins than the less dense "mushroom" conformation.

  • Architecture (Linear vs. Branched): Branched or "Y-shaped" PEG linkers can provide a denser surface coverage and a more effective steric barrier compared to linear PEGs of the same molecular weight, further reducing NSB.

Q4: Can the choice of functional group on the PEG linker affect non-specific binding?

A4: Yes, the reactive functional groups at the ends of the PEG linker are crucial for conjugation but generally do not directly contribute to preventing NSB once the conjugation is complete. However, it is important to ensure that the chosen functional groups (e.g., NHS ester, maleimide, azide) are compatible with your target molecule and that the reaction conditions do not lead to side reactions or aggregation, which could increase NSB.

Troubleshooting Guide: High Non-Specific Binding

High background signal is a common issue in assays involving PEGylated molecules. This guide provides a systematic approach to troubleshooting this problem.

Problem: High and uniform background signal across the entire assay plate or surface.

This often indicates a general issue with one of the assay steps, reagents, or the PEGylation strategy itself.

Diagram: Troubleshooting Workflow for High NSB

Troubleshooting_NSB Troubleshooting High Non-Specific Binding cluster_peg PEG Linker Optimization cluster_blocking Blocking Optimization cluster_washing Washing Optimization cluster_conjugate Conjugate Quality Control start High NSB Observed check_peg Step 1: Evaluate PEG Linker Properties start->check_peg increase_length Increase PEG Length/MW check_peg->increase_length increase_density Increase PEG Surface Density check_peg->increase_density use_branched Use Branched PEG check_peg->use_branched optimize_blocking Step 2: Optimize Blocking Step diff_blocker Test Different Blocking Agents (BSA, Casein, etc.) optimize_blocking->diff_blocker inc_blocker_conc Increase Blocker Concentration/Time optimize_blocking->inc_blocker_conc optimize_washing Step 3: Optimize Washing Protocol inc_washes Increase Number of Washes optimize_washing->inc_washes add_detergent Add Detergent (e.g., Tween-20) optimize_washing->add_detergent check_conjugate Step 4: Assess Conjugate Quality check_purity Check Purity (SEC-HPLC) check_conjugate->check_purity check_aggregation Assess Aggregation (DLS) check_conjugate->check_aggregation result NSB Reduced increase_length->optimize_blocking increase_density->optimize_blocking use_branched->optimize_blocking diff_blocker->optimize_washing inc_blocker_conc->optimize_washing inc_washes->check_conjugate add_detergent->check_conjugate check_purity->result check_aggregation->result

Caption: A logical workflow for troubleshooting high non-specific binding.

Potential Cause Troubleshooting Steps
Inadequate PEG Shielding 1. Increase PEG Linker Length: Longer PEG chains can provide more effective steric hindrance. Compare different molecular weights (e.g., 2 kDa, 5 kDa, 10 kDa) to find the optimal length for your system. 2. Increase PEG Surface Density: A higher grafting density of PEG on a surface minimizes exposed non-PEGylated areas that can contribute to NSB. 3. Use Branched PEG Linkers: Branched PEGs can create a denser, more effective anti-fouling layer.
Ineffective Blocking 1. Optimize Blocking Agent: Test different blocking agents such as Bovine Serum Albumin (BSA), non-fat milk, or commercially available blocking buffers. 2. Increase Blocking Concentration and/or Incubation Time: Ensure that all non-specific sites on the surface are saturated. Try increasing the concentration of your blocking agent or extending the incubation time (e.g., overnight at 4°C).
Insufficient Washing 1. Increase the Number and Duration of Washes: This helps to remove loosely bound, non-specific molecules. 2. Add a Non-ionic Detergent: Including a mild detergent like Tween-20 (0.05-0.1%) in your wash buffers can help to disrupt weak, non-specific interactions.
Conjugate Aggregation or Impurities 1. Purify the PEGylated Conjugate: Use size-exclusion chromatography (SEC) or other appropriate methods to remove aggregates and unreacted components after the conjugation reaction. 2. Characterize Your Conjugate: Use techniques like Dynamic Light Scattering (DLS) to check for the presence of aggregates in your final conjugate solution.
Suboptimal Buffer Conditions 1. Adjust Ionic Strength: Non-specific binding can be mediated by electrostatic interactions. Sometimes, increasing the salt concentration (e.g., up to 1 M NaCl) in binding or wash buffers can reduce this type of NSB, although this must be compatible with your specific interaction of interest. 2. Optimize pH: Ensure the pH of your buffers does not promote unwanted electrostatic interactions.

Experimental Protocols

Here are detailed methodologies for key experiments to assess and quantify non-specific binding.

Protocol 1: Quantifying Protein Adsorption on a PEGylated Surface using Surface Plasmon Resonance (SPR)

This protocol allows for the real-time, label-free quantification of protein binding to a PEGylated surface.

Objective: To measure the amount of non-specific protein binding on a surface functionalized with PEG linkers.

Materials:

  • SPR instrument and sensor chips (e.g., gold-coated)

  • PEG linker with a functional group for surface attachment (e.g., thiol-PEG for gold surfaces)

  • Test protein (e.g., BSA or a protein relevant to your system)

  • Running buffer (e.g., PBS, pH 7.4)

  • Regeneration solution (if applicable, e.g., glycine-HCl, pH 2.5)

Methodology:

  • Surface Preparation: Functionalize the SPR sensor chip with the PEG linker according to the manufacturer's protocol to create a PEGylated surface.

  • System Equilibration: Equilibrate the SPR system by flowing running buffer over the sensor surface until a stable baseline is achieved.

  • Protein Injection: Inject a solution of the test protein at a known concentration over the PEGylated surface for a defined period.

  • Dissociation: Flow running buffer over the surface to allow for the dissociation of any bound protein.

  • Regeneration: If the binding is irreversible, inject the regeneration solution to remove the bound protein and prepare the surface for the next cycle.

  • Data Analysis: The change in the SPR signal (measured in Response Units, RU) is directly proportional to the mass of protein bound to the surface. Use this to quantify the amount of non-specific adsorption. Compare results from surfaces with different PEG linker lengths or densities.

Diagram: SPR Experimental Workflow

SPR_Workflow A 1. Functionalize Sensor Chip with PEG Linker B 2. Equilibrate System with Running Buffer A->B C 3. Inject Test Protein (Association Phase) B->C D 4. Flow Running Buffer (Dissociation Phase) C->D E 5. Analyze SPR Signal (Quantify NSB) D->E F 6. Regenerate Surface (Optional) D->F F->B Next Cycle

Caption: Workflow for quantifying NSB using Surface Plasmon Resonance.

Protocol 2: ELISA-Based Assay for Non-Specific Binding

This protocol uses a standard ELISA format to assess the "stickiness" of a PEGylated conjugate.

Objective: To compare the non-specific binding of a PEGylated conjugate to a non-PEGylated control.

Materials:

  • 96-well ELISA plate

  • PEGylated conjugate and non-PEGylated control conjugate

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Detection antibody conjugated to an enzyme (e.g., HRP)

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution (e.g., 2M H2SO4)

  • Plate reader

Methodology:

  • Coating (Blocking): Coat the wells of the ELISA plate with blocking buffer for 1-2 hours at room temperature or overnight at 4°C to block all non-specific binding sites on the plastic.

  • Washing: Wash the plate 3 times with wash buffer.

  • Sample Incubation: Add serial dilutions of the PEGylated conjugate and the non-PEGylated control to the blocked wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 5 times with wash buffer to remove any unbound conjugate.

  • Detection: Add the enzyme-conjugated detection antibody (that recognizes the conjugate) to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate 5 times with wash buffer.

  • Signal Development: Add the substrate to the wells and incubate until color develops.

  • Stop Reaction: Add the stop solution.

  • Data Analysis: Read the absorbance at the appropriate wavelength. A lower signal for the PEGylated conjugate compared to the control indicates a reduction in non-specific binding to the blocked plate surface.

Data Presentation

Table 1: Effect of PEG Linker Length on Non-Specific Protein Adsorption (Hypothetical SPR Data)
PEG Linker Length (MW)Protein Bound (ng/cm²)% Reduction in NSB (vs. No PEG)
No PEG (Control)1500%
PEG 2,000 Da4570%
PEG 5,000 Da1590%
PEG 10,000 Da894.7%
Table 2: Effect of PEG Linker Architecture on Non-Specific Binding (Hypothetical ELISA Data)
Linker TypeAverage Absorbance at 450 nm% Reduction in NSB (vs. No PEG)
No PEG (Control)1.850%
Linear PEG (5 kDa)0.2586.5%
Branched PEG (5 kDa)0.1293.5%

References

Technical Support Center: Troubleshooting Low Yield in Azide-Alkyne Cycloaddition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for azide-alkyne cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low or no yield in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?

Low or no product yield in a CuAAC reaction can stem from several factors:

  • Catalyst Inactivity: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.[1][2][3] Insufficient reducing agent (like sodium ascorbate) or exposure to air can lead to catalyst deactivation.[1]

  • Poor Reagent Quality: Degradation of the azide or alkyne starting materials can prevent the reaction from proceeding. The purity of solvents and other reagents is also crucial.

  • Substrate-Specific Issues: Steric hindrance around the azide or alkyne functional groups can impede the reaction.[4] Additionally, some substrates may chelate the copper catalyst, making it unavailable for the cycloaddition.

  • Inappropriate Reaction Conditions: Incorrect solvent, pH, temperature, or concentration of reactants and catalyst can all lead to poor yields.

Q2: What are the primary side reactions in CuAAC, and how can they be minimized?

The most prevalent side reaction is the oxidative homocoupling of alkynes, known as Glaser coupling, which forms a diyne byproduct. This is promoted by the presence of Cu(II) and oxygen. To minimize Glaser coupling:

  • Maintain Anaerobic Conditions: Deoxygenate your reaction mixture by purging the solvent with an inert gas (nitrogen or argon) before adding the catalyst. It is also useful to cap reactions to minimize oxygen exposure.

  • Use an Excess of Reducing Agent: Sodium ascorbate not only reduces Cu(II) to the active Cu(I) but also helps to suppress oxidative homocoupling.

  • Utilize a Ligand: Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can accelerate the CuAAC reaction, allowing it to outcompete the Glaser coupling.

Another potential side reaction, particularly in bioconjugation, is the oxidative damage to sensitive amino acid residues like cysteine, methionine, and histidine by reactive oxygen species (ROS). This can be mitigated by working under anaerobic conditions and using a copper-chelating ligand.

Q3: My reaction starts but does not go to completion. What could be the cause?

This issue often points to the depletion of a key reagent over the course of the reaction. The most common culprit is the reducing agent (e.g., sodium ascorbate) being consumed by reaction with dissolved oxygen. To address this:

  • Minimize Oxygen Exposure: Capping the reaction vessel can help to reduce the ingress of more oxygen.

  • Add More Reducing Agent: A second addition of the reducing agent during the reaction can help to regenerate the active Cu(I) catalyst.

Q4: I am observing the formation of a precipitate in my reaction. What is it and what should I do?

Precipitation during a CuAAC reaction can be due to several factors:

  • Poor Substrate Solubility: One or both of your starting materials may have limited solubility in the chosen solvent system. Using a co-solvent such as DMSO, DMF, or t-butanol can often improve solubility.

  • Product Insolubility: The triazole product itself may be insoluble and precipitate out as it is formed.

  • Catalyst Aggregation: In some cases, the copper catalyst can form insoluble aggregates.

  • Biomolecule Aggregation: When working with biomolecules, aggregation can lead to precipitation and lower yields. This can sometimes be addressed by adding denaturing agents or modifying the reaction environment (e.g., pH, ionic strength).

Q5: How can I purify my triazole product and remove the copper catalyst?

Residual copper can be a concern as the triazole product itself can chelate copper ions. Several methods can be employed for purification:

  • Aqueous Washes with Chelating Agents: Washing the organic layer containing your product with an aqueous solution of a chelating agent like EDTA is a common and effective method to remove copper.

  • Column Chromatography: This is the most widely used method for purifying small organic molecules.

  • Precipitation: If the product is a solid, it can often be purified by precipitation and filtration.

  • Dialysis/Size Exclusion Chromatography (SEC): These techniques are ideal for separating large molecules, such as bioconjugates, from small molecule impurities like the catalyst and excess reagents.

Quantitative Data Summary

The following table summarizes typical concentration ranges for key reagents in CuAAC reactions. Optimal conditions can vary significantly based on the specific substrates and reaction scale.

ParameterConcentration RangeApplication ContextNotes
CuSO₄ Concentration 50 µM - 250 µMBioconjugationHigher concentrations are generally not necessary and may lead to side reactions.
1 - 10 mol%Small Molecule SynthesisCan be as low as 0.01 mol% with highly active catalyst systems.
Ligand to Copper Ratio 1:1 to 5:1General UseA 5:1 ratio is often recommended for bioconjugation to protect biomolecules.
Sodium Ascorbate Concentration 2.5 mM - 5 mMBioconjugationAn excess is required to counteract dissolved oxygen. Should be prepared fresh.
5 - 20 mol%Small Molecule SynthesisA slight excess relative to copper is generally sufficient.
Reactant Concentration (Azide/Alkyne) >10 µMBioconjugationReactions can be slow at very low concentrations.
Aminoguanidine (Optional Additive) 5 mMBioconjugationCan intercept reactive byproducts of ascorbate oxidation.
Reaction Time 15 - 120 minutesGeneral UseCan be very rapid with appropriate ligands and concentrations.

Experimental Protocols

Protocol 1: General Procedure for CuAAC Bioconjugation

This protocol is adapted for the conjugation of an alkyne-modified biomolecule to an azide-containing cargo molecule in an aqueous buffer.

Materials:

  • Alkyne-modified biomolecule

  • Azide-containing cargo molecule

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA ligand stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )

  • Aminoguanidine stock solution (e.g., 100 mM in water)

  • Buffer (e.g., phosphate buffer, pH 7.4; avoid Tris buffers)

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified biomolecule and the azide-containing cargo molecule in buffer. The final concentration of the limiting reactant should ideally be above 10 µM. A 1.5 to 2-fold excess of the other reactant is often used.

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA ligand stock solutions to achieve a 1:5 molar ratio of copper to ligand. Let this mixture stand for a few minutes.

  • Add the catalyst premix to the reaction tube containing the azide and alkyne. The final copper concentration is typically between 50 and 250 µM.

  • (Optional) Add aminoguanidine to a final concentration of 5 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5 to 5 mM.

  • Close the tube to minimize oxygen diffusion and incubate at room temperature for 1-2 hours. Gentle mixing can be beneficial.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

  • Purify the conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove the copper catalyst and unreacted reagents.

Protocol 2: General Procedure for CuAAC in Organic Solvents (Small Molecule Synthesis)

This protocol is a general guideline for a small-scale CuAAC reaction between an azide and a terminal alkyne.

Materials:

  • Azide

  • Terminal Alkyne

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Solvent (e.g., 1:1 mixture of t-butanol and water, DMF, DMSO)

Procedure:

  • In a reaction vial, dissolve the azide (1.0 eq) and the alkyne (1.0-1.2 eq) in the chosen solvent.

  • Add CuSO₄·5H₂O (1-5 mol%).

  • Add a freshly prepared solution of sodium ascorbate (5-10 mol%) in a small amount of water or the reaction solvent.

  • Stir the reaction mixture vigorously at room temperature. The reaction time can range from a few hours to overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with an aqueous solution of EDTA to remove copper salts, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by column chromatography.

Visualizations

Troubleshooting_Low_Yield Start Low or No Yield in CuAAC Reaction Check_Catalyst Is the Cu(I) catalyst active? Start->Check_Catalyst Check_Reagents Are the azide and alkyne reagents of good quality? Start->Check_Reagents Check_Conditions Are the reaction conditions optimal? Start->Check_Conditions Check_Substrate Are there substrate-specific issues? Start->Check_Substrate Catalyst_Solution Troubleshoot Catalyst Activity Check_Catalyst->Catalyst_Solution No Reagents_Solution Address Reagent Quality Check_Reagents->Reagents_Solution No Conditions_Solution Optimize Reaction Conditions Check_Conditions->Conditions_Solution No Substrate_Solution Mitigate Substrate Issues Check_Substrate->Substrate_Solution Yes Degas_Solvents Degas solvents and use inert atmosphere Catalyst_Solution->Degas_Solvents Fresh_Ascorbate Use fresh sodium ascorbate solution Catalyst_Solution->Fresh_Ascorbate Use_Ligand Add a stabilizing ligand (e.g., THPTA) Catalyst_Solution->Use_Ligand Verify_Purity Verify purity and integrity of starting materials Reagents_Solution->Verify_Purity Check_Concentration Confirm accurate concentrations Reagents_Solution->Check_Concentration Adjust_Solvent Use co-solvents (DMSO, DMF) for solubility Conditions_Solution->Adjust_Solvent Optimize_pH Adjust pH (typically 6.5-8.0 for bioconjugation) Conditions_Solution->Optimize_pH Vary_Temp Increase temperature moderately if reaction is slow Conditions_Solution->Vary_Temp Increase_Time_Temp Increase reaction time and/or temperature for sterically hindered substrates Substrate_Solution->Increase_Time_Temp Increase_Catalyst Increase catalyst/ligand concentration for chelating substrates Substrate_Solution->Increase_Catalyst Add_Denaturant Use denaturants for aggregating biomolecules Substrate_Solution->Add_Denaturant

Caption: A step-by-step workflow for troubleshooting low yields in CuAAC reactions.

CuAAC_Catalytic_Cycle cluster_legend Legend CuII Cu(II) Precursor (e.g., CuSO₄) CuI Active Cu(I) Catalyst CuII->CuI Reduction Reducing_Agent Reducing Agent (Sodium Ascorbate) Cu_Acetylide Copper(I)-Acetylide Intermediate CuI->Cu_Acetylide + Alkyne Inactive_CuII Inactive Cu(II) CuI->Inactive_CuII Oxidation Alkyne Terminal Alkyne (R₁-C≡CH) Metallacycle Six-membered Copper-containing Intermediate Cu_Acetylide->Metallacycle + Azide Azide Azide (R₂-N₃) Metallacycle->CuI Regenerates Catalyst Triazole_Product 1,4-Disubstituted 1,2,3-Triazole Product Metallacycle->Triazole_Product Rearrangement & Protonolysis O2 Oxygen (O₂) Key_Reactant Key Reactant/Product Catalyst_Species Catalyst Species Intermediate Reaction Intermediate Deactivation_Pathway Catalyst Deactivation

Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Technical Support Center: Purification of Azd-peg5-pfp Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azd-peg5-pfp conjugates. The information is designed to help you overcome common challenges encountered during the purification of these important bioconjugates.

Frequently Asked Questions (FAQs)

Q1: What is an this compound conjugate and what is it used for?

This compound is a chemical linker used in bioconjugation.[1][2] It consists of three main components:

  • Azd: An azetidinone-based moiety.

  • peg5: A hydrophilic polyethylene glycol spacer with five repeating units, which enhances solubility in aqueous media.[1]

  • pfp: A pentafluorophenyl ester, which is a reactive group that forms stable amide bonds with primary and secondary amines.[1][3]

These conjugates are often used to link a payload (like a drug) to a targeting moiety (like an antibody or peptide) for applications in drug delivery and targeted therapies.

Q2: What makes the PFP ester a good choice for conjugation?

The pentafluorophenyl (PFP) ester is favored for several reasons:

  • High Reactivity: It reacts efficiently with primary and secondary amines to form stable amide bonds.

  • Enhanced Stability: PFP esters are more stable towards hydrolysis compared to other amine-reactive esters, such as N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions.

Q3: What are the primary challenges in purifying this compound conjugates?

The main challenges include:

  • Removal of unreacted this compound: Excess linker must be removed to ensure the purity of the final conjugate.

  • Separation from the unconjugated starting material: It is crucial to separate the final conjugate from the initial molecule that was targeted for conjugation.

  • Hydrolysis of the PFP ester: The PFP ester can hydrolyze to a non-reactive carboxylic acid, especially in the presence of moisture, which can complicate purification and reduce yield.

  • Product aggregation: The hydrophobicity of the "Azd" moiety or the payload can sometimes lead to aggregation, making purification difficult.

Q4: What are the recommended storage conditions for this compound?

This compound is moisture-sensitive. It should be stored at -20°C with a desiccant. Before use, the vial should be equilibrated to room temperature before opening to prevent moisture condensation. It is highly recommended to prepare solutions of the PFP ester immediately before use and not to prepare stock solutions for storage.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of your this compound conjugate.

Problem Potential Cause Recommended Solution
Low Yield of Conjugate Hydrolysis of the PFP ester before or during the reaction.Ensure all solvents and reagents are anhydrous. Perform the reaction in an amine-free buffer, as primary amines will compete with the intended reaction. A pH range of 7.2 to 8.5 is generally optimal for reactions with primary amines.
Inefficient conjugation reaction.Optimize the molar ratio of this compound to your target molecule. A 2:1 to 10:1 molar excess of the PFP ester is a good starting point. If solubility is an issue, consider adding 5-10% of an organic co-solvent like DMSO or DMF to the reaction buffer.
Presence of Unreacted this compound in Final Product Inadequate purification method.For large biomolecule conjugates, size-based methods like Size-Exclusion Chromatography (SEC) or dialysis/ultrafiltration are effective for removing the smaller, unreacted linker. For smaller conjugates, Reverse-Phase HPLC (RP-HPLC) may be necessary.
Insufficient quenching of the reaction.After the desired reaction time, quench any unreacted PFP ester with an excess of a primary amine-containing buffer, such as 1 M Tris-HCl, pH 8.0.
Co-elution of Conjugate and Unconjugated Starting Material Similar physicochemical properties of the conjugate and starting material.If using SEC and the size difference is small, consider a different purification technique. Ion-exchange chromatography can be effective if the conjugation alters the overall charge of the molecule. RP-HPLC can separate based on changes in hydrophobicity.
Non-specific binding to the chromatography column.Ensure the column is properly equilibrated. Consider using a buffer with a slightly higher ionic strength to minimize non-specific interactions. For RP-HPLC, experiment with different column stationary phases (e.g., C8 instead of C18) to alter selectivity.
Product Aggregation or Precipitation During Purification Poor solubility of the conjugate.Check the solubility of your conjugate in the chosen purification buffers. You may need to adjust the pH or add solubilizing agents. For chromatography, ensure the sample is fully dissolved before loading onto the column.
Hydrophobic interactions.If using hydrophobic interaction chromatography (HIC), be aware that PEG can also bind to the media. Ion-exchange or size-exclusion chromatography may be more suitable.

Experimental Protocols

Protocol 1: General Purification by Size-Exclusion Chromatography (SEC)

This method is suitable for separating larger conjugated biomolecules from the smaller, unreacted this compound.

Materials:

  • SEC column (e.g., Sephadex G-25, Superdex 75, depending on the size of the conjugate)

  • Elution buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Fraction collector

Procedure:

  • Equilibrate the SEC column with at least two column volumes of elution buffer.

  • Carefully load the reaction mixture onto the top of the column. The sample volume should not exceed 30% of the total column bed volume for optimal resolution.

  • Begin elution with the elution buffer and start collecting fractions immediately.

  • Monitor the elution profile using UV absorbance at a relevant wavelength (e.g., 280 nm for proteins).

  • The conjugated product should elute in the earlier fractions, while the smaller, unreacted this compound will elute later.

  • Analyze the collected fractions by a suitable method (e.g., SDS-PAGE, LC-MS) to identify the fractions containing the purified conjugate.

Protocol 2: General Purification by Reverse-Phase HPLC (RP-HPLC)

This method is useful for purifying smaller conjugates and for analytical assessment of purity.

Materials:

  • RP-HPLC system with a suitable detector (e.g., UV, MS)

  • C18 or C8 reverse-phase column

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Sample dissolved in a suitable solvent

Procedure:

  • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Inject the sample onto the column.

  • Elute the components using a linear gradient of increasing Mobile Phase B. The gradient will depend on the hydrophobicity of the conjugate and impurities.

  • Monitor the chromatogram and collect fractions corresponding to the desired product peak.

  • Analyze the collected fractions to confirm the identity and purity of the conjugate.

Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis start Dissolve this compound in anhydrous DMSO/DMF react Add to target molecule in amine-free buffer (pH 7.2-8.5) start->react quench Quench with excess amine (e.g., Tris) react->quench sec Size-Exclusion Chromatography (for large molecules) quench->sec Crude Mixture rphplc Reverse-Phase HPLC (for small molecules) quench->rphplc Crude Mixture dialysis Dialysis/Ultrafiltration (alternative for large molecules) quench->dialysis Crude Mixture analysis LC-MS / SDS-PAGE / HPLC Analysis sec->analysis Purified Fractions rphplc->analysis Purified Fractions dialysis->analysis Purified Product

Caption: General experimental workflow for the synthesis and purification of this compound conjugates.

troubleshooting_tree start Low Purity of Final Conjugate impurity_type What is the main impurity? start->impurity_type unreacted_linker Unreacted this compound impurity_type->unreacted_linker Small Molecule unreacted_starting Unconjugated Starting Material impurity_type->unreacted_starting Large Molecule solution_linker Increase efficiency of size-based purification (SEC/Dialysis). Ensure complete quenching. unreacted_linker->solution_linker solution_starting Optimize chromatography. Try orthogonal method (e.g., IEX if charge is different). unreacted_starting->solution_starting

References

Technical Support Center: Pentafluorophenyl Ester Reactions with Amines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for pentafluorophenyl (PFP) ester chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of PFP esters in reactions with amines.

Troubleshooting Guide

This guide addresses common issues encountered during the reaction of pentafluorophenyl esters with amines, providing potential causes and solutions to help you optimize your experiments.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Hydrolysis of PFP Ester: PFP esters are sensitive to moisture and can hydrolyze, rendering them inactive.[1][2] This is a common side reaction, especially at higher pH.[3]- Use anhydrous solvents (e.g., DMF, DMSO) and reagents.[1][2] - Prepare PFP ester solutions immediately before use and do not store them. - Perform the reaction at the optimal pH range of 7.2-8.5 to balance amine reactivity and ester stability. - Store PFP esters at -20°C with a desiccant.
Suboptimal pH: The amine nucleophile is not sufficiently deprotonated and reactive at lower pH.- Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.
Presence of Primary Amines in Buffer: Buffers like Tris or glycine will compete with the target amine for the PFP ester.- Use amine-free buffers such as phosphate, bicarbonate, or HEPES.
Insufficient Reagent Concentration: The molar excess of the PFP ester may be too low for efficient reaction.- Increase the molar ratio of PFP ester to the amine. A 2:1 to 10:1 molar excess is a common starting point. For protein conjugations, a 10- to 50-fold molar excess may be necessary.
Presence of Unexpected Byproducts Diacylation of Primary Amines: If a large excess of PFP ester is used, the primary amine can be acylated twice.- Reduce the molar excess of the PFP ester. - Monitor the reaction progress closely using techniques like HPLC or LC-MS to stop it before significant diacylation occurs.
Racemization of Chiral Centers: In peptide synthesis, the activated amino acid can racemize, leading to diastereomeric impurities.- Use non-polar solvents where possible. - Perform the coupling reaction at a lower temperature (e.g., 0°C). - Minimize the reaction time.
Intramolecular Cyclization: If the molecule containing the PFP ester also has another nucleophilic group in a sterically favorable position, intramolecular cyclization can compete with the desired intermolecular reaction with the amine.- This is highly dependent on the substrate structure. If this is a known issue, redesigning the substrate may be necessary. - Adjusting reaction conditions (e.g., concentration, temperature) may favor the intermolecular reaction.
Inconsistent Results Degraded PFP Ester: Improper storage can lead to degradation of the PFP ester.- Always store PFP esters at -20°C with a desiccant. - Equilibrate the vial to room temperature before opening to prevent moisture condensation.
Inaccurate Reagent Quantification: Errors in weighing or dispensing reagents can lead to inconsistent molar ratios.- Ensure accurate measurement of all reagents. For sensitive reactions, consider using stock solutions that have been carefully prepared and quantified.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of PFP esters over N-hydroxysuccinimide (NHS) esters?

PFP esters offer two key advantages over NHS esters:

  • Greater resistance to hydrolysis: PFP esters are significantly more stable in aqueous solutions compared to NHS esters. This leads to more efficient and reproducible conjugation reactions, especially when working with valuable biomolecules.

  • Faster reaction kinetics: The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon more electrophilic, leading to faster aminolysis (the desired reaction with amines).

Q2: What is the optimal pH for reacting PFP esters with amines?

The optimal pH range is typically between 7.2 and 8.5. In this range, a sufficient concentration of the primary amine is in its deprotonated, nucleophilic form, while the rate of PFP ester hydrolysis is still manageable.

Q3: Can I prepare and store stock solutions of PFP esters?

It is strongly recommended to prepare PFP ester solutions immediately before use. Due to their susceptibility to hydrolysis, especially in the presence of trace amounts of water, stock solutions will degrade over time, leading to a decrease in reactivity.

Q4: How can I monitor the progress of my PFP ester-amine reaction?

The progress of the reaction can be monitored by various analytical techniques, depending on the nature of your molecules:

  • For proteins and peptides: HPLC, LC-MS (to observe the shift in molecular weight), or SDS-PAGE (to see changes in protein size).

  • For small molecules: TLC, HPLC, or LC-MS.

Q5: How do I quench the reaction and remove excess PFP ester?

If necessary, the reaction can be quenched by adding a buffer containing a primary amine, such as Tris or glycine, which will react with any remaining PFP ester. Excess reagent and byproducts can be removed by size-exclusion chromatography (e.g., desalting columns) or dialysis.

Quantitative Data

Table 1: Comparison of PFP Ester and NHS Ester Reactivity and Stability

FeaturePentafluorophenyl (PFP) EsterN-Hydroxysuccinimide (NHS) Ester
Relative Coupling Rate HighModerate
Susceptibility to Hydrolysis LowerHigher
Optimal Reaction pH 7.2 - 8.57.2 - 9.0
Common Solvents DMF, DMSO, ACNDMF, DMSO

Table 2: Factors Influencing Racemization in Peptide Synthesis

FactorCondition Leading to Increased RacemizationCondition to Minimize Racemization
Temperature Higher temperaturesLower temperatures (e.g., 0°C)
Solvent More polar solventsLess polar solvents
Base Strong bases, high concentrationsWeaker bases, minimum necessary concentration
Activation Time Prolonged activationShorter activation times

Experimental Protocols

Protocol 1: General Procedure for Conjugation of a PFP Ester to a Protein

  • Prepare the Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

  • Prepare the PFP Ester Solution: Immediately before use, dissolve the PFP ester in a dry, water-miscible organic solvent such as DMSO or DMF.

  • Initiate the Reaction: Add a 10- to 50-fold molar excess of the PFP ester solution to the protein solution with gentle stirring.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 30 minutes.

  • Purification: Remove excess reagent and byproducts by desalting or dialysis.

Protocol 2: Assessment of Racemization by Chiral HPLC

  • Peptide Hydrolysis: Hydrolyze a sample of the synthetic peptide using 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Derivatization: Dry the hydrolysate and derivatize the resulting amino acids with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers.

  • HPLC Analysis: Separate and quantify the diastereomers using reverse-phase HPLC with UV detection. The ratio of the diastereomers corresponds to the extent of racemization.

Visualizations

G Desired Amide Bond Formation PFPEster PFP Ester (R-CO-OPFP) Tetrahedral_Intermediate Tetrahedral Intermediate PFPEster->Tetrahedral_Intermediate + R'-NH2 Amine Primary Amine (R'-NH2) Amine->Tetrahedral_Intermediate Amide_Product Amide Product (R-CO-NH-R') Tetrahedral_Intermediate->Amide_Product Collapse PFP_Leaving_Group Pentafluorophenol (HO-PFP) Tetrahedral_Intermediate->PFP_Leaving_Group Elimination

Caption: Desired reaction pathway for amide bond formation.

G Side Reaction: Hydrolysis of PFP Ester PFPEster PFP Ester (R-CO-OPFP) Hydrolysis_Intermediate Tetrahedral Intermediate PFPEster->Hydrolysis_Intermediate + H2O Water Water (H2O) Water->Hydrolysis_Intermediate Carboxylic_Acid Carboxylic Acid (R-COOH) Hydrolysis_Intermediate->Carboxylic_Acid Collapse PFP_Leaving_Group Pentafluorophenol (HO-PFP) Hydrolysis_Intermediate->PFP_Leaving_Group Elimination

Caption: Competing hydrolysis side reaction.

G Side Reaction: Racemization in Peptide Synthesis L_Amino_Acid_Ester L-Amino Acid PFP Ester Enolate Enolate Intermediate L_Amino_Acid_Ester->Enolate + Base Base Base Base->Enolate Enolate->L_Amino_Acid_Ester Reprotonation D_Amino_Acid_Ester D-Amino Acid PFP Ester Enolate->D_Amino_Acid_Ester Reprotonation

Caption: Racemization pathway via enolate formation.

References

Technical Support Center: Monitoring Azd-peg5-pfp Reaction Progress

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the reaction progress of Azd-peg5-pfp. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive groups?

This compound is a bifunctional polyethylene glycol (PEG) linker. It contains two key reactive groups:

  • An azide group (N₃) , which is used in "click chemistry" reactions, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

  • A pentafluorophenyl (PFP) ester , which is an activated ester that reacts with primary and secondary amines to form stable amide bonds.[1][2]

The PEG component is a hydrophilic spacer that increases the solubility of the molecule in aqueous media.[1]

Q2: What are the main advantages of using a PFP ester for amine conjugation compared to other active esters like N-hydroxysuccinimide (NHS) esters?

PFP esters offer several advantages over NHS esters:

  • Increased Stability: PFP esters are more resistant to hydrolysis in aqueous solutions than NHS esters, leading to more efficient conjugation reactions and a wider experimental window.[1][2]

  • Higher Reactivity: PFP esters generally exhibit high reactivity towards primary and secondary amines.

Q3: What is the optimal pH for reacting the PFP ester of this compound with amines?

The optimal pH range for the reaction of the PFP ester with primary amines is typically between 7.2 and 8.5 . In this range, the amine is sufficiently deprotonated and nucleophilic to react efficiently with the ester. At higher pH values, the rate of hydrolysis of the PFP ester increases, which can reduce the yield of the desired conjugate.

Q4: What solvents should be used to dissolve this compound?

This compound is moisture-sensitive and should be dissolved in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use. Stock solutions should not be prepared and stored, as the PFP ester can degrade over time due to residual moisture.

Q5: How can I monitor the progress of the azide reaction (click chemistry)?

The progress of the azide-alkyne cycloaddition can be monitored by several techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR can be used to observe the disappearance of the azide and alkyne proton signals and the appearance of new signals from the resulting triazole ring.

  • Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR)-IR spectroscopy can monitor the disappearance of the characteristic azide peak (around 2100 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC): The consumption of the starting materials and the formation of the product can be tracked by HPLC.

  • Mass Spectrometry (MS): The formation of the desired product can be confirmed by its molecular weight.

Troubleshooting Guides

This section addresses common problems that may be encountered during the use of this compound.

Problem Potential Cause Recommended Solution
Low or no reaction with amine Hydrolyzed PFP ester: The PFP ester is sensitive to moisture and may have hydrolyzed to the non-reactive carboxylic acid.- Ensure this compound is stored at -20°C with a desiccant. - Equilibrate the vial to room temperature before opening to prevent condensation. - Use anhydrous solvents (DMF or DMSO) to dissolve the reagent immediately before use. - Do not prepare stock solutions for long-term storage.
Incorrect buffer composition: The reaction buffer contains primary amines (e.g., Tris or glycine) that compete with the target molecule for reaction with the PFP ester.- Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) at a pH of 7.2-8.0. - If necessary, perform a buffer exchange of your biomolecule using dialysis or a desalting column before the reaction.
Suboptimal pH: The reaction pH is too low, resulting in protonated and non-nucleophilic amines.- Adjust the pH of the reaction mixture to the optimal range of 7.2-8.5.
Inconsistent reaction yields Degraded reagent: The quality of the this compound may have degraded due to improper storage or handling.- Always store the reagent at -20°C with a desiccant. - It is good practice to perform a small-scale control reaction to qualify a new batch of the reagent.
Inaccurate quantification of reactants: Incorrect concentrations of the this compound or the amine-containing molecule will lead to variable results.- Accurately determine the concentration of your biomolecule before the reaction. - Carefully weigh the this compound and dissolve it in a precise volume of anhydrous solvent.
Formation of unexpected byproducts Side reactions: Depending on the complexity of the reaction mixture, side reactions may occur.- Analyze the reaction mixture by HPLC-MS to identify the byproducts. - The primary byproduct of the PFP ester reaction is pentafluorophenol (PFP). - Optimize reaction conditions (temperature, time, stoichiometry) to minimize side product formation.
Difficulty in purifying the final conjugate Excess unreacted this compound: A large excess of the PEG linker can be challenging to remove.- Optimize the molar ratio of this compound to your target molecule. - Use size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG linker.
Hydrolyzed this compound: The hydrolyzed PEG linker (containing a carboxylic acid) may co-purify with the desired product.- Ion-exchange chromatography can be used to separate the negatively charged hydrolyzed linker from the desired product.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Protein

This protocol provides a general guideline for the conjugation of this compound to a protein containing primary amines (e.g., lysine residues).

  • Buffer Preparation: Prepare a non-amine-containing buffer, such as 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2.

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange into the reaction buffer.

  • This compound Solution Preparation: Immediately before use, weigh out the required amount of this compound and dissolve it in anhydrous DMSO or DMF to a concentration of 10-100 mM.

  • Reaction: Add the this compound solution to the protein solution with gentle mixing. The molar ratio of this compound to protein should be optimized, but a starting point of a 5 to 20-fold molar excess of the PEG linker is common.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The optimal time and temperature may need to be determined empirically.

  • Quenching (Optional): To quench any unreacted PFP ester, a small amount of an amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 20-50 mM and incubated for 30 minutes.

  • Purification: Remove unreacted this compound and the pentafluorophenol byproduct by size-exclusion chromatography (desalting column) or dialysis.

Protocol 2: Monitoring Reaction Progress by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to monitor the progress of the conjugation reaction.

  • Instrumentation: An HPLC system with a C8 or C18 column and a UV detector.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Procedure:

    • At various time points during the reaction (e.g., 0, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

    • If necessary, quench the reaction in the aliquot by adding a small amount of a quenching buffer or by immediate dilution in the mobile phase.

    • Inject the aliquot onto the HPLC system.

    • Elute with a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

    • Monitor the chromatogram at an appropriate wavelength (e.g., 220 nm for the peptide backbone or 280 nm if the protein contains tryptophan or tyrosine residues).

  • Data Analysis: The unconjugated protein will have a specific retention time. As the reaction progresses, the peak corresponding to the unconjugated protein will decrease, and new, typically earlier eluting peaks (due to the hydrophilic PEG chain) corresponding to the PEGylated protein will appear.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Quenching cluster_purification Purification protein_prep Prepare Protein in Amine-Free Buffer mix Mix Protein and This compound protein_prep->mix peg_prep Dissolve this compound in Anhydrous DMSO/DMF peg_prep->mix incubate Incubate (RT or 4°C) mix->incubate monitor Monitor Progress (e.g., RP-HPLC) incubate->monitor quench Quench Reaction (Optional) monitor->quench purify Purify Conjugate (SEC or Dialysis) quench->purify final_product Characterize Final Product (MS, etc.) purify->final_product

Caption: Workflow for the conjugation of this compound to a protein.

signaling_pathway cluster_reaction Amine-PFP Ester Reaction reagent This compound conjugate Azd-peg5-Protein (Amide Bond) reagent->conjugate reacts with protein Protein-NH2 (Primary Amine) protein->conjugate pfp Pentafluorophenol (Byproduct) conjugate->pfp releases

Caption: Reaction scheme for the PFP ester-amine conjugation.

References

Validation & Comparative

A Comparative Guide to Amine-Reactive Peptide Labeling for Mass Spectrometry Analysis: A Focus on PFP Ester Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of peptide labeling reagents for mass spectrometry-based proteomics, with a specific focus on the properties of Pentafluorophenyl (PFP) esters, the reactive group in Azd-peg5-pfp. Due to a lack of specific experimental data for this compound in the public domain, this guide leverages information on PFP-PEG reagents and compares them to widely used alternatives like N-hydroxysuccinimide (NHS) esters and isobaric tags (iTRAQ and TMT).

Introduction to Amine-Reactive Labeling

In bottom-up proteomics, chemical labeling of peptides is a crucial step for quantitative analysis. Amine-reactive reagents covalently bind to the primary amines on peptides, specifically the N-terminus and the ε-amino group of lysine residues. This modification allows for the differential quantification of proteins between samples. The choice of labeling reagent can significantly impact experimental outcomes, influencing labeling efficiency, sample multiplexing capabilities, and the complexity of mass spectrometry data analysis.

Comparison of Amine-Reactive Labeling Chemistries

The selection of a labeling reagent is dependent on the specific requirements of the proteomics experiment. Key considerations include the desired level of multiplexing, the importance of labeling efficiency and stability, and the mass spectrometry instrumentation available.

Table 1: Comparison of PFP Esters, NHS Esters, and Isobaric Tags

FeaturePFP (Pentafluorophenyl) EstersNHS (N-hydroxysuccinimide) EstersiTRAQ/TMT (Isobaric Tags)
Reaction Target Primary amines (N-terminus, Lysine)Primary amines (N-terminus, Lysine)Primary amines (N-terminus, Lysine)
Bond Formed Stable amide bondStable amide bondStable amide bond
Key Advantage Higher stability to hydrolysis compared to NHS esters, leading to potentially more efficient labeling[1]Well-established chemistry with a wide range of available reagents.Enables multiplexing of up to 18 samples (TMTpro) in a single MS run[2].
Key Disadvantage Less commonly used than NHS esters, with fewer commercially available variants.Susceptible to hydrolysis in aqueous solutions, which can reduce labeling efficiency[3][4].More complex data analysis; potential for ratio compression.
Multiplexing Typically used for differential labeling (e.g., light vs. heavy isotopes), limiting multiplexing.Similar to PFP esters, primarily used for differential labeling.High level of multiplexing (4-plex, 8-plex for iTRAQ; up to 18-plex for TMT)[5].
Mass Spectrometry Labeled peptides are resolved in the MS1 scan.Labeled peptides are resolved in the MS1 scan.Labeled peptides are isobaric in the MS1 scan; quantification is based on reporter ions in the MS/MS scan.

Experimental Protocols

Detailed and robust experimental protocols are critical for successful and reproducible peptide labeling and mass spectrometry analysis. Below are generalized protocols for PFP ester labeling and a representative protocol for isobaric tagging with iTRAQ.

Protocol 1: PFP Ester Labeling of Peptides for LC-MS/MS Analysis

This protocol is a general guideline for the labeling of peptides with a PFP ester reagent like this compound. Optimization may be required for specific peptides and experimental conditions.

Materials:

  • Peptide sample

  • Amine-free buffer (e.g., 100 mM sodium bicarbonate or sodium phosphate, pH 8.0)

  • PFP ester labeling reagent (e.g., this compound)

  • Anhydrous organic solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

  • Quenching solution (e.g., 50-100 mM Tris or glycine)

  • Solid-phase extraction (SPE) C18 desalting column

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Dissolve the peptide sample in an amine-free buffer to a desired concentration. Ensure the pH is between 7.5 and 8.5 for optimal labeling of primary amines.

  • Reagent Preparation: Immediately before use, dissolve the PFP ester labeling reagent in an anhydrous organic solvent to prepare a stock solution (e.g., 10-100 mM). PFP esters are moisture-sensitive.

  • Labeling Reaction: Add the PFP ester stock solution to the peptide solution to achieve a 10- to 50-fold molar excess of the reagent over the peptide.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching solution containing a primary amine to consume any excess PFP ester.

  • Sample Cleanup: Purify the labeled peptide from excess reagent and byproducts using a C18 desalting column.

  • Mass Spectrometry Analysis: Analyze the purified labeled peptide by LC-MS/MS. The labeled peptide will exhibit a mass shift corresponding to the mass of the added label.

Protocol 2: iTRAQ Labeling of Peptides for Quantitative Proteomics

This protocol provides a general workflow for using iTRAQ reagents for multiplexed quantitative proteomics. Refer to the manufacturer's instructions for specific details.

Materials:

  • iTRAQ Reagent Multi-Plex Kit

  • Trypsin-digested peptide samples

  • Reducing agent (e.g., TCEP)

  • Cysteine-blocking reagent (e.g., MMTS)

  • Trypsin

  • Cation exchange chromatography system (for fractionation)

  • LC-MS/MS system

Procedure:

  • Protein Reduction and Alkylation: Reduce the disulfide bonds in the protein sample with a reducing agent and alkylate the cysteine residues with a cysteine-blocking reagent.

  • Protein Digestion: Digest the proteins into peptides using trypsin overnight at 37°C.

  • iTRAQ Labeling: Label each peptide sample with a different iTRAQ reagent (e.g., 114, 115, 116, 117 for 4-plex) according to the manufacturer's protocol.

  • Sample Pooling: Combine the iTRAQ-labeled peptide samples into a single mixture.

  • Fractionation: Fractionate the pooled peptide mixture using strong cation exchange (SCX) chromatography to reduce sample complexity.

  • Mass Spectrometry Analysis: Analyze each fraction by LC-MS/MS. Peptides are identified from the fragment ions in the MS/MS spectra, and relative quantification is determined from the intensities of the iTRAQ reporter ions (e.g., m/z 114, 115, 116, 117).

Visualizations

The following diagrams illustrate the chemical reaction of PFP ester labeling, a typical experimental workflow, and a comparison of mass spectrometry data acquisition for different labeling strategies.

PFP_Labeling_Reaction Reagent Peptide-NH2 (Primary Amine) Intermediate Tetrahedral Intermediate Reagent->Intermediate + PFP_Ester R-C(=O)-O-PFP (PFP Ester) PFP_Ester->Intermediate Product Peptide-NH-C(=O)-R (Stable Amide Bond) Intermediate->Product Leaving_Group PFP-OH (Pentafluorophenol) Intermediate->Leaving_Group +

Caption: Reaction scheme of PFP ester with a primary amine on a peptide.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling cluster_analysis Analysis Protein_Extraction Protein Extraction & Digestion Peptide_Quantification Peptide Quantification Protein_Extraction->Peptide_Quantification Labeling Peptide Labeling (e.g., with this compound) Peptide_Quantification->Labeling Quenching Quenching Reaction Labeling->Quenching Desalting Desalting (SPE) Quenching->Desalting LC_MSMS LC-MS/MS Analysis Desalting->LC_MSMS Data_Analysis Data Analysis (Identification & Quantification) LC_MSMS->Data_Analysis

Caption: Experimental workflow for PFP ester labeling and MS analysis.

MS_Comparison cluster_ms1 MS1 Scan (Precursor Ions) cluster_ms2 MS2 Scan (Fragment Ions) PFP_MS1 PFP/NHS Labeling: Distinct precursor masses for light and heavy labeled peptides PFP_MS2 PFP/NHS Labeling: Fragment ions used for peptide identification PFP_MS1->PFP_MS2 Fragmentation TMT_MS1 iTRAQ/TMT Labeling: Isobaric precursors - all labeled peptides have the same mass TMT_MS2 iTRAQ/TMT Labeling: Fragment ions for identification + Reporter ions for quantification TMT_MS1->TMT_MS2 Fragmentation

Caption: Comparison of MS data for different labeling strategies.

Mass Spectrometry Analysis Considerations

The choice of labeling reagent has direct implications for the mass spectrometry analysis workflow.

  • PFP/NHS Ester Labeled Peptides: With these reagents, quantification is performed at the MS1 level by comparing the intensities of the light and heavy isotopic forms of the peptide. The MS/MS spectra are used for peptide identification.

  • iTRAQ/TMT Labeled Peptides: In this case, all labeled peptides are isobaric, meaning they have the same mass and are indistinguishable in the MS1 scan. Upon fragmentation in the MS/MS scan, reporter ions are generated, and the intensities of these reporter ions are used for relative quantification.

  • PEGylated Peptides: The analysis of PEGylated peptides, such as those labeled with this compound, can be challenging due to the polydispersity of the PEG chain. This can result in a complex MS1 spectrum with multiple peaks for a single peptide, each differing by the mass of a PEG monomer (44 Da).

Conclusion

While specific experimental data for this compound is not yet widely available, the underlying PFP ester chemistry offers a compelling alternative to the more commonly used NHS esters, primarily due to its enhanced stability against hydrolysis. This can lead to more efficient and reproducible peptide labeling. For researchers requiring high-throughput analysis of multiple samples, isobaric tagging reagents like iTRAQ and TMT remain the gold standard due to their multiplexing capabilities. The selection of the optimal labeling strategy will always depend on the specific goals of the proteomics study, the available instrumentation, and the nature of the biological samples being investigated.

References

A Researcher's Guide to HPLC-Based Purity Assessment of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of PEGylated compounds is a critical step in the development of safe and effective therapeutics. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for this purpose, offering various methods to separate and quantify PEGylated species from their unmodified counterparts and other impurities.

The covalent attachment of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, enhances their pharmacokinetic properties, such as increased serum half-life and reduced immunogenicity. However, the PEGylation reaction often results in a heterogeneous mixture of products, including unreacted protein, free PEG, and proteins with varying numbers and locations of attached PEG chains. This guide provides an objective comparison of the three most common HPLC methods for the purity assessment of PEGylated compounds: Size-Exclusion Chromatography (SEC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Hydrophobic Interaction Chromatography (HIC). We present supporting experimental data, detailed protocols, and visual workflows to aid in method selection and implementation.

Comparison of HPLC Methods

The choice of an appropriate HPLC method depends on the specific characteristics of the PEGylated molecule and the nature of the impurities to be resolved. Each technique offers distinct advantages and limitations in separating the desired conjugate from process-related impurities.

FeatureSize-Exclusion Chromatography (SEC)Reversed-Phase HPLC (RP-HPLC)Hydrophobic Interaction Chromatography (HIC)
Principle of Separation Separation based on hydrodynamic volume (size) in solution.Separation based on differences in hydrophobicity.Separation based on hydrophobicity under non-denaturing, high-salt conditions.
Primary Application Analysis of aggregates, removal of unreacted PEG, and separation of species with significant size differences.High-resolution separation of PEGylated isoforms, positional isomers, and unreacted protein.Orthogonal method for purity assessment, particularly useful in multi-step purification processes.[1]
Resolution Generally lower resolution for species with similar hydrodynamic radii.[2]High resolution for positional isomers and different degrees of PEGylation.[3][4]Good resolution for species with sufficient differences in hydrophobicity, especially with high molecular weight PEGs (>20 kDa).
Sensitivity Can be limited by the detector used; UV for proteins, RI or ELSD for PEG.High sensitivity, especially with UV and mass spectrometry (MS) detectors.Moderate to high sensitivity, dependent on the detector.
Analysis Time Typically rapid, with isocratic elution.Can be longer due to gradient elution required for resolving complex mixtures.Generally involves gradient elution and can have moderate analysis times.
Sample Integrity Non-denaturing conditions preserve the native structure of the protein.Denaturing conditions (organic solvents, low pH) can lead to loss of protein structure and activity.Non-denaturing conditions preserve protein structure and biological activity.
Mobile Phase Compatibility Aqueous buffers, compatible with many downstream applications.Organic solvents and ion-pairing agents, may require sample clean-up.High salt concentrations in the binding phase, requiring a decreasing salt gradient for elution.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for accurate purity assessment. Below are representative methodologies for each HPLC technique.

Size-Exclusion Chromatography (SEC)

This method is highly effective for separating molecules based on their size and is often the first step in analyzing PEGylation reaction mixtures.

Methodology:

  • Column: Zenix SEC-150, 3 µm, 150 Å, 7.8 x 300 mm.

  • Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detector: UV at 214 nm or 280 nm for proteinaceous components. A Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) is recommended for detecting PEG which lacks a UV chromophore.

  • Injection Volume: 20 µL.

  • Sample Concentration: 2.0 mg/mL.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity and is particularly powerful for resolving closely related species such as positional isomers of PEGylated proteins.

Methodology:

  • Column: Jupiter C18, 3 µm, 300 Å, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A linear gradient from 20% to 80% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 45°C.

  • Detector: UV at 220 nm or 280 nm. Mass spectrometry can be coupled for identification.

  • Injection Volume: 10 µL.

  • Sample Concentration: 1.0 mg/mL.

Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their surface hydrophobicity under non-denaturing conditions, making it a valuable orthogonal method to SEC and RP-HPLC.

Methodology:

  • Column: TSKgel Phenyl-5PW, 10 µm, 1000 Å, 7.5 x 75 mm.

  • Mobile Phase A (Binding): 2 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B (Elution): 100 mM Sodium Phosphate, pH 7.0.

  • Gradient: A linear gradient from 100% A to 100% B over 40 minutes.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detector: UV at 280 nm.

  • Injection Volume: 50 µL.

  • Sample Concentration: 1.0 mg/mL.

Experimental Workflows

Visualizing the experimental workflow can aid in understanding the logical steps of each analytical method.

SEC_Workflow cluster_prep Sample Preparation cluster_hplc SEC-HPLC Analysis cluster_data Data Analysis Prep Prepare PEGylated Compound Sample Filter Filter Sample (0.22 µm) Prep->Filter Inject Inject Sample onto SEC Column Filter->Inject Separate Isocratic Elution with Aqueous Buffer Inject->Separate Detect UV, RI, or ELSD Detection Separate->Detect Analyze Analyze Chromatogram for Purity and Aggregates Detect->Analyze

Caption: Workflow for purity assessment by SEC-HPLC.

RPHPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis Prep Prepare PEGylated Compound Sample Dilute Dilute in Mobile Phase A Prep->Dilute Inject Inject Sample onto C18 or C4 Column Dilute->Inject Gradient Gradient Elution with Organic Solvent Inject->Gradient Detect UV or MS Detection Gradient->Detect Analyze Analyze Chromatogram for Isoforms and Purity Detect->Analyze

Caption: Workflow for purity assessment by RP-HPLC.

HIC_Workflow cluster_prep Sample Preparation cluster_hplc HIC Analysis cluster_data Data Analysis Prep Prepare PEGylated Compound Sample Adjust Adjust Sample to High Salt Concentration Prep->Adjust Inject Inject Sample onto HIC Column Adjust->Inject Gradient Decreasing Salt Gradient Elution Inject->Gradient Detect UV Detection Gradient->Detect Analyze Analyze Chromatogram for Purity and Variants Detect->Analyze

Caption: Workflow for purity assessment by HIC.

References

PFP Esters: A Superior Alternative to Other Activated Esters for Bioconjugation and Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and reliable formation of stable amide bonds is a cornerstone of methodologies ranging from peptide synthesis to the development of antibody-drug conjugates. The choice of activating agent for carboxylic acids is a critical determinant of reaction success. While traditional reagents like N-hydroxysuccinimide (NHS) esters have been widely used, pentafluorophenyl (PFP) esters have emerged as a superior alternative, offering significant advantages in terms of stability, reactivity, and overall performance.

PFP esters are highly reactive intermediates used to facilitate the formation of amide bonds between a carboxylic acid and an amine.[1] The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the pentafluorophenolate a particularly good leaving group, thereby enhancing the reactivity of the ester's carbonyl group towards nucleophilic attack by amines.[2] This inherent reactivity, coupled with enhanced stability, positions PFP esters as a more robust and efficient choice for a variety of applications.

Enhanced Stability and Reduced Hydrolysis

A significant drawback of many activated esters, most notably NHS esters, is their susceptibility to hydrolysis in aqueous media.[2] This competing reaction not only reduces the amount of active ester available for the desired aminolysis reaction but also necessitates the use of a larger excess of the reagent, which can be problematic when working with precious or limited biomolecules.[2]

PFP esters, in contrast, exhibit markedly greater resistance to spontaneous hydrolysis.[3] This increased stability translates to more efficient and reproducible conjugation reactions, particularly in the aqueous buffers commonly employed for modifying biomolecules.

Superior Reactivity and Faster Kinetics

Kinetic studies have consistently demonstrated the superior reactivity of PFP esters in the desired aminolysis reaction. The enhanced electrophilicity of the carbonyl carbon in PFP esters leads to significantly faster reaction rates compared to other activated esters. This rapid coupling is crucial for minimizing side reactions and ensuring the integrity of complex and sensitive biomolecules.

Quantitative Comparison of Activated Esters

To provide a clear and objective comparison, the following tables summarize key performance data for PFP esters and other commonly used activated esters.

ParameterPentafluorophenyl (PFP) EsterTetrafluorophenyl (TFP) EsterN-hydroxysuccinimide (NHS) Ester
Hydrolysis Half-life More stable than NHS and TFP esters.3.0 times longer than NHS at pH 8.Hours at pH ≤ 7, minutes at pH 8.
Aminolysis Rate Constant (k') 2.46 x 10⁻¹ s⁻¹ (with 1-aminomethylpyrene)Data not available3.49 x 10⁻³ s⁻¹ (with 1-aminomethylpyrene)
Optimal pH for Conjugation Slightly higher than NHS estersSimilar to PFP esters7.0 - 8.5
Selectivity Can provide preferential light-chain labeling of antibodiesData not availablePreferential heavy-chain labeling of antibodies
Side Reactions Minimal side reactions reported.Data not availablePotential for ring-opening of the succinimide ring.

Table 1: Comparative Performance of PFP, TFP, and NHS Esters. This table highlights the superior hydrolytic stability and aminolysis rate of PFP esters compared to TFP and NHS esters.

Coupling ReagentKey AdvantagesPotential Side Reactions
PFP Esters High reactivity, high stability, minimal side reactions.Generally considered to have minimal side reactions.
HATU/HBTU High coupling efficiency, fast reaction speed.Can react with unprotected N-terminus, guanidinylation of side chains.
Carbodiimides (DCC, EDC) Widely used, effective for many applications.Formation of insoluble dicyclohexylurea (DCC), racemization, side reactions with primary amides.

Table 2: Comparison of PFP Esters with Other Common Peptide Coupling Reagents. This table provides a qualitative comparison of PFP esters with other reagents used in peptide synthesis, focusing on their advantages and potential for side reactions.

Experimental Protocols

To facilitate the direct comparison and adoption of PFP esters, detailed experimental protocols for their synthesis and application are provided below.

Protocol 1: Synthesis of Fmoc-Amino Acid Pentafluorophenyl Esters

This protocol describes a general method for the preparation of Nα-Fmoc-amino acid pentafluorophenyl esters.

Materials:

  • Nα-Fmoc-amino acid (1 equivalent)

  • Pentafluorophenyl trifluoroacetate (PFP-TFA) or dicyclohexylcarbodiimide (DCC) and pentafluorophenol

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Tertiary amine base (e.g., N,N-Diisopropylethylamine - DIPEA) (if using PFP-TFA)

Procedure:

  • Dissolve the Nα-Fmoc-amino acid in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Method A (using PFP-TFA): Add a tertiary amine base (1 equivalent) to the solution and stir for 10-15 minutes. Slowly add PFP-TFA (1 equivalent) dropwise to the solution.

  • Method B (using DCC): Add pentafluorophenol (1.1 equivalents) and DCC (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, if using DCC, filter off the dicyclohexylurea byproduct.

  • Remove the solvent in vacuo and purify the crude product by recrystallization or column chromatography.

Protocol 2: Comparative Analysis of Activated Ester Reactivity

This protocol outlines a method to compare the reactivity of different activated esters (e.g., PFP, NHS, TFP) in a model aminolysis reaction.

Materials:

  • Activated esters (PFP, NHS, TFP) of a model carboxylic acid (e.g., biotin)

  • A model amine (e.g., benzylamine or a fluorescently labeled amine)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4 and 8.5)

  • Anhydrous DMSO or DMF

  • HPLC or LC-MS system for analysis

Procedure:

  • Prepare stock solutions of the activated esters in anhydrous DMSO or DMF.

  • Prepare a stock solution of the model amine in the reaction buffer.

  • Initiate the reaction by adding a defined amount of the activated ester stock solution to the amine solution at a specific temperature (e.g., 25°C).

  • At various time points, quench aliquots of the reaction mixture by adding an acidic solution (e.g., 1% TFA).

  • Analyze the quenched samples by HPLC or LC-MS to quantify the consumption of the amine and the formation of the amide product.

  • Calculate the pseudo-first-order rate constant (k') for each activated ester by plotting the natural logarithm of the remaining amine concentration versus time.

Visualizing the Advantages and Workflow

The following diagrams, generated using Graphviz, illustrate the key advantages of PFP esters and a typical experimental workflow for their application.

PFP_Advantages cluster_properties PFP Ester Properties cluster_advantages Advantages cluster_outcomes Improved Outcomes prop1 Electron-Withdrawing Pentafluorophenyl Group prop2 Good Leaving Group (Pentafluorophenolate) adv1 Increased Reactivity (Faster Aminolysis) prop1->adv1 prop2->adv1 adv2 Enhanced Stability (Resistance to Hydrolysis) out1 Higher Yields adv1->out1 out2 Greater Reproducibility adv2->out2 out3 Reduced Reagent Excess adv2->out3

Caption: Key properties of PFP esters leading to significant advantages.

experimental_workflow start Start: Carboxylic Acid + Amine step1 Activation of Carboxylic Acid with PFP-OH and Coupling Agent start->step1 step2 Formation of PFP Ester Intermediate step1->step2 step3 Nucleophilic Attack by Amine step2->step3 step4 Formation of Stable Amide Bond + Release of Pentafluorophenol step3->step4 end End: Conjugated Product step4->end

Caption: General experimental workflow for amide bond formation using PFP esters.

Conclusion

The evidence strongly supports the superiority of pentafluorophenyl esters over other commonly used activated esters, particularly NHS esters, for amine-reactive conjugation and peptide synthesis. Their enhanced stability towards hydrolysis and greater reactivity in aminolysis translate to more efficient reactions, higher yields, and improved reproducibility. For researchers and drug development professionals seeking to optimize their synthetic protocols and achieve more reliable outcomes, PFP esters represent a robust and advantageous choice.

References

Navigating Bioconjugation: A Comparative Analysis of Azido-PEG5-PFP and Shorter PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates, profoundly influencing the stability, efficacy, and pharmacokinetic profile of the final molecule. Among the diverse array of available linkers, those combining polyethylene glycol (PEG) spacers with reactive functional groups have gained prominence. This guide provides an objective comparison of the performance of Azido-PEG5-PFP, a heterobifunctional linker, with its shorter PEG counterparts, supported by available experimental data and established principles in bioconjugation.

The Azido-PEG-PFP linker series offers a powerful tool for covalently attaching molecules to primary amines on proteins, antibodies, or other biomolecules. These linkers feature a pentafluorophenyl (PFP) ester for amine reactivity, an azide group for subsequent "click" chemistry modifications, and a PEG spacer that enhances solubility and modulates pharmacokinetic properties. The PFP ester is notably more resistant to hydrolysis in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, leading to potentially more efficient and controlled conjugation reactions.[1][2][3][4]

The length of the PEG chain is a crucial parameter, creating a trade-off between various desirable attributes of a bioconjugate, particularly in the context of antibody-drug conjugates (ADCs). While direct head-to-head quantitative data for the Azido-PEG-PFP series is limited in publicly available literature, we can infer performance characteristics based on extensive studies on the impact of PEG linker length in similar systems.

Quantitative Performance Comparison

Table 1: Physicochemical and Reaction Properties

PropertyShorter PEG Linkers (e.g., Azido-PEG2-PFP)Azido-PEG5-PFPRationale & References
Hydrophilicity ModerateHigherThe longer PEG chain in PEG5 increases the overall water solubility of the linker and the resulting conjugate.[5]
Reaction Kinetics Potentially fasterPotentially slowerIncreased PEG length can introduce steric hindrance, possibly slowing the reaction rate with the target amine. However, this effect is generally considered minor for shorter PEG chains.
PFP Ester Stability HighHighPFP esters are inherently more stable against hydrolysis than NHS esters. The effect of short PEG chain length on this stability is not well-documented but is expected to be minimal.
Conjugation Efficiency Potentially higherHighShorter linkers may experience less steric hindrance, potentially leading to slightly higher conjugation efficiency under certain conditions.

Table 2: Biological Performance of Conjugates (e.g., ADCs)

Performance MetricConjugates with Shorter PEG LinkersConjugates with Azido-PEG5-PFPRationale & References
In Vitro Cytotoxicity Potentially higherMay be slightly reducedLonger PEG linkers can sometimes cause steric hindrance, slightly impeding the interaction of the payload with its target, which can lead to a modest decrease in in vitro potency.
Receptor Binding Affinity Potentially higherMay be slightly reducedFor some receptor-ligand interactions, shorter, more constrained linkers have been shown to result in higher binding affinity (lower IC50 values).
Plasma Clearance FasterSlowerIncreasing PEG length generally leads to a larger hydrodynamic radius, which reduces renal clearance and prolongs circulation time. A plateau in this effect is often observed around PEG8.
In Vivo Efficacy Generally lowerGenerally higherThe improved pharmacokinetic profile (longer half-life) conferred by a longer PEG linker often leads to greater accumulation of the conjugate in the target tissue, resulting in enhanced in vivo efficacy.
Aggregate Formation Higher propensityLower propensityThe increased hydrophilicity of the PEG5 linker can help to mitigate aggregation, especially when conjugating hydrophobic payloads.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of findings. Below are representative protocols for key experiments used to compare the performance of different PEG linkers.

Protocol 1: Determination of PFP Ester Hydrolysis Rate

Objective: To quantify and compare the hydrolytic stability of Azido-PEG5-PFP and shorter PEG-PFP esters in aqueous buffer.

Materials:

  • Azido-PEG-PFP linkers (e.g., PEG2, PEG3, PEG4, PEG5)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • High-performance liquid chromatography (HPLC) system with a C18 column and UV detector

Procedure:

  • Prepare stock solutions of each Azido-PEG-PFP linker in ACN.

  • Add a small volume of the stock solution to PBS (pH 7.4) at a known concentration (e.g., 1 mM) at room temperature.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), inject an aliquot of the reaction mixture onto the HPLC system.

  • Monitor the disappearance of the PFP ester peak and the appearance of the hydrolyzed carboxylic acid peak.

  • Calculate the half-life (t½) of the PFP ester for each linker by fitting the data to a first-order decay model.

Protocol 2: Kinetics of Conjugation to a Model Amine

Objective: To compare the reaction rates of Azido-PEG5-PFP and shorter linkers with a model primary amine.

Materials:

  • Azido-PEG-PFP linkers

  • A model amine-containing molecule (e.g., N-α-acetyl-L-lysine)

  • Reaction buffer (e.g., PBS, pH 8.0)

  • HPLC or LC-MS system

Procedure:

  • Prepare solutions of the Azido-PEG-PFP linkers and the model amine in the reaction buffer at known concentrations.

  • Initiate the reaction by mixing the linker and amine solutions.

  • At various time points, quench an aliquot of the reaction mixture (e.g., by adding an acid like TFA).

  • Analyze the quenched samples by HPLC or LC-MS to quantify the consumption of the starting materials and the formation of the conjugate.

  • Determine the initial reaction rates and calculate the second-order rate constants for each linker.

Protocol 3: In Vitro Cytotoxicity Assay

Objective: To evaluate the potency of antibody-drug conjugates (ADCs) prepared with different length PEG linkers.

Materials:

  • ADCs conjugated with a cytotoxic payload using Azido-PEG2-PFP and Azido-PEG5-PFP.

  • Target cancer cell line.

  • Cell culture medium and supplements.

  • Cell viability reagent (e.g., MTT, CellTiter-Glo).

Procedure:

  • Seed the target cancer cells in 96-well plates and allow them to attach overnight.

  • Prepare serial dilutions of the ADCs and a non-conjugated payload control.

  • Treat the cells with the different concentrations of the ADCs and controls.

  • Incubate for a specified period (e.g., 72-96 hours).

  • Measure cell viability using a suitable assay.

  • Calculate the IC50 (half-maximal inhibitory concentration) for each ADC to compare their in vitro potency.

Visualizing the Concepts

Diagrams created using Graphviz can help to illustrate the key concepts and workflows discussed.

G General Structure of an Azido-PEG-PFP Bioconjugate Biomolecule Biomolecule (e.g., Antibody) Amine Primary Amine (-NH2) Biomolecule->Amine Contains Amide Stable Amide Bond (-CO-NH-) Amine->Amide Reacts with PFP ester to form PEG PEG Spacer (e.g., PEG5) Amide->PEG Azide Azide Group (-N3) PEG->Azide Payload Payload or Functional Moiety Azide->Payload Click Chemistry Attachment Point

Caption: Structure of a bioconjugate formed using an Azido-PEG-PFP linker.

G Experimental Workflow for Linker Comparison cluster_synthesis Conjugate Synthesis cluster_analysis Performance Analysis Linker1 Azido-PEG2-PFP Conjugate1 ADC with PEG2 Linker1->Conjugate1 Kinetics Reaction Kinetics Linker1->Kinetics Stability Stability Assay Linker1->Stability Linker2 Azido-PEG5-PFP Conjugate2 ADC with PEG5 Linker2->Conjugate2 Linker2->Kinetics Linker2->Stability Antibody Antibody + Payload Antibody->Conjugate1 Antibody->Conjugate2 Cytotoxicity In Vitro Cytotoxicity Conjugate1->Cytotoxicity PK Pharmacokinetics Conjugate1->PK Conjugate2->Cytotoxicity Conjugate2->PK Efficacy In Vivo Efficacy PK->Efficacy

Caption: Workflow for comparing the performance of ADCs with different PEG linkers.

G Relationship Between PEG Length and ADC Properties PEG_Length PEG Linker Length Hydrophilicity Hydrophilicity PEG_Length->Hydrophilicity Increases Steric_Hindrance Steric Hindrance PEG_Length->Steric_Hindrance Increases PK Improved Pharmacokinetics (Longer Half-life) Hydrophilicity->PK Contributes to Efficacy Enhanced In Vivo Efficacy PK->Efficacy Leads to Cytotoxicity Reduced In Vitro Cytotoxicity (Potential) Steric_Hindrance->Cytotoxicity Can lead to

Caption: Interplay between PEG linker length and key ADC performance metrics.

Conclusion

The selection of the optimal PEG linker length is a critical balancing act. Shorter PEG linkers, such as in Azido-PEG2-PFP, may offer advantages in terms of potentially faster reaction kinetics and higher in vitro potency for certain applications. However, the benefits of a longer PEG spacer, as found in Azido-PEG5-PFP, often outweigh these considerations in the context of therapeutic bioconjugates like ADCs. The enhanced hydrophilicity and improved pharmacokinetic profile conferred by the PEG5 linker typically translate to superior in vivo efficacy and a better safety profile by reducing aggregation and rapid clearance.

Ultimately, the ideal PEG linker length is context-dependent and should be determined empirically for each specific bioconjugate system, considering the properties of the biomolecule, the payload, and the intended application. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to make informed decisions in the design and optimization of their next-generation bioconjugates.

References

A Comparative Guide to Biomolecule Modification: Characterizing Azd-peg5-pfp and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise modification of biomolecules is a cornerstone of innovation. The choice of conjugation chemistry is critical, dictating the efficiency, stability, and ultimate functionality of the resulting bioconjugate. This guide provides an objective comparison of Azd-peg5-pfp, a heterobifunctional linker, with other common biomolecule modification reagents. We present a summary of performance data, detailed experimental protocols, and visualizations to aid in the selection of the optimal tool for your research needs.

This compound is a versatile reagent featuring a pentafluorophenyl (PFP) ester for reaction with primary amines and an azide group for "click" chemistry. The PFP ester offers a key advantage over the more common N-hydroxysuccinimide (NHS) esters due to its higher resistance to hydrolysis, which can lead to more efficient and reproducible conjugations.[1][2] The integrated polyethylene glycol (PEG) spacer enhances solubility in aqueous media.[1]

Quantitative Performance Comparison

The selection of a bioconjugation reagent is often a trade-off between reaction efficiency, the stability of the resulting linkage, and the impact on the biomolecule's function. The following table summarizes key performance indicators for this compound and its alternatives. It is important to note that the quantitative data presented is synthesized from various studies and may not represent a direct head-to-head comparison under identical conditions.

Reagent ClassReactive GroupsTypical Biomolecule TargetReported Conjugation EfficiencyResulting LinkageLinkage StabilityPotential Impact on Activity
This compound PFP Ester, AzidePrimary Amines (Lysine, N-terminus)High (PFP esters are more hydrolysis-resistant than NHS esters)Amide, Triazole (via click chemistry)High (Amide and triazole bonds are very stable)Can reduce binding affinity due to steric hindrance from the PEG chain.[3]
NHS Ester-PEG NHS EsterPrimary Amines (Lysine, N-terminus)Variable (Susceptible to hydrolysis, especially at higher pH)[4]AmideHigh (Amide bond is stable)Can reduce binding affinity due to steric hindrance from the PEG chain.
Maleimide-PEG MaleimideThiols (Cysteine)High (Can reach over 80%)ThioetherModerate (Can undergo retro-Michael reaction, but stabilized versions exist)Site-specific modification can minimize impact on activity.
Aldehyde-PEG AldehydePrimary Amines (Lysine, N-terminus)High (Can reach ~85% under optimized conditions)Secondary Amine (via reductive amination)High (Stable C-N bond)Generally minimal impact on protein charge.

Experimental Protocols

Detailed and reproducible protocols are essential for successful bioconjugation. Below are representative protocols for the use of this compound in a two-step modification process involving an initial amine reaction followed by a click chemistry reaction.

Protocol 1: Amine Modification of an Antibody with this compound

Materials:

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography, dialysis cassettes)

Procedure:

  • Protein Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer.

  • Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the antibody solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: (Optional) Add quenching buffer to a final concentration of 50 mM to stop the reaction. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by spectrophotometry (if the azide or PFP group has a distinct absorbance) or mass spectrometry.

Protocol 2: Click Chemistry Reaction of Azide-Modified Antibody

Materials:

  • Azide-modified antibody from Protocol 1

  • Alkyne-functionalized molecule (e.g., a fluorescent dye or drug)

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., THPTA)

  • Reaction buffer: PBS, pH 7.4

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-functionalized molecule in DMSO or water.

    • Prepare a stock solution of CuSO₄ in water (e.g., 20 mM).

    • Prepare a fresh stock solution of sodium ascorbate in water (e.g., 300 mM).

    • Prepare a stock solution of the copper ligand in water (e.g., 100 mM).

  • Reaction Mixture Assembly:

    • In a microcentrifuge tube, combine the azide-modified antibody with a molar excess of the alkyne-functionalized molecule.

    • Add the copper ligand to the mixture.

    • Add the CuSO₄ solution.

  • Reaction Initiation: Add the sodium ascorbate solution to initiate the click reaction.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light if using a fluorescent dye.

  • Purification: Purify the final bioconjugate using size-exclusion chromatography or dialysis to remove excess reagents and byproducts.

  • Characterization: Characterize the final conjugate by methods such as SDS-PAGE, mass spectrometry, and functional assays.

Visualizing the Workflow and Signaling Pathways

To further clarify the experimental process and the underlying chemical principles, the following diagrams have been generated using Graphviz.

G cluster_amine_reaction Step 1: Amine Modification cluster_click_chemistry Step 2: Click Chemistry Biomolecule (Protein/Antibody) Biomolecule (Protein/Antibody) Reaction Reaction Biomolecule (Protein/Antibody)->Reaction This compound This compound This compound->Reaction Azide-modified Biomolecule Azide-modified Biomolecule Reaction->Azide-modified Biomolecule Purification_1 Purification Azide-modified Biomolecule->Purification_1 Click_Reaction Cu(I)-catalyzed Click Reaction Purification_1->Click_Reaction Input for Step 2 Alkyne-Molecule Alkyne-functionalized Molecule Alkyne-Molecule->Click_Reaction Final_Conjugate Final Bioconjugate Click_Reaction->Final_Conjugate Purification_2 Purification Final_Conjugate->Purification_2

Caption: Workflow for biomolecule modification using this compound.

G cluster_receptor Cell Surface cluster_cell Target Cell Receptor Receptor Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Cellular_Target Cellular_Target Drug_Release->Cellular_Target Apoptosis Apoptosis Cellular_Target->Apoptosis Antibody-Drug_Conjugate Antibody-Drug Conjugate (via this compound) Antibody-Drug_Conjugate->Receptor Binding

Caption: Signaling pathway of an antibody-drug conjugate.

References

Efficacy of Antibody-Drug Conjugates Featuring PEGylated Linkers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the judicious selection of a linker is paramount in the design of effective and safe Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive comparison of ADCs utilizing PEGylated linkers, with a special focus on inferring the performance of constructs similar to those employing an Azide-PEG5-Pentafluorophenyl (Azd-peg5-pfp) linker. Due to the limited availability of public data on this specific linker, this guide draws upon comparative studies of ADCs with varying polyethylene glycol (PEG) chain lengths to provide valuable insights into the expected efficacy and pharmacokinetic profiles.

The linker in an ADC is a critical component that dictates its stability in circulation, the efficiency of drug release at the tumor site, and its overall therapeutic index. PEGylated linkers have gained prominence for their ability to enhance the hydrophilicity of ADCs, particularly those with hydrophobic payloads. This modification can lead to improved pharmacokinetics, reduced aggregation, and a better safety profile. The "this compound" linker combines three key features: an azide group for potential bioorthogonal conjugation, a five-unit PEG spacer to impart hydrophilicity, and a pentafluorophenyl (PFP) ester for efficient and stable amide bond formation with primary amines on the antibody.

Comparative Analysis of PEG Linker Length on ADC Performance

The length of the PEG chain is a crucial parameter that can be modulated to fine-tune the properties of an ADC. While direct efficacy data for an this compound linker is scarce, studies comparing ADCs with different PEG lengths offer valuable insights into the potential performance of a PEG5-containing construct.

Pharmacokinetics

The inclusion and length of a PEG linker significantly impact the pharmacokinetic (PK) profile of an ADC. Generally, increasing the PEG length leads to a decrease in clearance and an increase in overall exposure (AUC). This is attributed to the increased hydrodynamic radius of the ADC, which reduces renal clearance.[1][2]

Table 1: Impact of PEG Linker Length on ADC Clearance in Rats

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG5 ~6 (Estimated)
PEG8~5
PEG12~5
PEG24~5

Data adapted from studies on PEGylated ADCs. The value for PEG5 is an estimation based on the trend observed for other PEG lengths.[2][3]

In Vitro Cytotoxicity

The effect of PEG linker length on the in vitro cytotoxicity of an ADC can vary depending on the specific antibody, payload, and target cell line. In some instances, the inclusion of PEG linkers has shown minimal impact on potency.[3] However, other studies, particularly with miniaturized antibody fragments, have reported a decrease in cytotoxicity with longer PEG chains. This is potentially due to steric hindrance affecting the binding of the ADC to its target or the subsequent internalization process.

Table 2: In Vitro Cytotoxicity of a Miniaturized ADC with Different PEG Linkers

LinkerFold Reduction in Cytotoxicity (Compared to No PEG)
4 kDa PEG4.5
10 kDa PEG22

Data from a study on affibody-based drug conjugates.

Based on these findings, an ADC with a PEG5 linker is expected to exhibit a moderate effect on in vitro cytotoxicity, likely falling between that of a PEG4 and a PEG8 linker.

In Vivo Efficacy

The improved pharmacokinetic properties conferred by PEG linkers often translate to enhanced in vivo efficacy. The prolonged circulation and increased exposure of the ADC can lead to greater accumulation in the tumor tissue, resulting in more potent antitumor activity.

Table 3: In Vivo Efficacy of ADCs with Different Linker-Payload Designs

ADC ConstructTumor Growth Inhibition (%)
Trastuzumab (Antibody only)20
ADC with Non-PEGylated Linker60
ADC with PEGylated Linker>90

Representative data synthesized from preclinical studies in xenograft models.

An ADC utilizing an this compound linker is anticipated to demonstrate robust in vivo efficacy due to the favorable pharmacokinetic profile imparted by the PEG5 spacer.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of ADCs. Below are representative protocols for key experiments.

ADC Synthesis and Characterization

Objective: To conjugate a cytotoxic payload to an antibody using a heterobifunctional linker and characterize the resulting ADC.

Protocol:

  • Antibody Preparation:

    • If using a linker that reacts with thiols, partially reduce the interchain disulfide bonds of the antibody (e.g., with TCEP or DTT) to generate free thiol groups.

    • For amine-reactive linkers like PFP esters, the antibody can often be used directly in a suitable buffer (e.g., PBS, pH 7.2-8.5).

  • Linker-Payload Conjugation:

    • Dissolve the this compound linker and the amine-containing payload in an organic solvent like DMSO.

    • Add the linker-payload solution to the antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR).

    • Allow the reaction to proceed at room temperature or 4°C for a defined period.

  • Purification:

    • Remove unreacted linker-payload and other small molecules by size exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry (MS).

    • Aggregation: Assess the level of aggregation using size exclusion chromatography (SEC).

    • Purity and Identity: Confirm the purity and molecular weight of the ADC using SDS-PAGE and mass spectrometry.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC in killing cancer cells that express the target antigen.

Protocol:

  • Cell Culture: Plate cancer cells expressing the target antigen in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, a control antibody, and the free payload for a specified duration (e.g., 72-96 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a luminescence-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the IC50 value (the concentration of the ADC that inhibits cell growth by 50%) by fitting the dose-response data to a sigmoidal curve.

In Vivo Xenograft Model

Objective: To evaluate the antitumor efficacy of the ADC in a preclinical animal model.

Protocol:

  • Tumor Implantation: Subcutaneously implant human cancer cells that express the target antigen into immunocompromised mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment groups and administer the ADC, a control antibody, and a vehicle control intravenously at specified doses and schedules.

  • Efficacy Evaluation:

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between treatment groups.

Visualizing ADC Mechanisms and Workflows

The following diagrams, created using the Graphviz DOT language, illustrate key concepts in ADC development and function.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate Antigen Tumor Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Nucleus Nucleus Payload->Nucleus 5a. DNA Damage (e.g., Duocarmycin) Microtubules Microtubules Payload->Microtubules 5b. Microtubule Disruption (e.g., MMAE) Apoptosis Apoptosis Nucleus->Apoptosis Microtubules->Apoptosis

Figure 1: Generalized Mechanism of Action for an Antibody-Drug Conjugate.

MMAE_Signaling_Pathway MMAE Monomethyl Auristatin E (MMAE) Tubulin Tubulin Dimers MMAE->Tubulin Binds to Microtubule Microtubule Polymer Tubulin->Microtubule Inhibits Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Figure 2: Signaling Pathway of the Cytotoxic Payload MMAE.

ADC_Development_Workflow cluster_discovery Discovery & Synthesis cluster_characterization Characterization cluster_evaluation Preclinical Evaluation Ab_Selection Antibody Selection Linker_Payload_Design Linker-Payload Design Ab_Selection->Linker_Payload_Design Synthesis ADC Synthesis Linker_Payload_Design->Synthesis DAR DAR Determination Synthesis->DAR Purity Purity & Aggregation (SEC, SDS-PAGE) Synthesis->Purity MS Mass Spectrometry Synthesis->MS In_Vitro In Vitro Cytotoxicity DAR->In_Vitro Purity->In_Vitro MS->In_Vitro In_Vivo In Vivo Xenograft Models In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox

Figure 3: A Typical Experimental Workflow for ADC Development.

Conclusion

The this compound linker represents a promising component for the construction of next-generation ADCs, offering a balance of hydrophilicity, stability, and reactivity. While direct efficacy data for this specific linker remains limited in the public domain, comparative studies of other PEGylated linkers provide a strong foundation for predicting its performance. An ADC incorporating a PEG5 linker is expected to exhibit favorable pharmacokinetics, leading to enhanced in vivo efficacy, with a potentially modest impact on in vitro potency. The experimental protocols and workflows provided in this guide offer a robust framework for the synthesis, characterization, and evaluation of such novel ADCs. As the field of antibody-drug conjugates continues to evolve, the rational design and systematic evaluation of linker technologies will be crucial for the development of safer and more effective cancer therapeutics.

References

Review of bifunctional linkers for bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to Bifunctional Linkers for Bioconjugation

For researchers, scientists, and drug development professionals, the strategic selection of a bifunctional linker is a critical step in the successful creation of stable and effective bioconjugates. These chemical tools are essential for covalently linking two molecules, such as a protein to a reporter tag or a therapeutic agent. This guide provides an objective comparison of common bifunctional linkers, supported by experimental data and detailed protocols, to facilitate the selection of the most appropriate linker for a given application.

I. Overview of Bifunctional Linkers

Bifunctional linkers are reagents with two reactive functional groups that enable the covalent bonding of two different molecules.[1] The choice of a linker is dictated by several factors, including the available functional groups on the biomolecules, the desired stability of the resulting linkage, and the specific experimental conditions.[1] These linkers can be broadly categorized based on the reactivity of their functional groups and their cleavability.[1]

Types of Bifunctional Linkers:

  • Homobifunctional Linkers: These possess two identical reactive groups and are primarily used for intramolecular crosslinking or for creating polymers from monomers.[2]

  • Heterobifunctional Linkers: Featuring two different reactive groups, these are more commonly employed for conjugating two distinct biomolecules in a controlled, stepwise manner, which helps to minimize undesirable side reactions like polymerization.

  • Photoreactive Linkers: This subclass of heterobifunctional linkers contains a photo-activatable group that becomes reactive upon exposure to UV light, allowing for temporal control of the crosslinking reaction. They are particularly useful for capturing transient protein-protein interactions.

G cluster_Types Types of Bifunctional Linkers Linkers Bifunctional Linkers Homo Homobifunctional Linkers->Homo Identical reactive groups Hetero Heterobifunctional Linkers->Hetero Different reactive groups Photo Photoreactive Hetero->Photo Photo-activatable group

Caption: Classification of bifunctional linkers.

II. Common Chemistries of Bifunctional Linkers

The specificity of a bifunctional linker is determined by its reactive groups, which target specific functional groups on biomolecules, most commonly primary amines and sulfhydryls.

A. Amine-Reactive Linkers: Primary amines, found on lysine residues and the N-terminus of proteins, are frequent targets for labeling due to their abundance. N-Hydroxysuccinimide (NHS) esters are the most common amine-reactive group, forming stable amide bonds at a physiological to slightly alkaline pH (7.2-8.5). However, NHS esters are prone to hydrolysis in aqueous solutions. Sulfo-NHS esters are a water-soluble alternative, making them ideal for cell-surface labeling.

B. Sulfhydryl-Reactive Linkers: Sulfhydryl groups, present in cysteine residues, provide a more specific target for labeling as they are less abundant than primary amines. Common sulfhydryl-reactive groups include maleimides, haloacetyls, and pyridyl disulfides. Maleimides react with sulfhydryls to form stable thioether bonds, while pyridyl disulfides form disulfide bonds that can be cleaved by reducing agents.

C. Bioorthogonal Chemistries: Advanced linker technologies include "click chemistry" reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), which do not interfere with biological processes. This allows for highly specific labeling of proteins in complex biological environments, including living cells.

III. Performance Comparison of Linker Technologies

The performance of a linker is a critical determinant of the efficacy and safety of a bioconjugate, particularly in the context of antibody-drug conjugates (ADCs). The stability of the linker is paramount, as premature release of a cytotoxic payload can lead to off-target toxicity.

Cleavable vs. Non-Cleavable Linkers

A fundamental choice in bioconjugate design is between cleavable and non-cleavable linkers.

  • Cleavable Linkers: These are designed to be broken down by specific triggers in the target cell's microenvironment, such as low pH or the presence of certain enzymes (e.g., Cathepsin B). This allows for targeted payload release and can result in a "bystander effect," where the released payload can kill neighboring antigen-negative cells.

  • Non-Cleavable Linkers: These remain intact, and the payload is released only after the complete degradation of the antibody component within the lysosome. They generally offer higher plasma stability and a reduced risk of off-target toxicity.

G cluster_ADC Linker Cleavage in Antibody-Drug Conjugates (ADCs) cluster_Cleavable Cleavable Linker cluster_NonCleavable Non-Cleavable Linker ADC_Circulation ADC in Circulation (Stable Linker) ADC_Target ADC at Target Cell ADC_Circulation->ADC_Target Internalization Internalization ADC_Target->Internalization Lysosome Lysosome Internalization->Lysosome Trigger Specific Trigger (e.g., low pH, enzymes) Lysosome->Trigger Degradation Antibody Degradation Lysosome->Degradation Payload_Release Payload Release Trigger->Payload_Release Degradation->Payload_Release

Caption: Payload release mechanisms for cleavable and non-cleavable linkers in ADCs.

Quantitative Performance Data

The following tables summarize key quantitative data for different linker types.

Table 1: Plasma Stability of Various Linker Types

Linker TypeCleavage MechanismStability in Human Plasma (t₁/₂)Reference(s)
HydrazoneAcid-labile~2 days
CarbonateAcid-labile36 hours
Silyl etherAcid-labile> 7 days
Dipeptide (Val-Cit)Protease-cleavableHydrolyzed within 1 hour in mouse plasma
Sulfatase-cleavableEnzyme-cleavable> 7 days in mouse plasma
Non-cleavable (SMCC-based)Proteolytic degradationGenerally more stable than cleavable linkers
Non-cleavable (MD linker)Proteolytic degradation3% degradation in 120 hours

Note: Plasma stability can be influenced by the specific antibody, drug, and conjugation site.

Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers

LinkerPayloadCell LineIC₅₀ (pmol/L)Reference(s)
β-galactosidase-cleavableMMAETrastuzumab-sensitive8.8
Val-CitMMAETrastuzumab-sensitive14.3
Kadcyla (commercial ADC)DM1Trastuzumab-sensitive33

IV. Experimental Protocols

A. General Two-Step Protein Crosslinking using SMCC

This protocol describes the conjugation of an amine-containing protein to a sulfhydryl-containing protein using the heterobifunctional linker SMCC.

Materials:

  • Amine-containing protein (Protein-NH₂)

  • Sulfhydryl-containing protein (Protein-SH)

  • SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Conjugation Buffer A: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Preparation of Reagents:

    • Dissolve Protein-NH₂ in Conjugation Buffer A.

    • Immediately before use, dissolve SMCC in DMSO or DMF to a concentration of 10-20 mg/mL.

  • Activation of Amine-Containing Protein:

    • Add a 10- to 20-fold molar excess of the SMCC stock solution to the Protein-NH₂ solution.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Removal of Excess Crosslinker:

    • Remove excess, non-reacted SMCC using a desalting column equilibrated with Conjugation Buffer A.

  • Conjugation to Sulfhydryl-Containing Protein:

    • Immediately add the desalted, maleimide-activated Protein-NH₂ to the Protein-SH solution.

    • Incubate for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching (Optional):

    • To quench the reaction and cap any unreacted maleimide groups, add a solution of cysteine or 2-mercaptoethanol to a final concentration of 1-10 mM and incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the final conjugate using size-exclusion or affinity chromatography.

G cluster_Workflow Two-Step Protein Conjugation Workflow Protein_NH2 Protein-NH2 Activated_Protein Maleimide-Activated Protein Protein_NH2->Activated_Protein + SMCC (Step 1) SMCC SMCC Linker SMCC->Activated_Protein Desalting1 Remove Excess SMCC (Desalting Column) Activated_Protein->Desalting1 Protein_SH Protein-SH Desalting1->Protein_SH + Protein-SH (Step 2) Conjugate Protein-Linker-Protein Conjugate Protein_SH->Conjugate Purification Purify Conjugate Conjugate->Purification

Caption: A typical two-step workflow for protein conjugation using a heterobifunctional linker.

B. Introduction of Sulfhydryl Groups using SATA and Deprotection

This protocol describes the modification of a protein with SATA (N-succinimidyl S-acetylthioacetate) to introduce protected sulfhydryl groups, followed by deprotection to generate free thiols.

Materials:

  • Protein to be modified

  • SATA

  • Modification Buffer: 50-100 mM Sodium Phosphate, pH 7.4

  • Anhydrous DMSO or DMF

  • Deprotection Solution: 1.0 M Hydroxylamine, 50 mM EDTA in Modification Buffer

  • Desalting column

Procedure:

  • SATA Modification:

    • Dissolve the protein in Modification Buffer at a concentration of 50-100 µM.

    • Prepare a 5-10 mg/mL stock solution of SATA in DMSO or DMF.

    • Add a 10- to 20-fold molar excess of SATA to the protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature.

    • Remove excess SATA using a desalting column. The SATA-modified protein can be stored at this stage.

  • Sulfhydryl Deprotection:

    • To the SATA-modified protein solution, add the Deprotection Solution.

    • Incubate for 2 hours at room temperature.

    • Remove excess hydroxylamine and deacylation byproducts using a desalting column.

    • The protein now has free sulfhydryl groups ready for conjugation.

C. In Vitro Plasma Stability Assay (LC-MS Method)

This assay evaluates the stability of a bioconjugate in plasma by measuring the drug-to-antibody ratio (DAR) over time.

Materials:

  • Bioconjugate (e.g., ADC)

  • Human or mouse plasma

  • Incubator at 37°C

  • Affinity capture beads (e.g., Protein A or anti-human IgG)

  • Wash buffers

  • Elution buffer

  • Reducing agent (e.g., DTT)

  • LC-MS system (e.g., Q-TOF)

Procedure:

  • Incubation:

    • Incubate the bioconjugate in plasma at 37°C.

    • Collect aliquots at various time points.

  • Affinity Capture:

    • At each time point, capture the bioconjugate from the plasma using affinity beads.

    • Wash the beads to remove non-specifically bound proteins.

  • Elution and Reduction:

    • Elute the bioconjugate from the beads.

    • Treat the sample with a reducing agent to separate the light and heavy chains of the antibody.

  • LC-MS Analysis:

    • Analyze the reduced sample using an LC-MS system. The mass spectrometer will detect the different drug-loaded and unloaded antibody chains.

  • DAR Calculation:

    • Determine the relative abundance of each species and calculate the average DAR at each time point. A decrease in DAR over time indicates linker instability.

V. Conclusion

The selection of an appropriate bifunctional linker is a critical decision in the design of bioconjugates. This choice has a profound impact on the stability, efficacy, and safety of the final product. Cleavable linkers provide the benefit of targeted payload release and the potential for a bystander effect, whereas non-cleavable linkers generally offer enhanced plasma stability and a potentially better safety profile. The quantitative data and detailed experimental protocols provided in this guide offer a framework for the rational selection and evaluation of linkers, ultimately contributing to the development of more effective and safer biotherapeutics.

References

PFP Esters Emerge as a Superior Alternative to NHS Esters for Amide Bond Formation in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and stable formation of amide bonds is a critical process in the synthesis of bioconjugates, peptides, and various therapeutics. While N-hydroxysuccinimide (NHS) esters have long been a staple for amine-reactive conjugations, pentafluorophenyl (PFP) esters are increasingly recognized as a superior alternative, offering enhanced stability and reactivity. This guide provides an objective comparison of PFP esters with other common active esters, supported by available experimental data and detailed methodologies.

PFP esters are active esters derived from pentafluorophenol and are utilized to couple carboxylic acids with primary and secondary amines, resulting in the formation of a stable amide bond. The key to their enhanced performance lies in the electron-withdrawing nature of the pentafluorophenyl group. This characteristic makes the carbonyl carbon more electrophilic and the pentafluorophenolate a better leaving group, leading to more favorable reaction kinetics.[1]

The primary advantages of PFP esters, particularly when compared to the widely used NHS esters, are their greater resistance to hydrolysis and higher reactivity towards aminolysis (the desired reaction with an amine).[2] This combination leads to more efficient and reliable conjugation reactions, especially in the aqueous environments typically used for modifying biomolecules.[2]

Quantitative Comparison of Active Ester Stability and Reactivity

The stability of an active ester in aqueous solution is crucial, as hydrolysis is a competing reaction that deactivates the ester, reducing the overall yield of the desired amide product. PFP esters exhibit a significantly lower rate of spontaneous hydrolysis compared to NHS esters.[2] This increased stability is particularly advantageous when working with precious or limited quantities of biomolecules.[2]

Active EsterRelative Hydrolytic StabilityRelative Aminolysis ReactivityKey Characteristics & pH Optimum
Pentafluorophenyl (PFP) Ester HighVery HighMore resistant to hydrolysis than NHS esters; highly reactive with amines. Optimal pH: 7.2 - 8.5.
N-hydroxysuccinimide (NHS) Ester Low to ModerateHighWidely used but susceptible to hydrolysis, especially at higher pH. Half-life is 4-5 hours at pH 7, but only 10 minutes at pH 8.6. Optimal pH: 7.2 - 8.5.
Tetrafluorophenyl (TFP) Ester Moderate to HighHighGenerally more stable than NHS esters.
Sulfodichlorophenyl (SDP) Ester Very HighHighSignificantly more hydrolytically stable than NHS esters.
Sulfo-NHS Ester Low to ModerateHighWater-soluble due to the sulfonate group, but still prone to hydrolysis.

Note: The data presented is a synthesis from multiple sources and may not represent direct head-to-head comparisons under a single set of experimental conditions.

Kinetic studies have demonstrated the superior reactivity of PFP esters in the desired aminolysis reaction. In one comparative study, the pseudo-first-order rate constant for the aminolysis of a poly(pentafluorophenyl acrylate) was found to be significantly faster than that of a poly(N-hydroxysuccinimide-4-vinyl benzoate). Another study reported the relative coupling speed of a PFP ester to be approximately 111 times faster than a p-nitrophenyl (ONp) ester.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for comparing the efficacy of different active esters. Below are methodologies for determining active ester stability and for performing a comparative protein conjugation.

Protocol 1: Comparative Analysis of Active Ester Hydrolytic Stability by HPLC

This protocol outlines a method to quantify the rate of hydrolysis of different active esters in an aqueous buffer.

Materials:

  • PFP ester, NHS ester, TFP ester, and Sulfo-NHS ester of the same carboxylic acid

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Prepare 10 mM stock solutions of each active ester in anhydrous DMF or DMSO immediately before use.

  • Add a precise volume of each active ester stock solution to separate vials of pre-warmed Reaction Buffer to a final concentration of 1 mM.

  • Incubate the vials at room temperature (or a controlled temperature, e.g., 25°C).

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction vial.

  • Immediately quench the hydrolysis by diluting the aliquot into the HPLC mobile phase or by adding the Quenching Solution.

  • Analyze the samples by HPLC, monitoring the disappearance of the active ester peak and the appearance of the hydrolyzed carboxylic acid peak.

  • Plot the concentration of the remaining active ester against time to determine the hydrolysis rate and half-life for each ester.

Protocol 2: Comparative Protein Conjugation Efficiency

This protocol allows for a direct comparison of the efficiency of different active esters in conjugating a small molecule to a protein.

Materials:

  • Protein solution (e.g., Bovine Serum Albumin, BSA) in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.5)

  • Active esters (PFP, NHS, TFP, Sulfo-NHS) of a reporter molecule (e.g., a fluorophore)

  • Anhydrous DMF or DMSO

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography column for purification

Procedure:

  • Prepare a 2 mg/mL solution of the protein in the amine-free buffer.

  • Prepare 10 mM stock solutions of each active ester in anhydrous DMF or DMSO immediately before use.

  • Set up parallel reactions for each active ester. To the protein solution, add a 10-fold molar excess of the respective active ester stock solution.

  • Incubate the reactions for 1 hour at room temperature with gentle stirring.

  • Stop the reactions by adding the Quenching Buffer to a final concentration of 50 mM.

  • Purify the protein conjugates from excess reagents using a size-exclusion chromatography column.

  • Determine the degree of labeling (DOL) for each conjugate by spectrophotometry, measuring the absorbance of the protein (e.g., at 280 nm) and the reporter molecule at its maximum absorbance wavelength.

  • Compare the DOL values to assess the relative conjugation efficiency of each active ester.

Visualizing the Chemistry: Reaction Pathways and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the key chemical reactions and a general experimental workflow.

G cluster_0 Active Ester Reactions in Aqueous Buffer ActiveEster Active Ester (e.g., PFP, NHS) AmideBond Stable Amide Bond (Desired Product) ActiveEster->AmideBond Aminolysis (k_am) HydrolyzedAcid Inactive Carboxylic Acid (Byproduct) ActiveEster->HydrolyzedAcid Hydrolysis (k_hyd) Amine Primary Amine (on biomolecule) Amine->AmideBond Water Water (H₂O) Water->HydrolyzedAcid

Caption: Competing reactions of an active ester: aminolysis and hydrolysis.

The diagram above illustrates the two competing reaction pathways for an active ester in an aqueous solution containing a primary amine. The desired pathway is aminolysis, which leads to the formation of a stable amide bond. The undesirable pathway is hydrolysis, which results in an inactive carboxylic acid. The efficiency of the conjugation is determined by the relative rates of these two reactions (k_am vs. k_hyd).

G cluster_workflow General Experimental Workflow for Amide Bond Formation ReactantPrep 1. Prepare Reactants - Dissolve biomolecule in amine-free buffer - Dissolve active ester in anhydrous solvent Reaction 2. Initiate Reaction - Add active ester to biomolecule solution - Incubate at controlled temp. and pH ReactantPrep->Reaction Quenching 3. Quench Reaction - Add quenching buffer (e.g., Tris) to stop the reaction Reaction->Quenching Purification 4. Purify Conjugate - Remove excess reagents (e.g., SEC, dialysis) Quenching->Purification Analysis 5. Analyze Product - Determine degree of labeling (DOL) - Characterize conjugate Purification->Analysis

Caption: A generalized workflow for amide bond formation using active esters.

This workflow outlines the key steps in a typical bioconjugation experiment, from the preparation of the reactants to the analysis of the final product. Following a consistent workflow is crucial for obtaining reproducible results and for accurately comparing the performance of different active esters.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Azd-peg5-pfp

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Azd-peg5-pfp, a PEG linker containing an azide group and a pentafluorophenyl (PFP) ester. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.

This compound's composite nature—an energetic azide, a reactive PFP ester, and a polyethylene glycol (PEG) linker—necessitates a multi-faceted approach to its disposal. The primary hazards stem from the azide group, which can form highly explosive metal azides and toxic hydrazoic acid if handled improperly.[1][2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] All handling of this compound and its waste should be conducted in a well-ventilated chemical fume hood.[3]

Key Safety Reminders:

  • Avoid Metal Contact: Never use metal spatulas or allow this compound waste to come into contact with metal containers or drainpipes, as this can lead to the formation of shock-sensitive and explosive metal azides.[1]

  • Prevent Acid Contamination: Do not mix azide-containing waste with acidic waste. This combination can generate highly toxic and explosive hydrazoic acid.

  • Segregate Waste: All this compound waste must be collected separately from other chemical waste streams to prevent dangerous reactions.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is direct disposal as hazardous waste. Chemical deactivation of the azide group can be complex and should only be performed by trained professionals following established institutional protocols.

  • Waste Collection:

    • Designate a specific, clearly labeled hazardous waste container for all this compound waste. This includes unused or expired reagent, contaminated consumables (e.g., pipette tips, weighing paper), and personal protective equipment.

    • The container must be made of a non-metallic material, such as high-density polyethylene (HDPE), to prevent the formation of metal azides.

    • Label the container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health & Safety (EHS) department.

  • Handling Solid Waste:

    • For spills of solid this compound, mix the material with an inert absorbent such as sand or vermiculite.

    • Carefully sweep up the mixture, avoiding the creation of dust, and place it in the designated hazardous waste container.

  • Handling Liquid Waste:

    • Collect all solutions containing this compound in the designated non-metallic hazardous waste container.

    • Do not dispose of this compound solutions down the drain.

    • Rinsate from cleaning contaminated glassware should also be collected as hazardous waste.

  • Storage of Waste:

    • Keep the hazardous waste container tightly sealed and store it in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and oxidizing agents.

    • The storage location should be a designated hazardous waste accumulation area.

  • Final Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.

    • Provide a full and accurate description of the waste, including its chemical composition.

Quantitative Data Summary

ParameterValue/RecommendationSource
Waste Container Material Non-metallic (e.g., Polypropylene, Polyethylene)
Incompatible Materials Acids, Heavy Metals, Halogenated Solvents, Oxidizing Agents
Spill Cleanup Absorbent Inert material (e.g., sand, vermiculite)

Experimental Workflow: Disposal of this compound Waste

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood DesignateContainer Designate a Non-Metallic Hazardous Waste Container FumeHood->DesignateContainer LabelContainer Label Container with 'Hazardous Waste' and 'this compound' DesignateContainer->LabelContainer CollectWaste Collect all Solid and Liquid This compound Waste LabelContainer->CollectWaste SealContainer Tightly Seal the Container CollectWaste->SealContainer StoreSecurely Store in a Cool, Dry, Ventilated, and Designated Area SealContainer->StoreSecurely ContactEHS Contact Institutional EHS or Licensed Waste Contractor StoreSecurely->ContactEHS ArrangePickup Arrange for Hazardous Waste Pickup ContactEHS->ArrangePickup

This compound Disposal Workflow

References

Personal protective equipment for handling Azd-peg5-pfp

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Azd-peg5-pfp, an active pharmaceutical ingredient. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your experiments.

Personal Protective Equipment (PPE)

Due to the chemical nature of this compound, which contains both an azide functional group and a pentafluorophenyl (PFP) ester, a comprehensive approach to personal protection is mandatory. The following PPE must be worn at all times when handling this compound.

Primary Engineering Control:

  • Chemical Fume Hood: All handling of this compound, including weighing, reconstitution, and addition to reaction mixtures, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

Mandatory Personal Protective Equipment:

  • Eye Protection: Safety goggles that provide a complete seal around the eyes are required to protect against splashes.[1]

  • Hand Protection: Due to the presence of the PFP ester, gloves with high resistance to esters and the solvents used for reconstitution (e.g., DMSO, DMF) are necessary. Butyl rubber gloves are recommended for handling esters.[2] Given the lack of specific breakthrough time data for this compound, it is recommended to use double gloving, for example, with a nitrile glove as the inner layer and a butyl rubber glove as the outer layer. Gloves should be inspected before use and changed immediately upon contamination.

  • Body Protection: A flame-resistant laboratory coat must be worn and kept fully buttoned.

  • Respiratory Protection: While working in a fume hood is the primary control, a NIOSH-approved respirator may be required for certain procedures, such as cleaning up large spills. Consult your institution's environmental health and safety (EHS) department for specific guidance.

Glove Selection and Compatibility:

While specific permeation data for this compound is not available, the following table provides general chemical resistance information for glove materials commonly used in laboratories. It is crucial to consult the glove manufacturer's specific chemical resistance charts and to perform your own risk assessment.

Glove MaterialResistance to EstersResistance to DMSO/DMFGeneral Recommendation
Butyl Rubber ExcellentGood to ExcellentRecommended as the primary chemical-resistant glove. Provides good protection against a wide range of chemicals, including esters.[2]
Nitrile Fair to GoodFair to GoodSuitable for incidental contact and as an under-glove when double-gloving. Not recommended for prolonged direct contact with the compound or its solvents.
Neoprene FairFairOffers moderate chemical resistance but is generally less protective against esters and organic solvents compared to butyl rubber.
Latex PoorPoorNot recommended for handling this compound or the organic solvents used to dissolve it. Can also cause allergic reactions.

This table is a guideline. Always refer to the manufacturer's data for specific breakthrough times and degradation information.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to use in an experiment.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_reagent Equilibrate Reagent to Room Temperature prep_hood->prep_reagent handle_weigh Weigh this compound prep_reagent->handle_weigh Proceed to handling handle_dissolve Dissolve in Anhydrous Solvent handle_weigh->handle_dissolve handle_add Add to Reaction Mixture handle_dissolve->handle_add cleanup_decon Decontaminate Surfaces handle_add->cleanup_decon After reaction setup cleanup_dispose_sharps Dispose of Contaminated Sharps cleanup_decon->cleanup_dispose_sharps cleanup_dispose_waste Segregate and Dispose of Waste cleanup_dispose_sharps->cleanup_dispose_waste cleanup_doff_ppe Doff PPE cleanup_dispose_waste->cleanup_doff_ppe

Caption: Workflow for the safe handling of this compound.

Detailed Protocol:

  • Preparation:

    • Don PPE: Before entering the laboratory area where the compound will be handled, put on all required personal protective equipment as detailed in Section 1.

    • Prepare Fume Hood: Ensure the chemical fume hood is functioning correctly. The work surface should be clean and uncluttered. A plastic-backed absorbent liner can be used to contain minor spills.

    • Equilibrate Reagent: this compound is moisture-sensitive.[3] Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which can hydrolyze the PFP ester.

  • Weighing and Reconstitution:

    • Use Non-Metal Utensils: To avoid the formation of potentially explosive metal azides, use plastic, ceramic, or glass spatulas for weighing and transferring the solid compound.

    • Weighing: Tare a clean, dry vial on an analytical balance inside the fume hood. Carefully transfer the desired amount of this compound to the vial.

    • Dissolution: Add the appropriate anhydrous solvent (e.g., DMSO, DMF) to the vial to achieve the desired concentration. PFP esters should be dissolved immediately before use, and stock solutions should not be prepared for long-term storage due to their susceptibility to hydrolysis.

  • Use in Experiment:

    • Reaction Conditions: The PFP ester reacts with primary amines to form stable amide bonds.

    • Buffer Considerations: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the intended reaction. Phosphate-buffered saline (PBS) is a suitable alternative.

  • Cleanup:

    • Decontamination: Wipe down the work surface in the fume hood and any contaminated equipment with an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent solution.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the lab coat and then eye protection. Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper segregation and disposal of waste containing this compound are critical due to the presence of the azide group. Azide-containing waste must never be mixed with acids or disposed of down the drain, as this can lead to the formation of highly toxic and explosive hydrazoic acid or explosive metal azides in the plumbing.

Waste Segregation and Disposal Workflow

cluster_waste_gen Waste Generation cluster_waste_collect Waste Collection cluster_waste_dispose Final Disposal waste_solid Contaminated Solid Waste (gloves, tips, vials) collect_solid Dedicated, Labeled Non-Metal Container for Solid Azide Waste waste_solid->collect_solid waste_liquid Unused/Residual Liquid Waste collect_liquid Dedicated, Labeled Non-Metal Container for Liquid Azide Waste waste_liquid->collect_liquid dispose_ehs Arrange for Pickup by Institutional EHS collect_solid->dispose_ehs collect_liquid->dispose_ehs

Caption: Disposal workflow for this compound waste.

Disposal Procedures:

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including unused solutions and reaction quenching solutions, in a dedicated, clearly labeled, and sealed non-metal (e.g., plastic) container.

    • The container must be labeled as "Hazardous Waste: Contains Organic Azide."

    • Do not mix with acidic waste.

    • Do not pour down the drain.

  • Solid Waste:

    • All solid waste contaminated with this compound, including pipette tips, vials, gloves, and absorbent paper, must be collected in a separate, clearly labeled, non-metal container.

    • The container should be lined with a plastic bag and labeled as "Hazardous Waste: Contains Organic Azide."

  • Empty Containers:

    • The original vial of this compound, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of as solid waste.

  • Final Disposal:

    • All segregated waste must be disposed of through your institution's environmental health and safety (EHS) department. Follow all institutional and local regulations for hazardous waste disposal.

By adhering to these safety and handling protocols, you can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before beginning any new procedure.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.